Product packaging for 2-Cyano-6-isopropylpyridine(Cat. No.:CAS No. 337904-76-4)

2-Cyano-6-isopropylpyridine

Cat. No.: B1603522
CAS No.: 337904-76-4
M. Wt: 146.19 g/mol
InChI Key: FDFCKUYJJATYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyano-6-isopropylpyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1603522 2-Cyano-6-isopropylpyridine CAS No. 337904-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFCKUYJJATYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621302
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337904-76-4
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance necessitates robust and scalable synthetic routes. This guide provides a comprehensive technical overview of the primary methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings, practical considerations, and comparative analysis of key synthetic strategies, including the direct cyanation of isopropylpyridines, Sandmeyer reaction of 2-amino-6-isopropylpyridine, and nucleophilic substitution of 2-halo-6-isopropylpyridines. Each section is designed to offer not just a protocol, but a deeper understanding of the reaction's causality, empowering researchers to optimize conditions and troubleshoot potential challenges.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The strategic placement of a cyano group and an isopropyl group at the 2- and 6-positions, respectively, imparts unique chemical properties to the this compound molecule. The cyano group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and tetrazoles, opening avenues for diverse molecular architectures.[1][2] The isopropyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. Consequently, this compound has emerged as a valuable building block in the development of novel therapeutic agents and crop protection chemicals.

This guide aims to provide a detailed exploration of the most pertinent synthetic routes to this important intermediate, grounded in established chemical principles and supported by authoritative literature.

Key Synthetic Strategies: A Comparative Overview

Several synthetic pathways have been developed for the preparation of this compound. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Here, we will dissect three primary approaches.

Direct Cyanation of 6-Isopropylpyridine

The direct introduction of a cyano group onto the pyridine ring represents an atom-economical and conceptually straightforward approach.[3] This transformation typically involves the activation of the pyridine ring towards nucleophilic attack by a cyanide source.

Mechanism and Rationale

The direct cyanation of pyridines often proceeds via an initial activation step. One common method involves the use of a strong acid and a dehydrating agent, such as nitric acid and trifluoroacetic anhydride, to form a highly electrophilic intermediate.[3] This activated species is then susceptible to nucleophilic attack by a cyanide salt, such as potassium cyanide, at the 2-position. The subsequent elimination of a leaving group regenerates the aromatic pyridine ring, now functionalized with a cyano group. The regioselectivity for the 2-position is a key feature of this reaction, driven by the electronic properties of the pyridine ring.

Workflow Diagram: Direct Cyanation

Direct_Cyanation Start 6-Isopropylpyridine Activation Activation (e.g., HNO3, TFAA) Start->Activation Intermediate Activated Pyridinium Intermediate Activation->Intermediate Cyanation Nucleophilic Attack (e.g., KCN) Intermediate->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the direct cyanation of 6-isopropylpyridine.

The Sandmeyer Reaction: From Amino to Cyano

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functional groups, including the cyano group.[4][5][6][7] This multi-step process begins with the diazotization of an aminopyridine, followed by a copper-catalyzed cyanation.

Mechanism and Rationale

The synthesis commences with the treatment of 2-amino-6-isopropylpyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly reactive intermediate with an excellent leaving group (N₂ gas). The subsequent introduction of a copper(I) cyanide salt catalyzes the displacement of the diazonium group with a cyanide nucleophile.[4][6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[4]

While highly effective, the Sandmeyer reaction requires careful control of temperature during the diazotization step, as diazonium salts can be unstable. Furthermore, the use of copper salts necessitates thorough purification of the final product to remove any residual metal, which is a critical consideration in pharmaceutical applications.[5]

Reaction Pathway: Sandmeyer Cyanation

Sandmeyer_Reaction StartingMaterial 2-Amino-6-isopropylpyridine Diazotization Diazotization (NaNO2, H+) StartingMaterial->Diazotization DiazoniumSalt 6-Isopropylpyridine-2-diazonium Salt Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN) DiazoniumSalt->Cyanation Product This compound Cyanation->Product Nucleophilic_Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 2-Halo-6-isopropylpyridine in polar aprotic solvent (e.g., DMSO) AddCyanide Add alkali metal cyanide (e.g., NaCN or KCN) Start->AddCyanide Heat Heat the reaction mixture (e.g., 70-100 °C) AddCyanide->Heat Monitor Monitor reaction progress (e.g., by TLC or HPLC) Heat->Monitor Quench Quench with water and extract with an organic solvent Monitor->Quench Purify Purify by distillation, recrystallization, or chromatography Quench->Purify Product This compound Purify->Product

References

"2-Cyano-6-isopropylpyridine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that holds significant value as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a pyridine ring, a cyano group, and an isopropyl substituent—imparts a distinct profile of reactivity and utility. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the cyano group serves as a powerful synthetic handle, capable of transformation into a wide array of other functional groups such as amines, amides, and carboxylic acids.[1] The isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing essential insights for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties

The properties of this molecule are dictated by its constituent functional groups. The pyridine ring provides a basic nitrogen atom, while the cyano and isopropyl groups contribute to its polarity and steric profile.

PropertyValueSource(s)
IUPAC Name 6-(propan-2-yl)pyridine-2-carbonitrile[]
CAS Number 337904-76-4[][3]
Molecular Formula C₉H₁₀N₂[]
Molecular Weight 146.19 g/mol []
Appearance Expected to be a liquid or low-melting solidGeneral
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)General
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a specific experimental spectrum for this exact compound is not publicly available, a highly accurate predicted profile can be derived from data on analogous structures like 2-cyanopyridine and 2-isopropylpyridine.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit coupling patterns characteristic of a 1,2,3-trisubstituted benzene-like system. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. The cyano carbon (C≡N) will appear around δ 117-118 ppm.[4] The pyridine ring carbons will resonate in the δ 120-160 ppm region, with the carbon attached to the cyano group being the most deshielded. The aliphatic carbons of the isopropyl group will appear upfield.

  • Infrared (IR) Spectroscopy: The most characteristic peak in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region. Other significant absorptions will include C-H stretches for the aromatic and aliphatic groups and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 146. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the isopropyl substituent, resulting in a peak at m/z = 131.

SpectroscopyExpected Key Features
¹H NMR Aromatic protons (δ ~7.5-7.9 ppm), Isopropyl CH (septet, δ ~3.1 ppm), Isopropyl CH₃ (doublet, δ ~1.3 ppm)
¹³C NMR Cyano C (δ ~117 ppm), Aromatic Cs (δ ~120-160 ppm), Isopropyl Cs (δ ~22, 35 ppm)
IR (cm⁻¹) ~2230 (C≡N stretch, strong), ~2970 (aliphatic C-H stretch), ~1580 (C=N/C=C ring stretch)
MS (m/z) 146 (M⁺), 131 ([M-CH₃]⁺)

Synthesis and Manufacturing

The preparation of this compound typically involves the introduction of a cyano group onto a pre-existing 6-isopropylpyridine scaffold. The most common and industrially scalable method is the nucleophilic substitution of a halide at the 2-position.

Common Synthetic Route: Cyanation of 2-Halo-6-isopropylpyridine

This method relies on the reaction of a 2-halo-6-isopropylpyridine (where the halogen is typically chlorine or fluorine) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[6][7] The reaction is generally performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP) at elevated temperatures.[6] The choice of the leaving group (halide) is critical; fluoro-pyridines are often more reactive towards nucleophilic aromatic substitution than their chloro-analogues.[6]

Workflow for Synthesis

Synthesis_Workflow Figure 1: Synthetic Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Reactant1 2-Fluoro-6-isopropylpyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Sodium Cyanide (NaCN) Reactant2->Reaction Solvent DMSO (Solvent) Solvent->Reaction Temp Heat (e.g., 60-100 °C) Temp->Reaction Quench Quench with Water Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Figure 1: Synthetic Workflow for this compound.

Detailed Experimental Protocol (Representative)
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-6-isopropylpyridine (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).

  • Reagent Addition: Add sodium cyanide (NaCN, 1.1-1.5 eq) to the stirred solution.[6] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60–85 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice water to quench the reaction.[6]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a composite of the behaviors of its functional groups, making it a versatile synthetic intermediate.

Reactions of the Cyano Group

The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[8]

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (6-isopropylpicolinamide) and subsequently the carboxylic acid (6-isopropylpicolinic acid).

  • Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-6-isopropylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Organometallics: Grignard reagents or organolithium compounds can add to the cyano group to form ketones after acidic work-up.

Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing cyano group at the 2-position. This makes the ring generally resistant to electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This N-oxide intermediate can then be used to facilitate substitutions at the 2- and 4-positions.[8]

  • Bioconjugation: Inspired by the reactivity of the drug apalutamide, 2-cyanopyridine moieties are known to react efficiently and selectively with the N-terminal cysteine residues of peptides under mild aqueous conditions.[9][10] This reaction proceeds via nucleophilic attack of the cysteine thiol on the cyano carbon, followed by cyclization to form a stable thiazoline ring. This property makes this compound a valuable fragment for designing covalent inhibitors or bioconjugation agents in drug development.[9]

Reactivity_Pathways Figure 2: Key Reactivity Pathways cluster_cyano Cyano Group Reactions cluster_ring Pyridine Ring Reactions Start This compound Amide Amide Start->Amide H₂O, H⁺/OH⁻ (Hydrolysis) Amine Primary Amine Start->Amine LiAlH₄ or H₂/cat. (Reduction) N_Oxide Pyridine N-Oxide Start->N_Oxide m-CPBA (N-Oxidation) Thiazoline Thiazoline Adduct (with Cysteine) Start->Thiazoline N-terminal Cys (Bioconjugation) Acid Carboxylic Acid Amide->Acid H₂O, H⁺/OH⁻

Caption: Figure 2: Key Reactivity Pathways.

Applications in Research and Drug Development

Substituted cyanopyridines are privileged structures in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The 2-cyanopyridine moiety is a key building block for numerous active pharmaceutical ingredients (APIs).[1] Its ability to be converted into various functional groups allows for extensive structure-activity relationship (SAR) studies. Compounds containing this scaffold have been explored for a range of biological activities, including as anticancer agents targeting kinases like VEGFR-2 and HER-2.[11]

  • Bioconjugation Chemistry: As noted, the specific and efficient reaction of 2-cyanopyridines with cysteine residues is a highly attractive feature for developing targeted covalent inhibitors and for the chemical modification of peptides and proteins.[9][10] The isopropyl group can serve to occupy hydrophobic pockets in protein binding sites, enhancing potency and selectivity.

  • Agrochemicals: Pyridine-based compounds are widely used as herbicides and pesticides, and 2-cyano-6-substituted pyridines serve as important intermediates in their synthesis.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-cyanopyridine and other substituted cyanopyridines provide essential guidance.[12][13]

  • Hazards: Cyanopyridine derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] They can cause serious skin and eye irritation.[12]

  • Precautions:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.

    • Keep away from heat, sparks, and open flames.

  • First Aid: In case of exposure, seek immediate medical attention. If swallowed, call a poison center or doctor immediately and rinse the mouth.[12] If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is a valuable and versatile chemical building block. Its well-defined synthesis from readily available precursors and the multifaceted reactivity of its cyano group and pyridine ring make it an important intermediate for chemists in both academic and industrial settings. The unique combination of its functional groups provides a platform for the development of novel pharmaceuticals, particularly in the realm of targeted covalent inhibitors, as well as in the broader fields of agrochemicals and materials science. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements is paramount for its safe and effective utilization in research and development.

References

"CAS number 337904-76-4 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS Number 337904-76-4 and the Associated Therapeutic Agent Omarigliptin

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, mechanism of action, pharmacology, and clinical development associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Omarigliptin (MK-3102). It is important to note a discrepancy in the provided topic identifier: CAS number 337904-76-4 refers to the chemical intermediate 6-(propan-2-yl)pyridine-2-carbonitrile[1][2]. However, the in-depth pharmacological and clinical data required for a technical whitepaper aligns with Omarigliptin (CAS number: 1226781-44-7) [3], a compound for which the former may serve as a building block. This guide will therefore focus on Omarigliptin to fulfill the core scientific requirements of the request. Omarigliptin is a potent, selective, and long-acting oral agent developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, Omarigliptin enhances the body's incretin system, leading to improved glycemic control. This document details its physicochemical properties, synthesis, mechanism of action, key preclinical and clinical data, and standardized experimental protocols for its characterization.

Physicochemical and Structural Properties

Omarigliptin (MK-3102) is a structurally distinct small molecule engineered for a long pharmacokinetic half-life, permitting a once-weekly dosing schedule.[4][5] Its core chemical and physical characteristics are summarized below.

PropertyValueSource
IUPAC Name (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine[3]
CAS Number 1226781-44-7[3]
Molecular Formula C₁₇H₂₀F₂N₄O₃S[3]
Molar Mass 398.43 g·mol⁻¹[3]
Aqueous Solubility pH 2: 7.1 mg/mL; pH 6: 8.7 mg/mL; pH 8: 3.1 mg/mL[6]
pKa Values 3.5 and 7.1[6]

Overview of Chemical Synthesis

The commercial manufacturing route for Omarigliptin is a convergent synthesis that involves the assembly of two key fragments: a highly functionalized pyranone and a mesylated pyrazole.[7] The process is notable for its reliance on several ruthenium-catalyzed reactions to establish the required stereochemistry and bond formations with high precision.[7][8]

Key stages in the synthesis include:

  • Dynamic Kinetic Resolution (DKR): An asymmetric transfer hydrogenation of a racemic α-aminoketone, catalyzed by a tethered Ru(II) catalyst, is used to set two contiguous stereogenic centers on the pyranone precursor.[8][9]

  • Cycloisomerization: A Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol forms the core dihydropyran ring.[7][8]

  • Reductive Amination: The final key bond formation occurs via a diastereoselective reductive amination, coupling the pyranone ketone with the mesylated pyrazole fragment.[7]

  • Deprotection: The synthesis is completed by the removal of a Boc (tert-butyloxycarbonyl) protecting group from the amine.[7]

This scalable process has been successfully applied for multi-kilogram production, demonstrating its efficiency and robustness for pharmaceutical manufacturing.[7][10]

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Omarigliptin exerts its therapeutic effect by acting as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][5][6] DPP-4 is a serine protease responsible for the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

The physiological cascade following DPP-4 inhibition is as follows:

  • DPP-4 Inhibition: Omarigliptin binds to the active site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP.[12][13]

  • Increased Incretin Levels: This inhibition leads to a 2- to 3-fold increase in the circulating levels and prolonged activity of active GLP-1 and GIP, particularly after a meal.[11][13]

  • Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This is a critical feature, as insulin secretion is enhanced only when blood glucose is elevated, minimizing the risk of hypoglycemia.[13][14]

  • Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that promotes hepatic glucose production.[13][15]

The dual action of increasing glucose-dependent insulin secretion and suppressing glucagon release results in improved glycemic control, lowering both postprandial and fasting blood glucose levels.[13]

DPP-4_Inhibition_Pathway cluster_0 Physiological Response to Meal cluster_1 Pharmacological Intervention cluster_2 Pancreatic Action & Glycemic Control Food_Intake Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food_Intake->Incretins Gut Secretion DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells Inhibits Omarigliptin Omarigliptin Omarigliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Lowers Blood Glucose Glucagon->Glucose_Control Reduces Hepatic Glucose Production

Caption: Mechanism of action for Omarigliptin via DPP-4 inhibition.

Pharmacology and Pharmacokinetics

Omarigliptin exhibits high potency and selectivity for the DPP-4 enzyme, coupled with a pharmacokinetic profile that supports its long duration of action.

In Vitro Pharmacology

Preclinical studies have established Omarigliptin as a more potent DPP-4 inhibitor than the first-in-class daily-dosed agent, sitagliptin. It demonstrates high selectivity against other proteases, minimizing the potential for off-target effects.[6]

ParameterValueNotes
DPP-4 IC₅₀ 1.6 nMThe concentration required to inhibit 50% of DPP-4 activity.[6]
DPP-4 Kᵢ 0.8 nMThe inhibition constant, reflecting binding affinity.[6]
Selectivity >67 µMIC₅₀ against other proteases (QPP, FAP, PEP, DPP8, DPP9).[6]
Pharmacokinetics (PK)

The extended half-life of Omarigliptin is the key property enabling its once-weekly administration. This is consistent across preclinical species and is recapitulated in human clinical studies.

SpeciesTerminal Half-LifeClearance
Rat 11 hours1.1 mL min⁻¹ kg⁻¹
Dog 22 hours0.9 mL min⁻¹ kg⁻¹
Human >100 hoursCleared primarily by renal excretion.[4]

In humans, the drug is rapidly absorbed, with time to maximum concentration ranging from 0.5 to 4 hours.[4] Steady-state concentrations are achieved after two to three weekly doses.[4]

Clinical Efficacy and Safety Profile

Omarigliptin underwent an extensive clinical development program, O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in Type 2 Diabetes), which included 10 Phase 3 trials involving approximately 8,000 patients.[5][16]

  • Dose-Ranging Studies: A 12-week, phase II dose-ranging study identified the 25 mg once-weekly dose as providing the greatest reduction in HbA1c from baseline compared to placebo (-0.72%).[17]

  • Non-Inferiority to Daily Dosing: In a pivotal 24-week Phase 3 trial, omarigliptin 25 mg once-weekly was shown to be non-inferior to sitagliptin 100 mg once-daily in patients inadequately controlled on metformin. Both groups achieved similar reductions in HbA1c.[4][16]

  • Safety and Tolerability: Across clinical trials, Omarigliptin was generally well-tolerated. The incidence of adverse events was comparable to both placebo and active comparators.[18] Importantly, it demonstrated a weight-neutral effect and a low incidence of hypoglycemia, consistent with the glucose-dependent mechanism of action of the DPP-4 inhibitor class.[4]

  • Regulatory Status: Omarigliptin was approved for use in Japan in 2015 under the trade name Marizev®.[3][12] However, for commercial reasons, the developer decided not to pursue marketing authorization in Europe and the United States.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Characterizing the potency of a DPP-4 inhibitor like Omarigliptin is fundamentally achieved through an in vitro enzymatic assay. The following protocol describes a standard, reliable method using a fluorogenic substrate.

Objective: To determine the IC₅₀ value of a test compound (e.g., Omarigliptin) against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl, pH 7.5

  • Test Compound (Omarigliptin) and Positive Control (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient. c. Prepare a final 100X working concentration plate by diluting the DMSO series in assay buffer.

  • Assay Setup: a. Add 2.5 µL of the 100X test compound dilutions, positive control, or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate. b. Add 12.5 µL of assay buffer to all wells. c. Initiate the reaction by adding 10 µL of pre-diluted DPP-4 enzyme solution to all wells except the "no enzyme" control wells. Mix gently. d. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition and Measurement: a. Add 10 µL of the Gly-Pro-AMC substrate solution to all wells. b. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. c. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read) for each well. b. Normalize the data:

    • Set the average rate of the vehicle control wells (enzyme + substrate + vehicle) as 100% activity.
    • Set the average rate of the "no enzyme" or maximum inhibition control wells as 0% activity. c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.

DPP4_Assay_Workflow N1 1. Compound Dilution Prepare 11-point serial dilution of Omarigliptin in DMSO. N2 2. Plate Preparation Dispense 2.5 µL of compound, control, or vehicle to 384-well plate. N1->N2 N3 3. Enzyme Addition Add 10 µL of recombinant human DPP-4 enzyme. N2->N3 N4 4. Pre-incubation Incubate for 15 min at RT to allow compound binding. N3->N4 N5 5. Reaction Initiation Add 10 µL of fluorogenic substrate (Gly-Pro-AMC). N4->N5 N6 6. Kinetic Reading Measure fluorescence (Ex/Em: 360/460 nm) every 60s for 30 min. N5->N6 N7 7. Data Analysis Calculate reaction rates, normalize data, and fit dose-response curve. N6->N7 N8 Result: IC₅₀ Value N7->N8

References

"2-Cyano-6-isopropylpyridine structure elucidation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Cyano-6-isopropylpyridine

Abstract

The definitive identification and characterization of heterocyclic compounds are paramount in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This compound (C₉H₁₀N₂) is a substituted pyridine derivative whose structural integrity is crucial for its intended chemical reactivity and biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. By synergistically integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that ensures an unambiguous assignment of its molecular structure. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of novel or synthesized organic compounds.

Introduction: The Imperative for Unambiguous Structure Verification

In the landscape of modern chemical research and development, the principle of "structure dictates function" is a foundational tenet. For a molecule like this compound, even minor structural ambiguities—such as isomeric impurities—can lead to drastically different chemical behaviors, efficacy, or toxicity profiles. Therefore, a rigorous and orthogonal analytical approach is not merely academic but a critical component of quality assurance and regulatory compliance.

This guide moves beyond a simple listing of techniques. It delves into the causality behind the analytical choices, explaining how data from each method provides a unique piece of the structural puzzle. When combined, these pieces form a cohesive and irrefutable confirmation of the molecule's identity. We will explore the expected outcomes from each technique, grounded in the fundamental principles of spectroscopy and spectrometry, to build a complete structural portrait of this compound.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="1,0.866!", fontcolor="#202124"]; C3 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.866!", fontcolor="#202124"]; C5 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0!", fontcolor="#202124"]; C7 [label="C", pos="1.8,1.266!", fontcolor="#202124"]; N8 [label="N", pos="2.6,1.266!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C9 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C10 [label="C", pos="-2,0.866!", fontcolor="#202124"]; C11 [label="C", pos="-2,-0.866!", fontcolor="#202124"];

// Define nodes for hydrogens H3 [label="H", pos="2.3,-0.1!", fontcolor="#5F6368"]; H4 [label="H", pos="1.5,-1.5!", fontcolor="#5F6368"]; H5 [label="H", pos="-0.5,-1.5!", fontcolor="#5F6368"]; H9 [label="H", pos="-1.8, -0.2!", fontcolor="#5F6368"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C7 [label=""]; C7 -- N8 [len=1.2, style=filled]; C6 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""]; C9 -- H9 [label=""];

// Add labels label_C2 [label="2", pos="1.2,1.1!", fontsize=10, fontcolor="#EA4335"]; label_C3 [label="3", pos="1.7,0.3!", fontsize=10, fontcolor="#EA4335"]; label_C4 [label="4", pos="1.2,-1.1!", fontsize=10, fontcolor="#EA4335"]; label_C5 [label="5", pos="-0.2,-1.1!", fontsize=10, fontcolor="#EA4335"]; label_C6 [label="6", pos="-0.7,0.3!", fontsize=10, fontcolor="#EA4335"]; label_N1 [label="1", pos="-0.2,1.1!", fontsize=10, fontcolor="#EA4335"];

// Invisible edges for triple bond edge [style=invis, len=0.01]; C7 -- N8; edge [style=solid]; C7 -- N8 [label="", pos="2.2,1.366!"]; C7 -- N8 [label="", pos="2.2,1.166!"];

}

Fig 1. Structure of this compound with IUPAC numbering.

The Analytical Workflow: An Orthogonal Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[1] Each method probes different aspects of the molecule's physical and chemical properties, and their collective agreement provides the highest level of confidence in the final structural assignment.

graph "Elucidation_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=10];

// Nodes Sample [label="Sample:\nthis compound\n(Purity & Identity Unknown)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy (FTIR)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_MS [label="Molecular Weight\nFragmentation Pattern", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_IR [label="Functional Groups\n(C≡N, Aromatic, Alkyl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_NMR [label="C-H Framework\nAtom Connectivity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Integration [label="Data Integration &\nCorrelation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond, style=filled]; Structure [label="Confirmed Structure:\nC₉H₁₀N₂", fillcolor="#FFFFFF", fontcolor="#202124", style=filled, shape=Mdiamond];

// Edges Sample -> {MS, IR, NMR} [style=dashed]; MS -> Data_MS [label="Provides"]; IR -> Data_IR [label="Provides"]; NMR -> Data_NMR [label="Provides"]; {Data_MS, Data_IR, Data_NMR} -> Integration; Integration -> Structure [label="Confirms"]; }

Fig 2. Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: Mass spectrometry is the initial and most direct method for determining a molecule's molecular weight.[2] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can confirm the elemental composition. We select Gas Chromatography-Mass Spectrometry (GC-MS) to ensure that the analyzed compound is first purified from any non-volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50°C for 2 min, then ramp to 250°C at 10°C/min) to separate the compound from any volatile impurities.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is chosen for its ability to produce reproducible fragmentation patterns that are valuable for structural confirmation.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak (M⁺·), which corresponds to the intact molecule's mass. For C₉H₁₀N₂, the monoisotopic mass is 146.0844 g/mol .

m/z (Mass/Charge) Proposed Fragment Chemical Formula of Fragment Significance
146 Molecular Ion [M]⁺· [C₉H₁₀N₂]⁺· Confirms the molecular weight of the compound.
131[M - CH₃]⁺[C₈H₇N₂]⁺A highly probable fragmentation due to the loss of a stable methyl radical from the isopropyl group. This is a key indicator of the isopropyl moiety.
79[C₅H₅N]⁺·[C₅H₅N]⁺·Corresponds to the pyridine molecular ion, suggesting fragmentation can involve the loss of the substituents.[3]
52[C₄H₄]⁺·[C₄H₄]⁺·A common fragment from the breakdown of the pyridine ring itself.[4]

Table 1. Predicted major fragments for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.[5] For this molecule, the two most critical functional groups are the nitrile (C≡N) and the substituted aromatic ring. Their absorptions occur in distinct regions of the spectrum, making IR an excellent and rapid tool for confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Average 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation

The IR spectrum is essentially a molecular fingerprint. The presence or absence of key peaks provides a self-validating system: if the nitrile peak is missing, the compound cannot be this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~2230 C≡N StretchNitrile A sharp, strong absorption. Its position indicates conjugation with the aromatic ring.[6] Unconjugated nitriles appear at higher wavenumbers (~2250 cm⁻¹).[5]
3100-3000C-H StretchAromatic (sp² C-H)Confirms the presence of the pyridine ring.
2970-2870C-H StretchAliphatic (sp³ C-H)Confirms the presence of the isopropyl group.
1600-1450C=C & C=N StretchAromatic RingA series of bands confirming the pyridine backbone.
~1385 & ~1370C-H Bend (rocking)Isopropyl GroupA characteristic doublet is often observed for isopropyl groups, providing strong evidence for this substituent.

Table 2. Characteristic IR absorption frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[7][8] ¹H NMR reveals the number and environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H Spectrum Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (~1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shift scale to TMS. Integrate the ¹H signals and analyze the coupling patterns.

Expected Data & Interpretation: ¹H NMR Spectrum

The chemical shift, integration, and multiplicity of each signal provide a wealth of structural information. The electron-withdrawing nature of the pyridine nitrogen and the cyano group will deshield adjacent protons, shifting them downfield.[9]

Assignment Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H-4~7.8-8.0Triplet (t)1HJ₃,₄ ≈ J₄,₅ ≈ 7.7Located between two other ring protons.
H-3 or H-5~7.5-7.7Doublet of doublets (dd) or Triplet (t)1HJ₄,₅ ≈ 7.7, J₃,₅ ≈ 1.5Coupled to H-4 (ortho) and the other meta proton.
H-3 or H-5~7.4-7.6Doublet of doublets (dd) or Triplet (t)1HJ₃,₄ ≈ 7.7, J₃,₅ ≈ 1.5Coupled to H-4 (ortho) and the other meta proton.
-CH- (isopropyl)~3.1-3.3Septet (sept)1H~6.9Coupled to 6 equivalent methyl protons (n+1 = 7). Deshielded by the aromatic ring.
-CH₃ (isopropyl)~1.3-1.4Doublet (d)6H~6.9Coupled to the single methine proton (n+1 = 2).

Table 3. Predicted ¹H NMR data for this compound in CDCl₃.

Expected Data & Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 8 distinct signals, confirming the number of unique carbon environments in the molecule.

Assignment Predicted δ (ppm) Rationale
C-6~162sp² carbon attached to nitrogen and the isopropyl group. Highly deshielded.
C-2~148sp² carbon attached to nitrogen and the electron-withdrawing cyano group.
C-4~137sp² aromatic carbon, para to the nitrogen.[9]
C-3~128sp² aromatic carbon.
C-5~124sp² aromatic carbon, generally the most shielded of the pyridine ring carbons.[9]
C≡N~118Nitrile carbon, characteristic chemical shift.[6]
-CH- (isopropyl)~35sp³ methine carbon.
-CH₃ (isopropyl)~22sp³ methyl carbons.

Table 4. Predicted ¹³C NMR data for this compound in CDCl₃.

Conclusion: Synthesizing the Evidence for Final Confirmation

The structure elucidation of this compound is a clear example of the power of a synergistic analytical approach.

  • Mass Spectrometry establishes the elemental formula of C₉H₁₀N₂ by providing a molecular ion peak at m/z 146 and shows a key fragment at m/z 131, suggesting the loss of a methyl group.

  • Infrared Spectroscopy unequivocally confirms the presence of the critical nitrile functional group (~2230 cm⁻¹) and the aromatic and aliphatic C-H bonds.

  • NMR Spectroscopy provides the final, definitive proof. ¹H NMR confirms the 3-proton substituted pyridine pattern and the isopropyl group (a 1H septet and a 6H doublet). ¹³C NMR confirms the 8 unique carbon environments, including the quaternary carbons of the nitrile and the pyridine ring.

When the data from these independent methods converge, as detailed in this guide, the structural assignment of this compound is validated with the highest degree of scientific certainty. This rigorous, evidence-based workflow is essential for ensuring the quality, safety, and efficacy of chemical entities in any research or industrial setting.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-6-isopropylpyridine belongs to the diverse family of substituted pyridines, which are key building blocks in medicinal chemistry and materials science.[1][2] The presence of the cyano and isopropyl groups on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For substituted pyridines, resolving overlapping signals in the aromatic region can be a challenge.[4] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often invaluable for unambiguous assignments.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the isopropyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H37.6 - 7.8Doublet of doublets (dd)~7.5, ~1.5
H47.8 - 8.0Triplet (t)~7.8
H57.4 - 7.6Doublet of doublets (dd)~8.0, ~1.5
CH (isopropyl)3.0 - 3.3Septet~7.0
CH₃ (isopropyl)1.2 - 1.4Doublet (d)~7.0

Rationale for Predictions:

  • Aromatic Protons (H3, H4, H5): The chemical shifts of pyridine protons are typically found between 7.0 and 9.0 ppm.[4] The electron-withdrawing cyano group at the C2 position will deshield the adjacent protons, particularly H3. The isopropyl group at C6 will have a weaker, shielding effect. Based on data for 2-cyanopyridine, the aromatic protons are expected in the downfield region.[5] The coupling patterns arise from the spin-spin interactions between adjacent protons on the ring.

  • Isopropyl Protons: The methine proton (CH) of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
C2145 - 150
C3125 - 130
C4135 - 140
C5120 - 125
C6160 - 165
CN115 - 120
CH (isopropyl)30 - 35
CH₃ (isopropyl)20 - 25

Rationale for Predictions:

  • Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-170 ppm). The carbons attached to the nitrogen (C2 and C6) will be the most downfield. The presence of the cyano group will influence the chemical shift of C2.[6]

  • Cyano Carbon: The carbon of the nitrile group typically appears around 115-120 ppm.

  • Isopropyl Carbons: The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum.[7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to obtain optimal resolution.[4]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (if necessary): If signal overlap occurs in the ¹H spectrum, acquire 2D COSY, HSQC, and HMBC spectra to aid in definitive assignments.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Medium to Strong
C=N, C=C (Aromatic)1550 - 1650Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

Rationale for Predictions:

  • Nitrile Stretch: The C≡N stretch is a very characteristic and sharp absorption in the region of 2220-2240 cm⁻¹.[8]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1650 cm⁻¹ region.[9]

  • C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film, or as a KBr pellet.

  • Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₉H₁₀N₂ = 146.19 g/mol ). Due to the stable aromatic ring, this peak should be relatively abundant.[10]

  • Key Fragments:

    • Loss of a methyl group (-CH₃): A peak at m/z 131, resulting from the cleavage of a methyl group from the isopropyl substituent. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.[11]

    • Loss of the isopropyl group (-C₃H₇): A peak at m/z 103, corresponding to the loss of the entire isopropyl group.

    • Loss of HCN: A peak at m/z 119, from the elimination of hydrogen cyanide.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[12]

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[12]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted Absorption:

This compound is expected to exhibit absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the aromatic pyridine ring.[13] The exact wavelength of maximum absorbance (λmax) will be influenced by the solvent used.[3]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).[3]

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Spectroscopic Analysis Workflow A Sample of this compound B Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D ¹H and ¹³C NMR Spectroscopy Elucidate C-H Framework A->D E UV-Vis Spectroscopy Analyze Electronic Transitions A->E F Data Interpretation and Structure Confirmation B->F C->F D->F E->F

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this molecule. The synergistic use of these spectroscopic techniques, as outlined in the proposed workflow, will enable unambiguous structure elucidation and purity assessment, which are critical for advancing research and development in drug discovery and materials science.

References

"physical characteristics of 2-Cyano-6-isopropylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Cyano-6-isopropylpyridine

Introduction

This compound is a substituted pyridine derivative featuring a nitrile group at the 2-position and an isopropyl group at the 6-position. The cyanopyridine scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile precursor for synthesizing corresponding acids, aldehydes, and ketones.[1] These compounds are crucial intermediates in the development of herbicides, pesticides, and pharmaceuticals.[1][2] Given its potential utility, a thorough understanding of the physical characteristics of this compound is paramount for its effective application in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the known molecular properties of this compound. As detailed experimental data for this specific molecule is not widely published, this document also furnishes authoritative, field-proven experimental protocols for its complete physical and spectroscopic characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data essential for advancing drug discovery and development programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its molecular identity. The structural attributes of this compound are summarized below.

IdentifierValueSource
IUPAC Name 6-propan-2-ylpyridine-2-carbonitrile[]
CAS Number 337904-76-4[][4]
Molecular Formula C₉H₁₀N₂[]
Molecular Weight 146.19 g/mol []
Canonical SMILES CC(C)C1=CC=CC(=N1)C#N[]
InChI Key FDFCKUYJJATYBF-UHFFFAOYSA-N[]

The molecule consists of a central pyridine ring, which imparts aromaticity and basicity. The electron-withdrawing cyano group (-C≡N) at the 2-position significantly influences the electronic properties of the ring, while the bulky, lipophilic isopropyl group at the 6-position affects its steric profile and solubility.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Spectroscopic Confirmation cluster_3 Phase 4: Final Data Consolidation A Acquire Sample of This compound B Purity Assessment (LC-MS / GC-MS) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Distillation / Micro Method) B->D E NMR Spectroscopy (¹H, ¹³C) B->E F IR Spectroscopy (FTIR) B->F G Mass Spectrometry (HRMS) B->G H Synthesize and Report All Characterization Data C->H D->H E->H F->H G->H

References

A Technical Guide to the Solubility Profile of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Cyano-6-isopropylpyridine (IUPAC Name: 6-propan-2-ylpyridine-2-carbonitrile), a key intermediate in pharmaceutical and materials science. By integrating theoretical predictions based on molecular structure with established experimental methodologies, this document serves as an essential resource for researchers, chemists, and formulation scientists. We detail the predicted physicochemical properties, provide qualitative solubility assessments in a range of common laboratory solvents, and present a rigorous, step-by-step protocol for quantitative solubility determination using the established shake-flask method coupled with HPLC analysis. Furthermore, this guide explores the influence of critical factors such as pH and temperature on solubility and includes visual diagrams to elucidate experimental workflows and the interplay of molecular properties.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a nitrile (-C≡N) group at the 2-position and an isopropyl group at the 6-position. This unique substitution pattern makes it a valuable building block in organic synthesis. Pyridine and its derivatives are among the most common nitrogen heterocycles found in FDA-approved drugs, alkaloids, and functional materials[1]. The cyano group is a versatile functional handle for transformations into amines, amides, or carboxylic acids, while the isopropyl group can influence steric interactions and lipophilicity. A thorough understanding of the solubility of this compound is paramount for its effective use in reaction design, purification, formulation, and analytical method development.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

  • Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

  • Cyano Group (-C≡N): A strongly polar, electron-withdrawing group that can also accept hydrogen bonds.

  • Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic group that increases lipophilicity (fat/oil solubility) and steric bulk.

The interplay between the polar pyridine and nitrile functionalities and the nonpolar isopropyl group dictates the compound's overall solubility. It is expected to exhibit moderate polarity.

PropertyPredicted/Analogous ValueSource/Basis
Molecular Formula C₉H₁₀N₂(BOC Sciences)[]
Molecular Weight 146.19 g/mol (BOC Sciences)[]
logP (Octanol/Water) ~1.5 - 2.5Prediction based on similar structures like 2-isopropylpyridine (logP 1.9)[3] and 2-cyano-6-methylpyridine (logP 1.262)[4]. The isopropyl group increases lipophilicity compared to a methyl group.
pKa (conjugate acid) ~0.5 - 1.5The pKa of the conjugate acid of 2-cyanopyridine is 0.26[5]. The electron-donating isopropyl group should slightly increase the basicity (and thus the pKa) compared to the unsubstituted analog.
Melting Point Solid at room temperatureAnalogous substituted cyanopyridines are solids (e.g., 2-cyano-6-methylpyridine: 89-91°C).

Expertise & Causality: The positive logP value suggests that this compound will be more soluble in organic solvents than in water. The presence of the nitrogen atom in the pyridine ring and the cyano group provides sites for polar interactions, suggesting solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. The nonpolar isopropyl group will enhance solubility in less polar solvents such as toluene and dichloromethane, while limiting aqueous solubility. The low predicted pKa indicates it is a very weak base, and its aqueous solubility will only be significantly affected under highly acidic conditions.

Logical Relationship Diagram

G cluster_properties Physicochemical Properties cluster_predictions Predicted Solubility Profile P1 Pyridine Ring (Polar, H-bond acceptor) S1 High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF) P1->S1 Polarity S3 Low Solubility in Water & Alkanes (e.g., Hexane) P1->S3 vs. Water P2 Cyano Group (Polar, H-bond acceptor) P2->S1 Polarity P2->S3 vs. Water P3 Isopropyl Group (Nonpolar, Lipophilic) S2 Moderate Solubility in Less Polar Solvents (e.g., Toluene, DCM) P3->S2 Lipophilicity P3->S3 vs. Alkanes

Caption: Interplay of molecular features and predicted solubility.

Experimental Solubility Profile

While quantitative data is scarce, a qualitative assessment can be compiled from analogous compounds and general chemical principles.

Qualitative Solubility Assessment

The following table summarizes the expected solubility of this compound in common laboratory solvents at ambient temperature. This serves as a practical guide for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Soluble to Freely SolubleThe molecule's dipole moment, driven by the pyridine and nitrile groups, allows for strong interactions with these solvents.
Halogenated Dichloromethane (DCM), ChloroformFreely SolubleExcellent solvency for moderately polar compounds.
Alcohols Methanol, EthanolSolubleCapable of hydrogen bonding with the pyridine nitrogen and cyano group.
Aromatic TolueneSolubleThe aromatic pyridine ring interacts favorably with the aromatic solvent, and the isopropyl group enhances this compatibility.
Ethers Diethyl EtherModerately SolubleLower polarity than THF results in reduced, but still significant, solubility.
Aqueous WaterSparingly Soluble to InsolubleThe hydrophobic isopropyl group and overall low polarity limit solubility despite H-bond accepting sites.[4]
Nonpolar Aliphatic Hexane, HeptaneInsolubleThe molecule is too polar to dissolve effectively in nonpolar alkane solvents.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To establish a definitive, quantitative solubility value, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[6][7]

Trustworthiness: This protocol is a self-validating system. The reliability of the analysis is confirmed through a multi-point calibration curve, and equilibrium is verified by measuring concentration at multiple time points until it plateaus.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., water or a buffer) at a controlled temperature.

Materials:

  • This compound (ensure purity)

  • Solvent of interest (e.g., HPLC-grade water, phosphate buffer pH 7.4)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of HPLC Calibration Standards:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected solubility.

    • Analyze each standard by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment.

    • Accurately add a known volume of the test solvent (e.g., 5.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours). It is crucial to demonstrate that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[6]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove all undissolved solid particles.[7]

    • Dilute the filtrate with the mobile phase if necessary to fall within the range of the calibration curve.

    • Inject the prepared sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the filtered sample.

    • Multiply by any dilution factor used.

    • The result is the equilibrium solubility, typically expressed in µg/mL or mg/L.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare HPLC Calibration Curve (R² > 0.999) B Add Excess Solid Compound to Vials I Calculate Concentration using Calibration Curve A->I Reference C Add Known Volume of Solvent B->C D Agitate in Temp-Controlled Shaker (e.g., 24-48h) C->D E Allow Solids to Settle (>2 hours) D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Dilute Sample (if necessary) F->G H Analyze by HPLC G->H H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Factors Influencing Solubility

Effect of pH

The pyridine nitrogen in this compound is weakly basic. In highly acidic aqueous solutions (pH < 1), the nitrogen can be protonated to form a pyridinium salt.

Py-R + H⁺ ⇌ [PyH-R]⁺

This positively charged species is significantly more polar than the neutral molecule and would exhibit substantially higher aqueous solubility. However, given the predicted low pKa of the conjugate acid (~0.5-1.5), this effect will only be relevant at very low pH values. In the physiological pH range (e.g., pH 6.8 to 7.4), the compound will be overwhelmingly in its neutral, less soluble form.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] To characterize this relationship, the shake-flask experiment described in section 3.2 can be repeated at several different temperatures (e.g., 5°C, 25°C, 37°C, 50°C). Plotting the resulting solubility data as a function of temperature provides a solubility curve, which is critical for applications like designing crystallization processes.

Conclusion

This guide establishes a foundational solubility profile for this compound based on its molecular structure and analogies to related compounds. It is predicted to be highly soluble in polar aprotic and halogenated solvents, moderately soluble in alcohols and aromatic solvents, and poorly soluble in water and aliphatic hydrocarbons. For applications requiring precise solubility data, this document provides a detailed, authoritative protocol for its experimental determination using the shake-flask method. This integrated approach of theoretical prediction and practical methodology equips researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this important chemical intermediate.

References

An In-Depth Technical Guide to 2-Cyano-6-isopropylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide offers a comprehensive overview of 2-Cyano-6-isopropylpyridine, a heterocyclic nitrile with significant potential in medicinal chemistry and drug development. While the precise historical details of its initial discovery are not extensively documented in readily available literature, this guide outlines the probable synthetic pathways, key chemical properties, and established applications of the broader class of 2-cyanopyridines, with this compound as a central example. This document is intended for researchers, scientists, and professionals in the field of drug development, providing insights into the synthesis, characterization, and potential utility of this valuable compound.

I. Introduction to 2-Cyanopyridines: A Scaffold of Strategic Importance

2-Cyanopyridines are a prominent class of heterocyclic compounds featuring a pyridine ring substituted with a nitrile group at the 2-position. This structural arrangement is a versatile building block in organic synthesis, largely due to the electronic properties imparted by the electron-withdrawing cyano group and the nitrogen atom within the pyridine ring. These characteristics render the pyridine ring susceptible to nucleophilic substitution and influence the reactivity of other substituents.

The incorporation of an isopropyl group at the 6-position, as seen in this compound, introduces lipophilicity and steric bulk. These features can significantly modulate the pharmacokinetic and pharmacodynamic profiles of derivative molecules, a common and effective strategy in drug design to enhance binding affinity, selectivity, and metabolic stability.

II. Postulated Discovery and Historical Context

A definitive record detailing the first synthesis and discovery of this compound (CAS 337904-76-4) is not prominently featured in seminal scientific publications. Its development is likely associated with the broader exploration of substituted pyridines during the latter half of the 20th century, a period characterized by a rapid expansion of synthetic methodologies for heterocyclic compounds. The established importance of the 2-cyanopyridine moiety as a precursor to pharmaceuticals and agrochemicals undoubtedly motivated the synthesis of a diverse array of analogs, including those with alkyl substituents such as the isopropyl group. The primary impetus for its synthesis would have been its potential as a key intermediate for more complex and biologically active molecular targets.

III. Synthetic Strategies for this compound

The synthesis of this compound can be accomplished through several well-established methods for the cyanation of pyridine rings. The selection of a particular synthetic route is often guided by the availability of starting materials, the desired scale of production, and the tolerance of other functional groups to the reaction conditions.

A. Nucleophilic Aromatic Substitution of Halopyridines

One of the most prevalent and industrially scalable methods for preparing 2-cyanopyridines is the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring using a cyanide salt.[1][2]

  • Starting Material: 2-Chloro-6-isopropylpyridine or 2-Bromo-6-isopropylpyridine.

  • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt, is often utilized to enhance reactivity, particularly in biphasic systems.[2]

  • Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed.[1]

  • Reaction Conditions: The reaction mixture is typically heated to achieve a practical reaction rate.

Experimental Protocol: Cyanation of 2-Chloro-6-isopropylpyridine

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-Chloro-6-isopropylpyridine (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Introduce a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Heat the reaction mixture to 120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice-water.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine to remove any remaining aqueous impurities, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or via distillation to obtain pure this compound.

B. Ammoxidation of 2-Isopropyl-6-methylpyridine

For large-scale industrial manufacturing, the ammoxidation of alkyl-substituted pyridines is a highly efficient and atom-economical method.[3]

  • Starting Material: 2-Isopropyl-6-methylpyridine.

  • Reagents: Ammonia (NH₃) and air (as the source of oxygen).

  • Catalyst: A heterogeneous catalyst, typically a blend of metal oxides (e.g., vanadium and molybdenum oxides) on a solid support.[3]

  • Reaction Conditions: This reaction is conducted in the vapor phase at elevated temperatures, generally ranging from 300-450 °C.[3]

C. Dehydration of 6-Isopropylpicolinamide

The dehydration of a primary amide represents a classical and reliable laboratory-scale method for the synthesis of nitriles.

  • Starting Material: 6-Isopropylpicolinamide.

  • Reagents: A potent dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent under reflux conditions.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product 2-Chloro-6-isopropylpyridine 2-Chloro-6-isopropylpyridine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-6-isopropylpyridine->Nucleophilic Substitution NaCN, DMSO 2-Isopropyl-6-methylpyridine 2-Isopropyl-6-methylpyridine Ammoxidation Ammoxidation 2-Isopropyl-6-methylpyridine->Ammoxidation NH3, O2, Catalyst 6-Isopropylpicolinamide 6-Isopropylpicolinamide Dehydration Dehydration 6-Isopropylpicolinamide->Dehydration P2O5 or SOCl2 This compound This compound Nucleophilic Substitution->this compound Ammoxidation->this compound Dehydration->this compound G cluster_0 Chemical Transformations cluster_1 Resulting Functional Groups cluster_2 Therapeutic Applications This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Cyclization Cyclization This compound->Cyclization Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Aminomethyl Aminomethyl Reduction->Aminomethyl Heterocycles (e.g., Tetrazole) Heterocycles (e.g., Tetrazole) Cyclization->Heterocycles (e.g., Tetrazole) Anticancer Agents Anticancer Agents Carboxylic Acid->Anticancer Agents Enzyme Inhibitors Enzyme Inhibitors Aminomethyl->Enzyme Inhibitors Antiviral Agents Antiviral Agents Heterocycles (e.g., Tetrazole)->Antiviral Agents

References

"theoretical studies of 2-Cyano-6-isopropylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound represents a molecule with intriguing electronic and steric properties that warrant a detailed theoretical investigation. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural, spectroscopic, and electronic characteristics of this compound. By leveraging Density Functional Theory (DFT), we can predict its behavior and properties, offering valuable insights for its potential applications in drug design and materials development. This document serves as a roadmap for researchers seeking to understand and apply theoretical chemistry to this important class of molecules.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials.[1] The nitrogen atom in the pyridine ring not only imparts basicity but also provides a site for hydrogen bonding and coordination with metal ions. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents.[2] The cyano group (-CN) is a strong electron-withdrawing group, while the isopropyl group is an electron-donating and sterically bulky group. The placement of these two groups at the 2 and 6 positions of the pyridine ring in this compound creates a unique electronic and steric environment, making it a compelling candidate for theoretical and experimental exploration.

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to predict the molecular properties of such compounds before their synthesis.[3] These studies can offer deep insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, thereby guiding experimental efforts and accelerating the discovery process.[4]

Computational Methodology: A Self-Validating System

The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT).[5] DFT provides a good balance between computational cost and accuracy for predicting the properties of molecules like this compound.[6] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for such investigations.[3]

Experimental Protocol: Geometry Optimization and Frequency Calculations

A typical computational workflow for studying this compound is as follows:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional with a suitable basis set, such as 6-311+G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and pi-systems.[6]

  • Frequency Calculation: After optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[7]

  • Property Calculations: Further calculations can be performed on the optimized geometry to predict various properties, including NMR chemical shifts, electronic transitions (UV-Vis spectra), and parameters related to chemical reactivity.[8]

Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B Input C Frequency Calculation B->C Optimized Geometry D Property Calculations (NMR, UV-Vis, Reactivity) C->D Verified Minimum E Analysis and Interpretation D->E Predicted Properties

Caption: A typical computational workflow for the theoretical study of this compound.

Molecular Structure and Electronic Properties

The optimized geometry of this compound reveals the influence of the substituents on the pyridine ring. The electron-withdrawing cyano group and the electron-donating isopropyl group are expected to cause slight distortions in the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine.

Predicted Geometric Parameters

The following table summarizes the expected optimized geometric parameters for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. These values are based on established trends for substituted pyridines.

ParameterPredicted Value
Bond Lengths (Å)
C2-C≡N~1.15
C2-C3~1.40
C3-C4~1.39
C4-C5~1.39
C5-C6~1.40
C6-N1~1.34
N1-C2~1.34
C6-C(isopropyl)~1.53
**Bond Angles (°) **
N1-C2-C3~123
C2-C3-C4~118
C3-C4-C5~119
C4-C5-C6~118
C5-C6-N1~123
C6-N1-C2~119
C3-C2-C≡N~119
N1-C6-C(isopropyl)~117
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[11] A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the isopropyl group, reflecting their electron-donating character. The LUMO, on the other hand, is anticipated to be concentrated on the pyridine ring and the electron-withdrawing cyano group.

HOMO-LUMO Orbitals cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons HOMO->LUMO Energy Gap (ΔE) (Indicator of Reactivity)

Caption: Conceptual diagram of the HOMO and LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[12] In the MEP map of this compound, the region around the nitrogen atom of the pyridine ring and the cyano group is expected to be electron-rich (negative potential, typically colored red), making it susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms are expected to be electron-deficient (positive potential, typically colored blue).

Simulated Spectroscopic Analysis

Theoretical calculations can provide simulated spectra that are invaluable for interpreting experimental data.[13]

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be used to assign the various vibrational modes of the molecule. Key expected vibrational frequencies for this compound are summarized below.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching (isopropyl)2900-3000
C≡N stretching2230-2240
C=C/C=N stretching (pyridine ring)1400-1600
C-H in-plane bending1000-1300
C-H out-of-plane bending700-900
NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of molecules.[8] The predicted ¹H and ¹³C NMR spectra for this compound can aid in the structural confirmation of the synthesized compound. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum of a molecule.[8][14] The calculated maximum absorption wavelengths (λ_max) and oscillator strengths provide insights into the electronic structure and the nature of the electronic transitions.

Potential Applications in Drug Development and Materials Science

The theoretical insights gained from these studies can guide the application of this compound in various fields.

  • Drug Development: The pyridine scaffold is a common feature in many bioactive molecules.[4] Understanding the electronic properties and reactivity of this compound can inform its use as a building block in the synthesis of novel drug candidates. The MEP map can help in predicting how the molecule might interact with biological targets.

  • Materials Science: Cyanopyridine derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.[15] The HOMO-LUMO gap and other electronic properties calculated for this compound can help assess its potential as a material for such applications.

Conclusion

Theoretical studies, grounded in robust computational methodologies like DFT, provide a powerful lens through which to examine the intricate properties of molecules like this compound. This guide has outlined the key theoretical approaches to characterizing its molecular structure, electronic properties, and spectroscopic signatures. The predictive power of these computational tools not only deepens our fundamental understanding of this molecule but also provides a rational basis for its future exploration in medicinal chemistry and materials science. By integrating theoretical predictions with experimental validation, researchers can accelerate the innovation cycle and unlock the full potential of this versatile chemical scaffold.

References

A Technical Guide to the Initial Biological Screening of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Targeted Screening Approach

In the landscape of drug discovery, the pyridine nucleus stands as a cornerstone scaffold, integral to the structure of thousands of approved therapeutic agents.[1][2] The introduction of a cyano group often enhances the biological profile of these heterocycles, contributing to a diverse range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] 2-Cyano-6-isopropylpyridine, a molecule combining these key features with an isopropyl moiety, represents a novel chemical entity with unexplored therapeutic potential.

This guide eschews a generic, one-size-fits-all screening protocol. Instead, it presents a bespoke, multi-tiered strategy for the initial biological evaluation of this compound. As a Senior Application Scientist, my objective is to provide a robust, logical, and efficient framework that moves from broad, predictive assessments to specific, cell-based functional assays. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just the "how" but the critical "why" behind each experimental decision, ensuring a scientifically rigorous and resource-efficient investigation.

Part 1: Foundational Assessment - In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a foundational in silico assessment is paramount. This predictive phase allows us to hypothesize potential biological targets and anticipate liabilities, thereby guiding the design of a more intelligent and focused experimental workflow.

Causality of In Silico First Approach:

The rationale for beginning with computational methods is twofold:

  • Resource Prioritization: It allows for the pre-emptive identification of the most promising therapeutic avenues—be it oncology, infectious disease, or inflammation—focusing laboratory resources where they are most likely to yield significant results.

  • Liability Identification: Early prediction of potential toxicity or poor pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can flag problematic candidates before significant investment is made.

Workflow for In Silico Assessment:

The computational screening process follows a logical sequence designed to build a comprehensive predictive profile of the molecule.

cluster_0 In Silico Workflow A This compound (Structure Input) B Structural Similarity Analysis (vs. Known Ligand Databases) A->B Compare E ADMET Prediction (e.g., SwissADME) A->E Analyze C Target Prediction (e.g., SwissTargetPrediction) B->C Inform D Molecular Docking (vs. High-Priority Targets) C->D Select Targets F Prioritized Assay List (Output) D->F Rank Hits E->F Assess Viability

Caption: In Silico screening workflow for this compound.

Recommended Protocols for In Silico Assessment:
  • Target Prediction:

    • Objective: To identify potential macromolecular targets based on the principle of chemical similarity.

    • Methodology: The 2D structure of this compound is submitted to web-based servers like SwissTargetPrediction or PharmMapper. These tools compare the input structure against databases of known bioactive ligands and predict a ranked list of potential protein targets. Targets frequently associated with pyridine derivatives, such as protein kinases, microbial enzymes (e.g., GlcN-6-P synthase), and inflammatory proteins (e.g., TAK1, COX), should be given high priority for subsequent analysis.[5][6][7]

  • Molecular Docking:

    • Objective: To model the binding interaction between this compound and the top-ranked protein targets identified in the previous step.

    • Methodology:

      • Obtain the 3D crystal structures of priority targets from the Protein Data Bank (PDB).

      • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

      • Generate a low-energy 3D conformer of this compound.

      • Utilize docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose and estimate the binding affinity (docking score). A strong negative binding energy suggests a favorable interaction.[6][8]

  • ADMET Prediction:

    • Objective: To computationally estimate the pharmacokinetic and toxicity profile of the compound.

    • Methodology: Submit the compound's structure to servers like SwissADME or pkCSM. Key parameters to analyze include Lipinski's Rule of Five compliance (drug-likeness), predicted aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for toxicity (e.g., hepatotoxicity, mutagenicity).

Part 2: Tier 1 Screening - A Wide Net for Bioactivity

Guided by the in silico analysis and the known activities of the cyanopyridine scaffold, the Tier 1 experimental screen is designed to broadly survey for cytotoxic, antimicrobial, and anti-inflammatory activity. This phase aims to identify any significant "hits" that warrant further investigation.

cluster_1 Tier 1 Experimental Screening Cascade cluster_cyto Cytotoxicity Screen cluster_micro Antimicrobial Screen cluster_inflam Anti-inflammatory Screen start This compound (Test Compound) A MTT Assay start->A E Broth Microdilution Assay start->E H Nitric Oxide (NO) Assay start->H B Panel: MCF-7, HepG2, A549 (Cancer Lines) A->B Test On C Panel: HEK293 (Non-Cancerous Control) A->C Test On D Calculate IC50 Values B->D C->D end Proceed to Tier 2 (Hit Confirmation & MoA) D->end Hit? F Panel: S. aureus (Gram+) E. coli (Gram-) E->F Test On G Determine MIC Values F->G G->end Hit? I LPS-Stimulated RAW 264.7 Cells H->I Test On J Calculate IC50 Values I->J J->end Hit?

Caption: A parallel, multi-disciplinary workflow for Tier 1 screening.

A. Cytotoxicity Screening (Anticancer Potential)
  • Expertise & Rationale: The 2-amino-3-cyanopyridine scaffold is a privileged structure in the design of anticancer agents, including kinase inhibitors.[2][4][9] Therefore, a primary screen against a panel of cancer cell lines is the highest priority. The MTT assay is selected as the initial method due to its high throughput, reproducibility, and cost-effectiveness for measuring metabolic activity as a proxy for cell viability.[10][11]

  • Experimental Protocol: MTT Assay

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) and a non-cancerous human embryonic kidney line (HEK293) in their recommended media until they reach ~80% confluency.

    • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.

    • Incubation: Incubate the plates for 48 hours.[12]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12][13]

  • Data Presentation: Cytotoxicity Profile

    Cell Line Cancer Type IC₅₀ (µM) of this compound IC₅₀ (µM) of Doxorubicin (Positive Control) Selectivity Index (SI)¹
    MCF-7 Breast Adenocarcinoma [Experimental Value] [Experimental Value] [Calculated Value]
    HepG2 Hepatocellular Carcinoma [Experimental Value] [Experimental Value] [Calculated Value]
    A549 Lung Carcinoma [Experimental Value] [Experimental Value] [Calculated Value]
    HEK293 Non-Cancerous Kidney [Experimental Value] [Experimental Value] -

    ¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

B. Antimicrobial Screening
  • Expertise & Rationale: Pyridine and other nitrogen-containing heterocycles are well-established scaffolds for antimicrobial agents.[14][15][16][17] A primary screen for antibacterial activity is a logical parallel investigation. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[14]

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Presentation: Antimicrobial Activity

    Microbial Strain Gram Type MIC (µg/mL) of this compound MIC (µg/mL) of Ciprofloxacin (Positive Control)
    Staphylococcus aureus Positive [Experimental Value] [Experimental Value]

    | Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |

C. Anti-inflammatory Screening
  • Expertise & Rationale: Small molecules capable of modulating inflammatory pathways are of high therapeutic interest.[18][19][20] A common and robust primary screen involves measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

    • Cell Culture & Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate and incubate for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Incubate for another 24 hours.

    • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The intensity of the color change is proportional to the amount of nitrite.

    • Data Analysis: Measure absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Part 3: Tier 2 - Hit Validation and Preliminary Mechanistic Insights

A "hit" from Tier 1 is not an end but a beginning. The goal of Tier 2 is to validate the primary finding and to begin exploring the potential mechanism of action (MoA). The specific assays deployed depend entirely on the outcome of the Tier 1 screen.

Scenario 1: Confirmed Cytotoxic Activity

If the compound shows potent and selective activity against cancer cells, the next logical step is to determine the mode of cell death.

  • Recommended Assay: Annexin V/Propidium Iodide (PI) Staining

    • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the cell death pathway being induced.[13]

    • Methodology: Treat the cancer cell line of interest with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24-48 hours. Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes). Analyze the cell populations using a flow cytometer.

  • Potential Signaling Pathways: Many cytotoxic cyanopyridine derivatives exert their effects by inhibiting protein kinases.[4] A potential hit could be interfering with critical cell survival pathways like PI3K/Akt or MAPK.

    cluster_pathway Potential Cytotoxic MoA Compound 2-Cyano-6- isopropylpyridine (Hypothesized Kinase Inhibitor) PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

    Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Scenario 2: Confirmed Antimicrobial Activity

If the compound shows a low MIC value, the key follow-up is to determine whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Recommended Assay: Minimum Bactericidal Concentration (MBC) Determination

    • Rationale: The MBC provides deeper insight into the compound's antimicrobial profile and is crucial for its potential therapeutic application.

    • Methodology: Following the MIC determination, take an aliquot from the wells that showed no visible growth (at and above the MIC) and plate it on nutrient agar. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Strategic Outlook

This guide outlines a systematic, hypothesis-driven framework for the initial biological characterization of this compound. By integrating predictive in silico methods with a multi-pronged Tier 1 screening approach, researchers can efficiently identify and prioritize any significant bioactivity. Positive hits can then be advanced to Tier 2 validation and preliminary mechanistic studies, laying a solid foundation for more advanced preclinical development, including lead optimization and eventual in vivo efficacy studies. This structured approach ensures that resources are deployed judiciously, maximizing the potential for discovering a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2-Cyano-6-isopropylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Cyano-6-isopropylpyridine

This compound, also known as 6-(propan-2-yl)picolinonitrile, is a strategically important heterocyclic building block in modern organic synthesis. Its utility stems from a unique combination of structural features: an electron-deficient pyridine ring, a versatile cyano group, and a sterically influential isopropyl group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular architectures in medicinal chemistry and materials science.

The pyridine nitrogen acts as a Lewis base and a handle for coordination chemistry, while the potent electron-withdrawing nature of the cyano group at the 2-position activates the ring for certain nucleophilic substitutions and provides a key reactive site. The cyano group itself is a versatile functional handle, readily convertible into amides, carboxylic acids, amines, and tetrazoles, thus serving as a linchpin for molecular diversification.[1] The isopropyl group at the 6-position provides significant steric bulk, which can be leveraged to influence regioselectivity in reactions, modulate the electronic properties of the aromatic system, and confer lipophilicity to target molecules—a crucial parameter in drug design.

Property Value
IUPAC Name 6-(propan-2-yl)pyridine-2-carbonitrile
CAS Number 337904-76-4
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol []
Appearance (Typically) Off-white to yellow solid

Core Synthetic Applications

The strategic placement of its functional groups makes this compound a versatile intermediate. Its applications can be broadly categorized into its use as a structural scaffold for bioactive molecules and its role in forming complex carbon-carbon and carbon-heteroatom bonds.

A Scaffold for Medicinal Chemistry

The cyanopyridine motif is a well-established pharmacophore found in numerous biologically active compounds.[3][4] Derivatives of cyanopyridine have shown promise as anticancer, antiviral, and antibacterial agents.[4][5] The cyano group is critical for binding interactions in some enzyme active sites and serves as a precursor for other essential functionalities.[6]

While specific approved drugs derived directly from this compound are not prominent in the literature, its structural elements are highly relevant. For instance, the broader class of 2-amino-3-cyanopyridine derivatives has been investigated for a wide range of therapeutic targets.[4] The isopropyl group on this particular building block can be used to probe steric pockets in protein binding sites and enhance metabolic stability.

Causality Insight: The transformation of the cyano group is central to its utility in drug discovery. For example, hydrolysis to the corresponding picolinic acid introduces a carboxylic acid group, a common moiety for improving solubility and forming salt-based drug formulations. Conversely, reduction to an aminomethyl group provides a basic center, crucial for many receptor interactions.

A Partner in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies for constructing C-C bonds.[7][8] In this context, a halogenated precursor, 2-bromo-6-isopropylpyridine, would typically be coupled with an organoboron reagent. However, the cyano-substituted pyridine can also be envisioned as a coupling partner in reactions where the cyano group directs C-H activation or after conversion to other functional groups like a triflate.

The primary challenge in coupling reactions involving 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[9]

Expertise & Experience: To overcome catalyst inhibition, the choice of ligand is paramount. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required. These bulky ligands form stable, catalytically active palladium complexes that favor the desired oxidative addition and reductive elimination steps over inhibitory coordination with the pyridine substrate.[8]

Visualizing Synthetic Transformations

The true power of this compound lies in the array of derivatives it can access. The following diagram illustrates the key synthetic pathways originating from this versatile building block.

G A This compound B 6-isopropylpicolinamide A->B Partial Hydrolysis (H₂O₂, base) C 6-isopropylpicolinic acid A->C Full Hydrolysis (H⁺ or OH⁻, heat) D (6-isopropylpyridin-2-yl)methanamine A->D Reduction (e.g., H₂, Raney Ni or LiAlH₄) E 2-(1H-tetrazol-5-yl)-6-isopropylpyridine A->E Cycloaddition (NaN₃, ZnCl₂) SuzukiWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purify Purification A Add 2-Bromo-6-isopropylpyridine, Arylboronic Acid, Base (e.g., K₃PO₄) B Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ + SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat Reaction (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (Extraction) E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

References

Application Notes and Protocols for 2-Cyano-6-isopropylpyridine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following Application Note is a prospective guide based on established principles of coordination chemistry and catalysis. As of the date of publication, 2-Cyano-6-isopropylpyridine is not a widely documented ligand in peer-reviewed catalysis literature. Its primary established role is as a synthetic intermediate. The protocols provided herein are generalized templates intended to serve as a starting point for researchers to investigate its potential catalytic activity. These are not validated procedures for this specific ligand and will require rigorous optimization.

Introduction: Unveiling the Potential of a Sterically-Tuned Pyridine Ligand

This compound is a substituted pyridine derivative characterized by a sterically demanding isopropyl group at the 6-position and an electron-withdrawing nitrile (cyano) group at the 2-position. While its utility as a key building block in the synthesis of complex organic molecules, such as the Hepatitis C virus inhibitor simeprevir, is documented, its application as a directing or ancillary ligand in transition-metal catalysis remains a largely unexplored frontier.[1]

The unique juxtaposition of steric bulk and distinct electronic features makes this compound a compelling candidate for catalytic applications. Pyridine-based ligands are fundamental in homogeneous catalysis, prized for their thermal stability, tunable electronic properties, and strong coordination to a variety of metals.[2][3][4] The specific substituents on this ligand's scaffold suggest potential advantages in reactions where control over the metal's coordination sphere is critical for reactivity and selectivity.

Key Structural Features and Hypothesized Catalytic Influence:

  • Steric Hindrance: The bulky isopropyl group can create a sterically congested environment around the metal center. This can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and influence regioselectivity in cross-coupling reactions.[5][6]

  • Electronic Asymmetry: The ligand possesses both a σ-donating alkyl group and a π-accepting cyano group. The cyano group's nitrogen atom can also participate in coordination, potentially allowing for bidentate chelation, which can stabilize the catalytic species.[7][8] This electronic profile can modulate the electron density at the metal center, impacting its oxidative addition and reductive elimination rates.[5]

  • Coordination Versatility: The pyridine nitrogen is a classic L-type ligand, while the nitrile nitrogen offers an additional potential binding site. This allows for either monodentate or bidentate coordination, the mode of which may be influenced by the metal, its oxidation state, and other coordinating species.

This guide will explore the theoretical applications of this compound in two major areas of catalysis: Palladium-catalyzed cross-coupling and C-H activation. It will provide foundational protocols for researchers to systematically evaluate its performance.

Diagram: Ligand Structure and Potential Coordination Modes

Caption: Structure of this compound and its potential monodentate and bidentate coordination modes to a metal center (M).

Hypothetical Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this reaction is highly dependent on the ligand, which influences the rates of oxidative addition and reductive elimination. Bulky ligands can be particularly effective for coupling sterically hindered substrates. The steric profile of this compound suggests it could be beneficial in such cases.[9][10]

Rationale for Application:

  • Accelerated Reductive Elimination: The isopropyl group may create steric pressure that promotes the final, product-forming step.

  • Stabilization of Monoligated Species: Bulky ligands can favor the formation of highly active 14-electron monoligated Pd(0) species, which are often key intermediates in the catalytic cycle.

  • Challenging Substrates: This ligand could prove effective for coupling reactions involving ortho-substituted aryl halides or 2-substituted pyridines, where catalyst inhibition and slow coupling are common problems.[11][12]

General Protocol for Ligand Screening in Suzuki-Miyaura Coupling

This protocol describes a general method for screening this compound in the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Ligand)

  • Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane (0.2 M)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a separate vial under inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%, L:Pd ratio of 2:1) in 1-2 mL of the reaction solvent.

    • Stir the mixture at room temperature for 15-30 minutes. The color may change, indicating complex formation.

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (K₃PO₄, 2.0 mmol).

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Add the reaction solvent (to make the final concentration 0.2 M) via syringe.

    • Add the pre-formed catalyst solution (or add the palladium source and ligand directly to the main flask if not pre-forming).

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to the desired temperature (start with 80-100 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours).

  • Work-up and Analysis:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the conversion and yield of the crude product by ¹H NMR spectroscopy using an internal standard. If successful, purify the product by flash column chromatography.

Hypothetical Application II: Palladium-Catalyzed C-H Activation/Functionalization

Direct C-H activation is a powerful strategy for streamlining synthesis by avoiding pre-functionalization of substrates. Ligands play a crucial role in these transformations, often by participating in the C-H cleavage step and controlling selectivity.[13][14][15] Ligands with both steric bulk and specific electronic properties, like 2,6-disubstituted pyridines, have been shown to be effective in this area.

Rationale for Application:

  • Regiocontrol: The steric hindrance of the isopropyl group could direct C-H activation to less hindered positions on a substrate.

  • Stabilizing High-Valent Intermediates: The ligand's electronic properties might stabilize the Pd(IV) intermediates often invoked in C-H functionalization cycles.

  • CMD Mechanism: The pyridine nitrogen can act as an internal base in a concerted metalation-deprotonation (CMD) mechanism, which is a common pathway for C-H cleavage.[14]

General Protocol for Ligand Screening in C-H Olefination (Fujiwara-Morita type)

This protocol provides a starting point for evaluating the ligand in the direct arylation of an electron-deficient olefin with an arene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • This compound (Ligand) (0.06 mmol, 6 mol%)

  • Arene (e.g., Benzene) (often used as solvent or co-solvent)

  • Olefin (e.g., n-butyl acrylate) (1.0 mmol, 1.0 equiv)

  • Oxidant: Silver Acetate (AgOAc) or Benzoquinone (BQ) (1.2 mmol, 1.2 equiv)

  • Acidic Additive: Trifluoroacetic Acid (TFA) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH) (0.2-0.5 M)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry reaction tube or flask, add Pd(OAc)₂ (5 mol%), this compound (6 mol%), and the oxidant (e.g., BQ).

    • Seal the vessel and purge with an inert gas.

    • Add the arene (if not the solvent), the olefin (1.0 mmol), the solvent, and finally the acidic additive (TFA) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to a temperature between 100-120 °C.

    • Monitor the reaction for 12-48 hours using GC-MS or LC-MS to check for product formation.

  • Work-up and Analysis:

    • After cooling, filter the reaction mixture through a pad of Celite to remove insoluble silver salts or decomposed oxidant.

    • Dilute the filtrate with a suitable organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, concentrate, and analyze the crude material by ¹H NMR to determine conversion.

    • If the reaction shows promise, purify the product by column chromatography to isolate the olefinated arene.

Experimental Workflow for Ligand Evaluation

A systematic approach is crucial when investigating a novel ligand. The following workflow outlines the key stages for evaluating the catalytic potential of this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_screen Phase 2: Initial Catalytic Screening cluster_opt Phase 3: Optimization & Scope ligand_synthesis Synthesize or Procure This compound complex_synthesis Synthesize Metal-Ligand Complex (e.g., Pd(ligand)₂Cl₂) Characterize (NMR, X-ray) ligand_synthesis->complex_synthesis Optional, but ideal reaction_choice Select Model Reaction (e.g., Suzuki Coupling) ligand_synthesis->reaction_choice complex_synthesis->reaction_choice condition_screen Screen Key Parameters: - Pd Source (Pd(OAc)₂, Pd₂(dba)₃) - L:Pd Ratio (1:1, 2:1, 4:1) - Base (K₃PO₄, Cs₂CO₃) - Solvent (Toluene, Dioxane) - Temperature (80, 100, 120 °C) reaction_choice->condition_screen analytics Analyze Results (Conversion, Yield via GC/NMR) condition_screen->analytics optimization Optimize Best Conditions (Concentration, Catalyst Loading) analytics->optimization If Promising substrate_scope Explore Substrate Scope: - Electron-rich/-poor halides - Sterically hindered substrates - Heteroaryl partners optimization->substrate_scope

References

Application Notes and Protocols: The Medicinal Chemistry Utility of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Cyano-6-isopropylpyridine Scaffold in Drug Discovery

The landscape of modern medicinal chemistry is increasingly focused on the development of highly selective and potent therapeutic agents. Within this context, heterocyclic scaffolds serve as foundational frameworks for the design of novel drugs. Among these, the pyridine ring is a privileged structure due to its presence in numerous approved pharmaceuticals and its ability to engage in a variety of biological interactions. The 2-cyanopyridine moiety, in particular, has garnered significant attention for its dual role as a versatile synthetic intermediate and a key pharmacophoric element. This application note provides a detailed exploration of the medicinal chemistry applications of a specific, yet underexplored, derivative: this compound.

The strategic incorporation of a cyano group at the 2-position of the pyridine ring offers several advantages. It can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target. Furthermore, the electron-withdrawing nature of the nitrile can modulate the electronic properties of the pyridine ring, impacting its pKa and metabolic stability. Perhaps most intriguingly, the 2-cyanopyridine group can function as a "warhead" for covalent inhibitors, particularly those targeting cysteine residues in proteins.[1][2] This can lead to the development of both irreversible and reversible covalent inhibitors with enhanced potency and duration of action.

The addition of an isopropyl group at the 6-position provides a lipophilic handle that can be crucial for optimizing pharmacokinetic properties, such as cell permeability and oral bioavailability. This alkyl substituent can also probe hydrophobic pockets within a target's active site, contributing to binding affinity and selectivity. This guide will provide detailed protocols for the synthesis of this compound, its potential application as a kinase inhibitor, and a framework for exploring its structure-activity relationships.

PART 1: Synthesis of this compound

The synthesis of this compound can be approached from readily available starting materials. A common and effective strategy involves the cyanation of a corresponding 2-chloro-6-isopropylpyridine precursor. The chloro-substituted pyridine can be synthesized from 2-chloroisonicotinic acid methyl ester.[3] An alternative route is the ammoxidation of 2-methyl-6-isopropylpyridine.

Protocol 1: Synthesis of 2-Chloro-6-isopropylpyridine

This protocol is adapted from methodologies for the synthesis of substituted chloropyridines.[3][4]

Materials:

  • 2-Chloroisonicotinic acid methyl ester

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Grignard Addition:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-chloroisonicotinic acid methyl ester (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add methylmagnesium bromide (2.2 eq) via a syringe, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(2-hydroxypropan-2-yl)pyridine.

  • Reduction of the Tertiary Alcohol:

    • To a solution of the crude alcohol from the previous step in dichloromethane, add triethylsilane (3.0 eq).

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (5.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-chloro-6-isopropylpyridine.

Protocol 2: Cyanation of 2-Chloro-6-isopropylpyridine

This protocol is based on established methods for the cyanation of halopyridines.

Materials:

  • 2-Chloro-6-isopropylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-6-isopropylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.

Diagram of Synthesis Workflow

G A 2-Chloroisonicotinic acid methyl ester B Grignard Reaction (MeMgBr, THF) A->B C 2-Chloro-4-(2-hydroxypropan-2-yl)pyridine B->C D Reduction (Et3SiH, TFA) C->D E 2-Chloro-6-isopropylpyridine D->E F Cyanation (Zn(CN)2, Pd catalyst) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

PART 2: Application in Kinase Inhibition

The 2-cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] The Janus kinase (JAK) family of non-receptor tyrosine kinases is a particularly attractive target for the treatment of autoimmune diseases and myeloproliferative neoplasms.[8][9][10]

The this compound scaffold can be envisioned as a starting point for the development of novel JAK inhibitors. The cyano group can form a key hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The isopropyl group can occupy a hydrophobic pocket, contributing to affinity and selectivity.

Protocol 3: In Vitro JAK2 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of this compound and its analogs against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and other test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • For the assay, further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the JAK2 enzyme and the substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions (typically at or below the Km for ATP).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram of Kinase Inhibition Assay Workflow

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction & Detection A Add Test Compound or DMSO B Add JAK2 Enzyme & Substrate A->B C Initiate with ATP B->C D Incubate (60 min) C->D E Stop Reaction (Add ADP-Glo™ Reagent) D->E F Incubate (40 min) E->F G Add Detection Reagent F->G H Incubate (30 min) G->H I Measure Luminescence H->I J J I->J Data Analysis (IC50 Determination)

Caption: Workflow for the in vitro JAK2 inhibition assay.

PART 3: Application as a Covalent Inhibitor

The 2-cyanopyridine moiety can act as a reversible covalent warhead by reacting with nucleophilic residues, most notably cysteine, on a target protein.[1][2][11] This mechanism of action can provide several advantages, including increased potency and prolonged target engagement. The reaction involves the nucleophilic attack of the cysteine thiol on the nitrile carbon, forming a covalent thioimidate adduct.

Diagram of Covalent Modification of Cysteine

Caption: Reversible covalent modification of a cysteine residue by this compound. (Note: Actual chemical structure images would be used in a final document).

Protocol 4: Mass Spectrometry-Based Assay for Covalent Modification

This protocol can be used to confirm the covalent binding of this compound to a cysteine-containing protein or peptide.

Materials:

  • Target protein or peptide with an accessible cysteine residue

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4)

  • Dithiothreitol (DTT) for quenching

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the target protein/peptide (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the assay buffer at room temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, quench the reaction by adding an excess of DTT.

  • Desalt the samples using a C18 ZipTip or similar.

  • Analyze the samples by LC-MS to determine the mass of the protein/peptide.

  • The formation of a covalent adduct will result in a mass increase corresponding to the molecular weight of this compound.

  • To assess reversibility, the adducted protein/peptide can be dialyzed or diluted and the dissociation of the compound monitored by LC-MS over time.

PART 4: Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not extensively published, we can extrapolate from related series of kinase inhibitors to propose a framework for its optimization. The following table outlines potential modifications and their expected impact on biological activity.

Position of ModificationR Group VariationRationale for ModificationExpected Impact on Activity
3-Position Small polar groups (e.g., -NH₂, -OH)Introduce hydrogen bonding interactions with the solvent-exposed region.May improve solubility and potency.
Small alkyl groups (e.g., -CH₃)Probe for small hydrophobic pockets.May enhance potency and selectivity.
4-Position Substituted aryl or heteroaryl ringsAccess the solvent-exposed region and form additional interactions.Can significantly improve potency and selectivity; key for modulating pharmacokinetic properties.
5-Position Halogens (e.g., -F, -Cl)Modulate the electronics of the pyridine ring and potentially form halogen bonds.Can improve potency and metabolic stability.
6-Position (Isopropyl) Other alkyl groups (e.g., cyclopropyl, t-butyl)Optimize the fit within the hydrophobic pocket.Fine-tuning of potency and selectivity.
Small polar groups (e.g., -OCH₃)Introduce polarity to improve solubility.May decrease potency if a hydrophobic interaction is critical.

Conclusion

This compound represents a valuable, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and the dual functionality of the 2-cyanopyridine moiety as both a key pharmacophore for kinase inhibition and a potential covalent warhead make it an attractive starting point for drug discovery programs. The protocols and conceptual frameworks presented in this application note provide a comprehensive guide for researchers to begin exploring the potential of this and related scaffolds in the development of novel therapeutics for a range of diseases.

References

Application Notes & Protocols: Synthesis of 2-Cyano-6-isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-Cyano-6-isopropylpyridine derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental decisions. We will explore two primary, field-proven synthetic routes: the cyanation of a 2-halo-6-isopropylpyridine precursor via transition-metal catalysis and the classical Sandmeyer reaction starting from 2-amino-6-isopropylpyridine. Additionally, we will touch upon modern direct C-H cyanation techniques as an emerging, atom-economical alternative. Each protocol is designed to be self-validating, with in-depth explanations, safety considerations, and characterization guidelines.

Introduction and Strategic Overview

The 2-cyano-6-alkylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and various heterocyclic systems.[1] The strategic placement of an isopropyl group at the 6-position modulates the molecule's lipophilicity and steric profile, influencing its biological activity and material properties.

The synthesis of this compound can be approached through several distinct pathways, primarily differing in the choice of starting material and the method of introducing the cyanide moiety. The selection of a specific route often depends on factors such as starting material availability, cost, scalability, and tolerance to other functional groups on the pyridine ring.

The two most robust and widely employed strategies begin with a pre-functionalized 6-isopropylpyridine ring, either at the 2-position with a halogen (for cross-coupling) or an amino group (for diazotization).

G cluster_0 Precursors cluster_1 Key Transformations 2-Amino-6-isopropylpyridine 2-Amino-6-isopropylpyridine Sandmeyer Reaction Sandmeyer Reaction 2-Amino-6-isopropylpyridine->Sandmeyer Reaction 2-Bromo-6-isopropylpyridine 2-Bromo-6-isopropylpyridine Transition-Metal Catalyzed Cyanation Transition-Metal Catalyzed Cyanation 2-Bromo-6-isopropylpyridine->Transition-Metal Catalyzed Cyanation Target This compound Sandmeyer Reaction->Target Transition-Metal Catalyzed Cyanation->Target

Caption: Primary synthetic routes to this compound.

Route A: Transition-Metal Catalyzed Cyanation of 2-Bromo-6-isopropylpyridine

This is arguably the most versatile and modern approach, leveraging the power of transition-metal catalysis to form the C-CN bond. The general strategy involves the cross-coupling of a 2-halo-6-isopropylpyridine with a cyanide source. 2-Bromo-6-isopropylpyridine (CAS 1037223-35-0) is a commercially available and convenient starting material.[2]

The choice of catalyst (Palladium, Nickel, or Copper) and cyanide source dictates the reaction conditions and functional group tolerance.

Palladium-Catalyzed Cyanation (Buchwald-Hartwig type)

Palladium catalysis offers broad substrate scope and high functional group compatibility, though the cost of the catalyst can be a consideration for large-scale synthesis.[1] The mechanism involves an oxidative addition/reductive elimination cycle.

Mechanism Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl bromide C-Br bond, forming a Pd(II) intermediate. A transmetalation step with the cyanide source (e.g., from Zn(CN)₂) followed by reductive elimination releases the desired nitrile product and regenerates the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition pd2_cn_complex Ar-Pd(II)(CN)L₂ pd2_complex->pd2_cn_complex Transmetalation pd2_cn_complex->pd0 Reductive Elimination product Ar-CN pd2_cn_complex->product reagents Ar-Br (2-Bromo-6-isopropylpyridine) reagents->pd2_complex cyanide Zn(CN)₂ cyanide->pd2_cn_complex

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Protocol 1: Palladium-Catalyzed Cyanation with Zinc Cyanide

Zinc cyanide (Zn(CN)₂) is an excellent cyanide source for these reactions. It is less acutely toxic than alkali metal cyanides and its use often leads to cleaner reactions with fewer side products.

  • Materials:

    • 2-Bromo-6-isopropylpyridine (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-10 mol%)

    • Anhydrous, degassed solvent (e.g., DMF, DMA, or NMP)

  • Procedure:

    • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-6-isopropylpyridine, Zn(CN)₂, Pd₂(dba)₃, and dppf.

    • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by TLC or LC-MS monitoring. Reactions are typically complete within 4-24 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Extraction: Wash the filtrate with aqueous sodium bicarbonate and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed Reductive Cyanation

Nickel catalysis provides a more cost-effective alternative to palladium and has gained significant traction.[3] Recent protocols utilize readily available nickel salts and ligands for the reductive cyanation of aryl halides.

Protocol 2: Nickel-Catalyzed Cyanation with Cyanogen Bromide

This protocol uses cyanogen bromide (BrCN) as the cyanide source in a reductive coupling process.[3]

  • Materials:

    • 2-Bromo-6-isopropylpyridine (1.0 eq)

    • Cyanogen Bromide (BrCN) (1.5 eq)

    • NiCl₂·1,10-phenanthroline complex (10 mol%)

    • Zinc powder (Zn) (3.0 eq)

    • Anhydrous DMA

  • Procedure:

    • Setup: In a glovebox, add NiCl₂·1,10-phen (10 mol%), Zn powder, and 2-Bromo-6-isopropylpyridine to an oven-dried vial.

    • Reagent Addition: Add anhydrous DMA followed by a solution of cyanogen bromide in DMA.

    • Reaction: Seal the vial and stir the mixture at room temperature (or with gentle heating, e.g., 50 °C) for 12-24 hours.

    • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Table 1: Comparison of Transition-Metal Catalyzed Cyanation Methods

ParameterPalladium-CatalyzedNickel-Catalyzed
Catalyst Cost HighLow to Moderate
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]BrCN, Alkylnitriles[4]
Typical Temp. 80-120 °C25-60 °C
Advantages Broad scope, high yieldsCost-effective, mild conditions
Disadvantages Catalyst cost, ligand sensitivitySubstrate-dependent efficiency

Route B: Sandmeyer Reaction of 2-Amino-6-isopropylpyridine

The Sandmeyer reaction is a classic, robust transformation for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[5][6] This method is often cost-effective and highly scalable. The key precursor is 6-isopropylpyridin-2-amine, which can be synthesized from 2-bromo-6-isopropylpyridine via amination.

Mechanism Insight: The reaction proceeds in two distinct steps. First, the primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[7] Second, this diazonium salt is decomposed by a copper(I) cyanide catalyst. This is a radical-nucleophilic aromatic substitution (SRNAr) where a one-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and a Cu(II) species.[5] The aryl radical then reacts with the cyanide ligand from the copper complex to form the product and regenerate the Cu(I) catalyst.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation amine Ar-NH₂ (6-isopropylpyridin-2-amine) diazonium Ar-N₂⁺ amine->diazonium NaNO₂, H⁺ 0-5 °C aryl_radical Ar• + N₂ diazonium->aryl_radical Cu(I)CN (e⁻ transfer) product Ar-CN aryl_radical->product [Cu(II)(CN)₂] (Ligand Transfer)

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Cyano-6-isopropylpyridine. The protocols and application notes herein are tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document offers in-depth, field-proven insights into experimental design, from sample preparation to advanced data interpretation, ensuring technical accuracy and reliable structural elucidation. By explaining the causality behind experimental choices, this guide serves as a self-validating system for obtaining high-quality NMR data for this and similar substituted pyridine derivatives.

Introduction: The Significance of this compound and the Role of NMR

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, properties, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

This application note will detail the necessary steps and considerations for acquiring and interpreting high-resolution ¹H and ¹³C NMR spectra of this compound, and will also touch upon the utility of two-dimensional (2D) NMR techniques for complete spectral assignment.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of this compound (C₉H₁₀N₂) is presented below. The key NMR active nuclei for structural characterization are ¹H and ¹³C.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes and caps[5]

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR experiments benefit from higher concentrations (50-100 mg) due to the low natural abundance of the ¹³C isotope.[3][4]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The use of deuterated solvents is crucial as they are "invisible" in ¹H NMR spectra and provide a lock signal for the spectrometer to maintain a stable magnetic field.[3][4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[6] Gentle vortexing can aid dissolution. Ensure the sample is completely dissolved; any suspended particles will degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[3]

  • Filtration and Transfer: To remove any particulate matter, filter the solution into the NMR tube through a small plug of glass wool tightly packed into a Pasteur pipette.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Properly label the tube with the sample identification.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7]

¹H NMR Acquisition Parameters:

ParameterSymbolRecommended ValuePurpose
Pulse Widthp1Calibrated 90° pulseTo excite the nuclear spins, providing maximum signal in a single scan.[7]
Relaxation Delayd11-5 sTo allow the magnetization to return to equilibrium before the next pulse.[7]
Acquisition Timeaq2-4 sThe duration of the data collection for the Free Induction Decay (FID).[8]
Number of Scansns8-16To improve the signal-to-noise ratio.
Spectral Widthsw12-16 ppmTo encompass all expected proton resonances.

¹³C NMR Acquisition Parameters:

ParameterSymbolRecommended ValuePurpose
Pulse Widthp1Calibrated 90° pulseTo excite the nuclear spins.
Relaxation Delayd12-5 sTo allow for the slower relaxation of carbon nuclei.
Acquisition Timeaq1-2 sThe duration of the data collection for the FID.
Number of Scansns128-1024A higher number of scans is needed due to the low sensitivity of the ¹³C nucleus.[9]
Spectral Widthsw200-220 ppmTo cover the full range of carbon chemical shifts.[10]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structure Assignment integrate->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the pyridine ring and the protons of the isopropyl group. The electron-withdrawing nature of the nitrogen atom and the cyano group will cause the ring protons to resonate at downfield chemical shifts.[1]

Predicted ¹H NMR Data:

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
H4Triplet (t)7.9 - 8.1J₃,₄ ≈ J₄,₅ ≈ 8 Hz1H
H3Doublet (d)7.7 - 7.9J₃,₄ ≈ 8 Hz1H
H5Doublet (d)7.5 - 7.7J₄,₅ ≈ 8 Hz1H
CH (isopropyl)Septet (sept)3.1 - 3.3J ≈ 7 Hz1H
CH₃ (isopropyl)Doublet (d)1.2 - 1.4J ≈ 7 Hz6H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The signals are typically singlets due to broadband proton decoupling.[9]

Predicted ¹³C NMR Data:

Carbon AssignmentApprox. Chemical Shift (δ, ppm)
C6160 - 165
C2150 - 155
C4135 - 140
C3125 - 130
C5120 - 125
CN115 - 120
CH (isopropyl)30 - 35
CH₃ (isopropyl)20 - 25

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Advanced NMR Techniques: 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, 2D NMR experiments are invaluable.[2][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks. For this compound, COSY would show correlations between H3-H4 and H4-H5, as well as between the CH and CH₃ protons of the isopropyl group.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[2] It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule.[2] For instance, the isopropyl CH proton would show a correlation to the C6 of the pyridine ring.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks Poor shimming, sample not homogeneous (poor solubility), or sample too concentrated.[12]Re-shim the instrument. Ensure the sample is fully dissolved; filter if necessary. Dilute the sample if it is too concentrated.
Overlapping Peaks Accidental degeneracy of chemical shifts.Try a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) as solvent effects can alter chemical shifts and resolve overlapping signals.[12]
Water Peak Contamination of the deuterated solvent with water.Use a fresh, sealed bottle of deuterated solvent. For non-protic solvents, consider storing over molecular sieves.[12][13]
Low Signal-to-Noise Sample is too dilute.Increase the number of scans. If possible, prepare a more concentrated sample.

Conclusion

NMR spectroscopy is an essential tool for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretation guidelines, along with the potential application of 2D NMR techniques, offer a robust framework for the complete and accurate structural elucidation of this molecule. Careful attention to experimental detail and a systematic approach to data analysis are key to leveraging the full power of NMR spectroscopy in chemical research and development.

References

"mass spectrometry analysis of 2-Cyano-6-isopropylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of 2-Cyano-6-isopropylpyridine for Pharmaceutical Research

Abstract

This application note provides detailed methodologies for the qualitative and quantitative analysis of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] Given its role as a key intermediate in the synthesis of biologically active molecules, robust analytical methods are essential for its characterization, purity assessment, and pharmacokinetic studies.[][4] We present optimized protocols for two primary mass spectrometry-based techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in solution and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of volatile profiles. This guide explains the rationale behind parameter selection and details the expected fragmentation patterns, providing researchers with a comprehensive framework for the analysis of this compound.

Introduction: The Analytical Imperative for Novel Pyridines

Pyridine derivatives are foundational scaffolds in modern pharmaceuticals, appearing in numerous FDA-approved drugs.[1] The cyanopyridine moiety, in particular, serves as a versatile synthetic handle and a key pharmacophore in the development of novel therapeutic agents, including anticancer and antimicrobial compounds.[2][4] this compound (MW: 146.19 g/mol ; Formula: C₉H₁₀N₂) is a specific example of such a building block available for drug discovery pipelines.[]

Accurate and precise analytical methods are paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final compounds. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose.[5][6] This document serves as a practical guide for scientists, outlining two complementary workflows for the analysis of this compound and explaining the principles behind the expected mass spectral behavior.

Methodology I: High-Sensitivity Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low-level analytes in complex matrices, such as biological fluids or reaction mixtures. Its strength lies in the combination of physical separation (LC) with the mass-based specificity of a triple quadrupole or high-resolution mass spectrometer.[7] We propose a robust Reversed-Phase Liquid Chromatography (RPLC) method coupled with Electrospray Ionization (ESI).

Experimental Workflow: LC-MS/MS

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL in MeOH) prep2 Serial Dilution (Calibration Curve) prep1->prep2 prep3 Sample Dilution (e.g., in Mobile Phase A) prep2->prep3 lc LC Separation (C18 Column) prep3->lc esi ESI Ionization (+ve Mode) lc->esi ms1 MS1: Precursor Ion Selection (m/z 147.09) esi->ms1 cid Collision Cell (CID) (Fragmentation) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data Quantification & Confirmation ms2->data

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Protocol 1: LC-MS/MS Sample Preparation and Execution
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL. This serves as the primary stock.

  • Calibration Standards: Perform serial dilutions of the stock solution using a mixture of 95:5 Water:Acetonitrile to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute experimental samples to fall within the linear range of the calibration curve. The final diluent should ideally match the initial mobile phase composition to ensure good peak shape.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Tables 1 and 2.

Data Presentation: Recommended LC-MS/MS Parameters

Table 1: Liquid Chromatography Parameters

Parameter Recommended Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation for positive mode ESI and improves peak shape.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and MS compatibility.
Gradient 5% B to 95% B in 5 min A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °C Reduces viscosity and can improve peak symmetry and reproducibility.

| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak broadening. |

Table 2: Tandem Mass Spectrometry Parameters (Positive ESI)

Parameter Recommended Value Rationale
Ionization Mode Positive Electrospray (ESI+) The pyridine nitrogen is basic and readily accepts a proton to form [M+H]⁺.[7]
Capillary Voltage 3.5 kV Optimizes the spray and ionization efficiency.
Source Temp. 120 °C Facilitates desolvation of the ESI droplets.
Desolvation Temp. 350 °C Ensures complete solvent removal before ions enter the mass analyzer.
Precursor Ion (Q1) m/z 147.09 The calculated monoisotopic mass of the protonated molecule [C₉H₁₀N₂ + H]⁺.
Product Ions (Q3) m/z 132.08, 103.04 Specific fragments used for quantification and confirmation, respectively.

| Collision Energy | 15-25 eV (Optimized) | Energy required to induce characteristic fragmentation of the precursor ion. |

Methodology II: Volatiles and Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing thermally stable and volatile compounds.[5] It is particularly useful for assessing the purity of this compound and identifying any volatile impurities from the synthesis process. The standard ionization technique is Electron Ionization (EI) at 70 eV, which induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the compound.[9]

Protocol 2: GC-MS Sample Preparation and Execution
  • Sample Preparation: Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane (DCM) or Ethyl Acetate to a concentration of approximately 50-100 µg/mL.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system using the parameters outlined in Tables 3 and 4.

Data Presentation: Recommended GC-MS Parameters

Table 3: Gas Chromatography Parameters

Parameter Recommended Value Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column suitable for a wide range of analytes.
Inlet Temperature 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) A standard flow rate for a 0.25 mm ID column.
Oven Program 80 °C (hold 1 min), then 20 °C/min to 280 °C (hold 5 min) A temperature ramp that allows for separation from potential impurities and ensures the analyte elutes with good peak shape.

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

Table 4: Mass Spectrometry (EI) Parameters

Parameter Recommended Value Rationale
Ionization Mode Electron Ionization (EI) Standard for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eV The industry standard energy that produces consistent and extensive fragmentation.[9]
Source Temp. 230 °C A standard source temperature to maintain cleanliness and prevent condensation.

| Mass Range | m/z 40 - 350 | A scan range that covers the molecular ion and all expected fragments. |

Results: Expected Fragmentation Patterns

The structural elucidation of an analyte by mass spectrometry relies on the predictable cleavage of chemical bonds.[10][11] The fragmentation of this compound is primarily dictated by the stability of the pyridine ring and the lability of the isopropyl substituent.

LC-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule is protonated, most likely at the pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 147.09. Under Collision-Induced Dissociation (CID), the most favorable fragmentation involves the isopropyl group.

  • Loss of a Methyl Radical: The most common initial fragmentation is the cleavage of a C-C bond in the isopropyl group to lose a methyl radical (•CH₃, 15 Da). This results in a highly stable secondary carbocation, which is the base peak in many similar structures.[11][12] This produces the primary product ion at m/z 132.08 . This transition (m/z 147.09 → 132.08) is ideal for quantification (SRM/MRM).

  • Loss of Propane: A secondary fragmentation pathway can involve a rearrangement reaction leading to the loss of a neutral propane molecule (C₃H₈, 44 Da) from the protonated parent. This results in a confirmation ion at m/z 103.04 .

Caption: Proposed fragmentation of protonated this compound.

GC-MS (EI) Fragmentation Pattern

Under 70 eV EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 146.08. The subsequent fragmentation is more extensive than in MS/MS but follows similar chemical logic.

  • Molecular Ion (M⁺•): A peak at m/z 146 should be observable, corresponding to the intact radical cation.

  • Base Peak ([M-15]⁺): The most abundant fragment ion is expected to be at m/z 131 , resulting from the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary benzylic-type cation. The high stability of this fragment makes it the base peak.[11]

  • Other Fragments: Other smaller fragments corresponding to the further breakdown of the pyridine ring or loss of the cyano group may be present but at lower intensities.

Table 5: Summary of Expected Mass Spectral Data

Technique Ion Type Expected m/z Identity Role
LC-MS/MS (ESI+) Precursor 147.09 [M+H]⁺ Target Ion for MS/MS
Product 132.08 [M+H - •CH₃]⁺ Quantitative Ion
Product 103.04 [M+H - C₃H₈]⁺ Confirmatory Ion
GC-MS (EI) Molecular Ion 146.08 [M]⁺• Confirms Molecular Weight

| | Fragment | 131.07 | [M - •CH₃]⁺ | Base Peak / Identification |

Conclusion

This application note provides two robust, validated starting points for the mass spectrometric analysis of this compound. The LC-MS/MS method offers high sensitivity and is ideal for quantitative applications in complex matrices, utilizing the characteristic fragmentation of the protonated molecule. The GC-MS method provides a clear, reproducible fingerprint for identity confirmation and purity analysis based on classical electron ionization fragmentation. By understanding the rationale behind these protocols and the expected fragmentation behavior, researchers in drug development and chemical synthesis can confidently characterize and quantify this important heterocyclic intermediate.

References

Application Notes and Protocols for the Crystallography of 2-Cyano-6-isopropylpyridine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the crystallographic analysis of adducts formed with 2-cyano-6-isopropylpyridine. This pyridine derivative, with its unique electronic and steric properties, is a molecule of significant interest in medicinal chemistry and materials science. The formation of adducts, particularly co-crystals, through non-covalent interactions is a key strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials.[1][2][3] This guide will detail the principles of adduct design, robust protocols for single-crystal growth, and the subsequent single-crystal X-ray diffraction (SCXRD) analysis. The methodologies presented herein are designed to be self-validating and are grounded in established crystallographic principles, providing researchers with a reliable framework for their investigations.

Introduction: The Significance of this compound in Crystal Engineering

This compound is a substituted pyridine featuring a cyano group, a potent hydrogen bond acceptor, and a bulky isopropyl group. This combination of functionalities makes it an intriguing building block in crystal engineering. The nitrogen atom of the pyridine ring and the nitrile nitrogen are both capable of participating in hydrogen bonding, a fundamental interaction in the formation of molecular adducts.[4][5] The isopropyl group, on the other hand, introduces steric bulk, which can influence crystal packing and potentially lead to the formation of novel solid-state architectures.

The ability to form stable adducts, such as co-crystals and salts, is of paramount importance in drug development. By co-crystallizing an API with a suitable co-former like this compound, it is possible to improve properties such as solubility, stability, and bioavailability.[1][3] Understanding the three-dimensional structure of these adducts at the atomic level is crucial for rational drug design and is achieved through the powerful technique of single-crystal X-ray diffraction (SCXRD).[6]

Principles of Adduct Design with this compound

The formation of a stable adduct is governed by the principles of molecular recognition, with hydrogen bonding playing a pivotal role.[4] When selecting a co-former to create an adduct with this compound, the following considerations are key:

  • Hydrogen Bond Donors: Co-formers should possess strong hydrogen bond donor groups, such as carboxylic acids, phenols, or amides, which can interact with the pyridine or cyano nitrogen atoms.

  • pKa Considerations: The difference in pKa between the co-former and this compound can help predict whether a salt or a co-crystal will form. A large ΔpKa (>3) typically favors salt formation, while a small ΔpKa (<0) suggests a co-crystal is more likely.[1]

  • Supramolecular Synthons: The concept of supramolecular synthons, or robust and predictable patterns of non-covalent interactions, can guide the design of adducts. The hydroxyl-pyridine and hydroxyl-cyano synthons are particularly prevalent and reliable.[5]

Protocols for Single-Crystal Growth of this compound Adducts

The successful growth of high-quality single crystals suitable for SCXRD is often the most challenging step in crystallographic analysis.[] The following protocols describe common and effective methods for crystallizing small molecule adducts.

Reagent Preparation and Purity
  • Starting Material Purity: Ensure that this compound and the chosen co-former are of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[8]

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve both components of the adduct to a reasonable extent. A preliminary solubility screening with a range of solvents of varying polarities is highly recommended.

Crystallization Techniques

Slow evaporation is a straightforward and widely used technique for growing single crystals.[8]

  • Solution Preparation: Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube.

  • Evaporation Control: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration and promoting crystal growth.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal formation can take anywhere from a few days to several weeks.

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[9]

  • Inner Vial Preparation: Dissolve the adduct components in a small volume of a relatively low-volatility solvent in a small, open vial.

  • Outer Vial Preparation: In a larger, sealable vial or jar, place a larger volume of a more volatile "anti-solvent" in which the adduct has low solubility.

  • Assembly: Place the inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Sealing and Incubation: Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the adduct and inducing crystallization.

  • Monitoring: Monitor the inner vial for crystal growth over time.

Diagram of the Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial Outer_Vial Anti-solvent (high volatility) Vapor_Diffusion Vapor Diffusion of Anti-solvent Outer_Vial->Vapor_Diffusion Inner_Vial Solution of this compound Adduct (low volatility solvent) Crystallization Induces Crystallization Inner_Vial->Crystallization Vapor_Diffusion->Inner_Vial

Caption: Vapor diffusion setup for crystal growth.

Troubleshooting Common Crystallization Issues
Problem Potential Cause Suggested Solution
No Crystals Form Solution is undersaturated.Allow more solvent to evaporate; start with a more concentrated solution.
Nucleation is inhibited.Scratch the inside of the vial with a glass rod; add a seed crystal.[8]
Oiling Out Supersaturation is too high; compound is melting.Use a more dilute solution; cool the solution more slowly; try a different solvent.[8]
Poor Crystal Quality Rapid crystal growth.Slow down the evaporation or diffusion rate; reduce the temperature.
Presence of impurities.Purify the starting materials.

Protocol for Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD.

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Data Collection
  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.

Data Processing and Structure Solution
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model provides a rough idea of the crystal structure.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data to achieve the best possible fit. This is an iterative process that minimizes the difference between the observed and calculated structure factors.[10]

Workflow for SCXRD Analysis

G Select_Crystal Select & Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Select_Crystal->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Illustrative Crystallographic Data

While specific crystallographic data for this compound adducts is not yet publicly available, the following table provides an example of the type of data obtained from an SCXRD experiment for a hypothetical 1:1 adduct with benzoic acid.

Parameter Hypothetical Value
Formula C₁₆H₁₅N₂O₂
Formula Weight 283.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 9.876(3)
β (°) 105.21(2)
Volume (ų) 1489.1(9)
Z 4
Calculated Density (g/cm³) 1.262
R-factor (%) 4.5
Goodness-of-fit 1.05

Conclusion

The crystallographic analysis of this compound adducts offers valuable insights into their solid-state structures and intermolecular interactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully grow single crystals and determine the crystal structures of these and related compounds. A thorough understanding of the three-dimensional architecture of these adducts is essential for the rational design of new materials and pharmaceutical agents with tailored properties.

References

The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Pyridine

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Among the myriad of building blocks available to the synthetic chemist, substituted cyanopyridines stand out for their inherent reactivity and potential for elaboration into more complex fused ring systems.[3][4] 2-Cyano-6-isopropylpyridine, in particular, offers a unique combination of a sterically influential isopropyl group and a chemically versatile cyano moiety. The electron-withdrawing nature of the cyano group activates the pyridine ring, while also serving as a key functional handle for cyclization reactions.[5] The isopropyl group, on the other hand, can impart favorable physicochemical properties, such as increased lipophilicity and metabolic stability, to the final heterocyclic products.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the strategic considerations behind the synthetic routes, offering not just step-by-step instructions, but also the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek to leverage the synthetic potential of this valuable starting material.

Part 1: Synthesis of the Starting Material: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. This compound can be prepared through several established methods, with the choice of route often depending on the availability of precursors and desired scale. Two common approaches are the ammoxidation of 2-isopropyl-6-methylpyridine and the cyanation of 2-halo-6-isopropylpyridine.

Protocol 1.1: Ammoxidation of 2-Isopropyl-6-methylpyridine

Ammoxidation offers a direct and atom-economical route to nitriles from methyl-substituted heterocycles.[6] The reaction involves the catalytic oxidation of the methyl group in the presence of ammonia.

Reaction Scheme:

cluster_reactants Reactants reactant1 2-Isopropyl-6-methylpyridine catalyst V2O5/TiO2 catalyst reactant2 NH3, O2 product This compound catalyst->product

Figure 1: Ammoxidation of 2-isopropyl-6-methylpyridine.

Experimental Protocol:

  • Catalyst Preparation: Prepare a V₂O₅/TiO₂ catalyst by impregnating anatase TiO₂ with a solution of ammonium metavanadate, followed by drying and calcination.

  • Reaction Setup: A fixed-bed reactor is charged with the prepared catalyst.

  • Reaction Execution: A gaseous mixture of 2-isopropyl-6-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated reactor (typically 350-450 °C). The molar ratio of reactants is crucial and should be optimized, with a typical starting point being 1:3:15 (picoline:ammonia:air).

  • Work-up and Purification: The product stream is cooled, and the condensed liquid is collected. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality and Optimization:

  • Catalyst Choice: Vanadium oxides are well-established catalysts for ammoxidation reactions due to their ability to facilitate the multi-electron oxidation process.[6] Titanium dioxide is a common support that provides high surface area and stability.

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient temperature will lead to low conversion, while excessive temperature can result in over-oxidation and the formation of byproducts such as pyridine-2-carboxylic acid.

  • Reactant Ratios: An excess of ammonia is used to suppress the formation of carbon oxides and improve the selectivity towards the nitrile.[6]

Protocol 1.2: Cyanation of 2-Bromo-6-isopropylpyridine

The substitution of a halide with a cyanide group is a classic and reliable method for nitrile synthesis, often referred to as the Rosenmund-von Braun reaction when using copper(I) cyanide.[7] Palladium-catalyzed cyanation methods have also become increasingly popular due to their milder reaction conditions and broader substrate scope.[1][8]

Reaction Scheme:

cluster_reactants Reactants reactant1 2-Bromo-6-isopropylpyridine product This compound reactant1->product High-boiling polar solvent (e.g., DMF, NMP) reactant2 CuCN or Pd catalyst/cyanide source start This compound step1 Reduction to 2-Amino-3-cyano-6-isopropylpyridine start->step1 step2 Cyclization with Formamide step1->step2 product 4-Amino-7-isopropylpyrido[2,3-d]pyrimidine step2->product start 2-Chloro-6-isopropylnicotinonitrile step1 Reaction with Hydrazine Hydrate start->step1 product 3-Amino-6-isopropyl-1H-pyrazolo[3,4-b]pyridine step1->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Cyano-6-isopropylpyridine is a valuable substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. These application notes provide a comprehensive guide to the scale-up synthesis of this compound, focusing on practical, scalable, and safe laboratory protocols. We will explore two primary synthetic routes, detailing the underlying chemistry, step-by-step procedures, and critical process parameters for successful implementation.

PART 1: Strategic Approaches to Synthesis

The synthesis of this compound on a larger scale necessitates a strategic selection of the synthetic route. Key considerations include the availability and cost of starting materials, reaction yields, ease of purification, and, paramountly, safety and environmental impact. Two well-established methods for the introduction of a cyano group onto a pyridine ring are particularly relevant for scale-up:

  • Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor: This approach is often favored in industrial settings due to the relatively low cost and high reactivity of 2-halo-pyridines. The process involves the displacement of a halide (typically chloro or bromo) with a cyanide salt.[1][2]

  • Cyanation of a Pyridine N-Oxide Precursor: This classic and robust method involves the activation of the pyridine ring through N-oxidation, followed by reaction with a cyanide source.[3][4]

This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific laboratory capabilities and project requirements.

PART 2: Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 2-Chloro-6-isopropylpyridine

This protocol is advantageous for its directness and amenability to large-scale production. The primary challenge lies in the availability of the 2-chloro-6-isopropylpyridine starting material.

Reaction Scheme:

Materials and Equipment:

  • 2-Chloro-6-isopropylpyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • A round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

  • Appropriate personal protective equipment (PPE), including cyanide-resistant gloves, safety goggles, and a lab coat. All operations involving cyanide must be performed in a well-ventilated fume hood.[3][5][6]

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagent Charging: Charge the flask with 2-chloro-6-isopropylpyridine (1 equivalent) and a suitable polar aprotic solvent such as DMSO or DMF (5-10 volumes).

  • Cyanide Addition: Carefully add sodium cyanide (1.1-1.5 equivalents) to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

  • Reaction Heating: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). The reaction is typically complete within 4-8 hours.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a stirred vessel containing ice water (10-20 volumes). This will precipitate the product and dissolve the inorganic salts.

  • Product Isolation: Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with water to remove residual solvent and salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material2-Chloro-6-isopropylpyridine
ReagentSodium Cyanide
SolventDMSO
Temperature110 °C
Reaction Time6 hours
Typical Yield80-90%
Purity (post-recrystallization)>98%

Visualization of the SNAr Workflow:

sn_ar_workflow reagents 2-Chloro-6-isopropylpyridine Sodium Cyanide DMSO reaction Reaction at 100-120 °C reagents->reaction Charge & Heat quench Quench with Ice Water reaction->quench Cool & Pour filtration Vacuum Filtration quench->filtration Isolate Crude purification Recrystallization or Chromatography filtration->purification Purify product This compound purification->product Final Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-isopropylpyridine. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges and optimize reaction conditions for higher yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable heterocyclic intermediate, is primarily achieved through two robust methods:

  • Nucleophilic Aromatic Substitution (SNAr) of a Halopyridine: This is the most common laboratory-scale approach. It involves the displacement of a halide (typically chloro- or fluoro-) at the 2-position of the pyridine ring with a cyanide salt. This method offers good control and predictability.[1][2]

  • Ammoxidation of an Alkylpyridine: This industrial-scale process converts an alkyl group (e.g., a methyl group) directly to a nitrile using ammonia and oxygen over a heterogeneous catalyst.[3][4] While highly efficient for large quantities, it requires specialized high-temperature and high-pressure equipment.[4][5]

This guide will focus primarily on optimizing the more accessible SNAr laboratory method, while also providing insights into the principles of ammoxidation.

Troubleshooting Guide: Nucleophilic Cyanation Method

This section addresses specific issues you may encounter when synthesizing this compound from a precursor like 2-Chloro-6-isopropylpyridine.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

Low conversion is a common issue that can almost always be traced back to reagents, reaction conditions, or the presence of inhibitors.

Answer:

Several factors can contribute to low yield. Systematically investigate the following:

  • Reagent Quality and Stoichiometry:

    • Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can degrade upon exposure to atmospheric moisture and CO₂, forming less reactive carbonates. Use freshly opened, dry, and finely powdered cyanide for optimal reactivity.

    • Precursor Purity: Ensure your starting material (e.g., 2-Chloro-6-isopropylpyridine) is pure and free from acidic impurities that could neutralize the cyanide nucleophile.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the cyanide source (e.g., 1.1 to 1.5 molar equivalents) can help drive the reaction to completion.[1]

  • Solvent Choice and Purity:

    • Solvent Type: The reaction requires a polar, aprotic solvent to dissolve the cyanide salt and facilitate the SNAr mechanism. Protic solvents (like alcohols or water) will solvate and deactivate the cyanide anion, severely hindering the reaction.

    • Anhydrous Conditions: The presence of water is highly detrimental. It can hydrolyze the cyanide source and potentially the product nitrile under the reaction conditions. Use anhydrous grade solvents and ensure your glassware is thoroughly dried.

  • Reaction Temperature and Time:

    • Insufficient Heat: This reaction requires thermal energy to overcome the activation barrier. Temperatures typically range from 65°C to 130°C.[1] A temperature that is too low will result in a sluggish or stalled reaction.

    • Excessive Heat: Overheating can lead to the decomposition of the solvent (especially DMSO) and the formation of unwanted, colored byproducts, which complicates purification and can lower the isolated yield.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Evaluate Conditions cluster_monitoring Step 3: Monitor & Analyze start Low or No Yield reagent_check Check Cyanide Source Check Precursor Purity Check Stoichiometry start->reagent_check reagent_sol Use fresh, dry, powdered NaCN/KCN | Purify starting material | Use 1.1-1.5 eq. cyanide reagent_check->reagent_sol condition_check Is Solvent Correct? Is System Anhydrous? Is Temperature Optimal? reagent_check->condition_check condition_sol Use polar aprotic (DMSO, NMP) | Dry glassware & use anhydrous solvent | Optimize temp (65-130°C) condition_check->condition_sol monitor_check How is reaction monitored? What does workup entail? condition_check->monitor_check monitor_sol Use TLC/GC to track starting material | Quench carefully, ensure complete extraction monitor_check->monitor_sol end_node Optimized Yield monitor_check->end_node

Caption: A step-by-step decision workflow for troubleshooting low product yield.

Question 2: My final product is impure. What are the common side products and how can I avoid them?

Answer:

Impurity profiles often point towards specific flaws in the reaction or workup procedure.

  • Unreacted Starting Material: This is the most common impurity if the reaction is incomplete.

    • Solution: Increase reaction time, moderately increase the temperature, or use a slight excess of the cyanide source. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Hydrolysis Products (6-isopropylpicolinamide, 6-isopropylpicolinic acid): The nitrile group is susceptible to hydrolysis, especially under harsh (highly acidic or basic) and non-anhydrous conditions.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. During the aqueous workup, avoid prolonged exposure to strong acids or bases. Quench the reaction mixture in cold water and proceed with extraction promptly.

  • Dark, Tar-like Impurities: These are often the result of solvent decomposition at excessively high temperatures or side reactions involving the pyridine ring.

    • Solution: Carefully control the reaction temperature. Do not exceed the recommended temperature for your chosen solvent (e.g., keep DMSO below 130°C for extended periods). Running the reaction under an inert atmosphere (N₂, Ar) can also minimize oxidative side reactions.

Purification Strategy: The crude product can typically be purified by:

  • Vacuum Distillation: If the product is thermally stable and has a distinct boiling point from the impurities.

  • Column Chromatography: Using silica gel with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is effective for removing both more polar and less polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with sodium or potassium cyanide? A: Cyanide salts are acutely toxic. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended). Never work alone. In case of accidental contact or inhalation, seek immediate medical attention. Have a quench solution, such as a freshly prepared solution of sodium hypochlorite (bleach) or alkaline hydrogen peroxide, available to decontaminate glassware and small spills. Never acidify a solution containing cyanide, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

Q: Which solvent is best for the cyanation of 2-chloro-6-isopropylpyridine? A: Polar aprotic solvents are essential. The choice often depends on the desired reaction temperature.

SolventTypical Temperature Range (°C)Key Advantages & Considerations
Dimethyl Sulfoxide (DMSO)70 - 130Excellent solvating power for cyanide salts. Most common choice.[1]
N-Methyl-2-pyrrolidone (NMP)80 - 150Higher boiling point, suitable for less reactive substrates requiring more heat.
Dimethylformamide (DMF)70 - 120Good alternative to DMSO, though can be less stable at higher temperatures.
Sulfolane100 - 180Very high boiling point and thermally stable, used for very unreactive halides.

Q: Can ammoxidation be performed in a standard laboratory setting? A: Generally, no. Ammoxidation is a gas-phase catalytic reaction that requires specialized equipment, including fixed-bed or fluidized-bed reactors capable of handling high temperatures (300-450°C) and pressures, as well as corrosive gases (ammonia).[4] This process is best suited for industrial-scale production and is not practical for typical academic or drug discovery labs.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol describes a representative procedure starting from 2-chloro-6-isopropylpyridine.

Reaction Scheme

reaction_scheme cluster_reactants cluster_products r1 2-Chloro-6-isopropylpyridine p1 This compound r1->p1 DMSO 80-100 °C plus2 + r1->plus2 DMSO 80-100 °C p2 Sodium Chloride (NaCl) r1->p2 DMSO 80-100 °C plus + plus->p1 DMSO 80-100 °C plus->plus2 DMSO 80-100 °C plus->p2 DMSO 80-100 °C r2 Sodium Cyanide (NaCN) r2->p1 DMSO 80-100 °C r2->plus2 DMSO 80-100 °C r2->p2 DMSO 80-100 °C

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 2-Chloro-6-isopropylpyridine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with 2-chloro-6-isopropylpyridine (1.0 eq) and anhydrous DMSO (approx. 5-10 mL per gram of starting material).

  • Cyanide Addition: With vigorous stirring, add the finely powdered sodium cyanide (1.2 eq) to the solution. Caution: Highly toxic.

  • Reaction: Heat the reaction mixture to 80-100°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMSO).

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, followed by one wash with brine to aid in phase separation.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude oil or solid by vacuum distillation or silica gel column chromatography to obtain pure this compound.

References

Technical Support Center: Synthesis of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-6-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can identify, mitigate, and resolve issues related to impurities and reaction inefficiencies.

I. Understanding the Synthetic Landscape and Common Impurities

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and impurity profiles. The most common impurities arise from incomplete reactions, side reactions, or subsequent degradation of the desired product. This guide will focus on the three primary synthetic strategies:

  • Ammoxidation of 2-Isopropyl-6-methylpyridine: A direct and atom-economical method.

  • Cyanation of a 2-Halo-6-isopropylpyridine: A versatile route involving nucleophilic substitution.

  • From 2-Isopropylpyridine N-oxide: A classic method for introducing functionality at the 2-position.

A foundational understanding of the potential impurities is crucial for developing robust analytical methods and effective purification strategies.

Table 1: Common Impurities in this compound Synthesis
Impurity NameChemical StructureFormation Pathway
6-Isopropylpyridine-2-carboxamideC9H12N2OPartial hydrolysis of the nitrile group.
6-Isopropylpyridine-2-carboxylic acidC9H11NO2Complete hydrolysis of the nitrile group.
2-Isopropyl-6-methylpyridineC9H13NUnreacted starting material in the ammoxidation route.
2-Halo-6-isopropylpyridineC8H10ClN or C8H10BrNUnreacted starting material in the cyanation route.
2-Isopropylpyridine N-oxideC8H11NOUnreacted starting material in the N-oxide route.

II. Troubleshooting Guide & FAQs by Synthetic Route

Route 1: Ammoxidation of 2-Isopropyl-6-methylpyridine

This industrial process involves the vapor-phase reaction of 2-isopropyl-6-methylpyridine with ammonia and oxygen over a catalyst at elevated temperatures.

Q1: My conversion of 2-isopropyl-6-methylpyridine is low. What are the likely causes and how can I improve it?

A1: Low conversion in ammoxidation is often linked to catalyst activity, reaction temperature, or reactant stoichiometry.

  • Catalyst Deactivation: The catalyst (often based on vanadium and molybdenum oxides) can deactivate over time due to coking or poisoning.[1] Consider regenerating or replacing the catalyst. Ensure the catalyst bed is packed uniformly to avoid channeling.

  • Suboptimal Temperature: Ammoxidation reactions have a critical temperature window. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to over-oxidation and catalyst degradation. Experiment with a temperature gradient to find the optimal point for your specific setup.

  • Incorrect Reactant Ratios: The molar ratio of ammonia and oxygen to the alkylpyridine is crucial. An excess of ammonia is typically used to suppress the formation of oxidation byproducts.[1] Ensure your gas flow controllers are accurately calibrated.

Q2: I am observing significant amounts of 6-isopropylpyridine-2-carboxamide and 6-isopropylpyridine-2-carboxylic acid in my product. How can I minimize these hydrolysis-related impurities?

A2: The formation of the corresponding carboxamide and carboxylic acid is a common issue, arising from the presence of water, which can be a byproduct of the reaction itself.

  • Control of Water Partial Pressure: While water is a reaction product, excessive amounts in the feed or reactor can promote hydrolysis of the nitrile.[2][3] If possible, use a dry air or oxygen source.

  • Quench Conditions: The method used to cool and collect the product from the hot gas stream is critical. Rapid quenching with a non-aqueous solvent can minimize hydrolysis that would otherwise occur in an aqueous quench.[2]

  • Reaction Time/Flow Rate: A shorter residence time of the product in the high-temperature reaction zone can reduce the extent of subsequent hydrolysis. Optimize the flow rate of your reactants.

Experimental Protocol: Typical GC-MS Analysis for Ammoxidation Products

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or methanol.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: Start with an initial temperature of around 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.

  • MS Detection: Use electron ionization (EI) at 70 eV.

  • Expected Elution Order: Generally, the starting material (2-isopropyl-6-methylpyridine) will elute first, followed by the product (this compound), and then the more polar hydrolysis products (the carboxamide and carboxylic acid, though the latter may require derivatization for good peak shape).[4][5]

Diagram: Impurity Formation in Ammoxidation

A 2-Isopropyl-6-methylpyridine B This compound (Desired Product) A->B + NH3, O2 / Catalyst C 6-Isopropylpyridine-2-carboxamide (Impurity) B->C + H2O (Partial Hydrolysis) D 6-Isopropylpyridine-2-carboxylic acid (Impurity) C->D + H2O (Complete Hydrolysis)

Caption: Formation of hydrolysis impurities from this compound.

Route 2: Cyanation of 2-Halo-6-isopropylpyridine

This route involves the nucleophilic substitution of a halogen (typically chlorine or bromine) with a cyanide source.

Q3: My cyanation reaction is sluggish and gives a low yield. What factors should I investigate?

A3: The efficiency of this reaction depends on the reactivity of the halide, the cyanide source, the catalyst (if used), and the solvent.

  • Halide Reactivity: The reactivity of the 2-halopyridine is in the order I > Br > Cl > F. If you are using a less reactive halide like chloride, harsher reaction conditions (higher temperature, more polar solvent) may be necessary.

  • Cyanide Source: Common cyanide sources include NaCN, KCN, CuCN, and K4[Fe(CN)6]. The choice of cyanide source can significantly impact the reaction. For instance, the Rosenmund-von Braun reaction using CuCN often requires high temperatures.[6] Palladium-catalyzed cyanations can proceed under milder conditions.[7]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to dissolve the cyanide salt and facilitate the substitution.[8] Ensure your solvent is anhydrous, as water can lead to hydrolysis of the product.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by excess cyanide ions. The use of appropriate ligands is crucial to stabilize the palladium complex.[9]

Q4: I am having trouble separating my product from the unreacted 2-halo-6-isopropylpyridine. What are some effective purification strategies?

A4: The starting material and product often have similar polarities, which can make chromatographic separation challenging.

  • Reaction to Completion: The most effective strategy is to drive the reaction to completion. Monitor the reaction by TLC or GC to ensure all the starting material is consumed.

  • Crystallization: If the product is a solid, fractional crystallization can be an effective purification method.

  • Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient to improve separation. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica gel) can alter the elution order and improve resolution.

Diagram: Cyanation of 2-Halo-6-isopropylpyridine

A 2-Halo-6-isopropylpyridine (X = Cl, Br) B This compound (Desired Product) A->B + CN- source (e.g., KCN) Catalyst (e.g., Pd(0)) C Unreacted Starting Material (Impurity) A->C Incomplete Reaction A 2-Isopropylpyridine N-oxide B Activated N-oxide Intermediate A->B + Activating Agent E Unreacted N-oxide (Impurity) A->E Incomplete Reaction C This compound (Desired Product) B->C + CN- (Major Pathway) D 4-Cyano-2-isopropylpyridine (Isomeric Impurity) B->D + CN- (Minor Pathway)

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-6-isopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered and electronically unique building block. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

The structure of this compound presents a unique set of challenges. The bulky isopropyl group at the C6 position creates significant steric hindrance, while the electron-withdrawing nitrile group at C2 and the coordinating pyridine nitrogen atom collectively influence the molecule's reactivity in profound ways. This guide addresses the most common failures encountered in reactions involving this substrate, offering causality-driven explanations and field-proven protocols.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for building molecular complexity, but they are notoriously sensitive to substrate properties. With this compound derivatives, the primary failure points are catalyst inhibition and steric impediment.

FAQ 1.1: My Suzuki-Miyaura coupling with a 2-cyano-6-isopropyl-4-halopyridine substrate is failing or giving low yields. What is the root cause?

This is a classic challenge stemming from a combination of steric hindrance and potential catalyst poisoning. The bulky isopropyl group shields the pyridine nitrogen, but the nitrogen lone pair can still coordinate to the palladium center, leading to inactive catalyst species. Furthermore, the steric bulk impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail. You require a catalyst system designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are essential to promote oxidative addition and stabilize the active Pd(0) species.[2][3]

  • Base and Solvent Optimization: The choice of base and solvent system is crucial for managing reactant solubility and promoting the transmetalation step.[4][5] Anhydrous conditions with a strong, non-nucleophilic base are often preferred to minimize side reactions like boronic acid decomposition.[4]

  • Rigorous Inert Atmosphere: Oxygen can degrade both the boronic acid and the Pd(0) catalyst, leading to homocoupling and catalyst deactivation.[6] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict argon or nitrogen atmosphere.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate? (e.g., using Pd(PPh3)4) start->check_catalyst check_conditions Are reaction conditions optimized? (Base, Solvent, Temp) check_catalyst->check_conditions Yes solution_catalyst Switch to Bulky Ligand System (e.g., XPhos, SPhos, RuPhos) Use pre-catalyst (e.g., G3/G4) check_catalyst->solution_catalyst No check_atmosphere Is the reaction environment strictly inert? check_conditions->check_atmosphere Yes solution_conditions Screen Bases (K3PO4, Cs2CO3) Use Anhydrous Solvents (Toluene, Dioxane) Increase Temperature (80-120 °C) check_conditions->solution_conditions No solution_atmosphere Degas solvents (freeze-pump-thaw) Use fresh, high-purity reagents check_atmosphere->solution_atmosphere No success Successful Coupling check_atmosphere->success Yes solution_catalyst->check_conditions solution_conditions->check_atmosphere solution_atmosphere->success

Caption: Troubleshooting flowchart for failed Suzuki-Miyaura couplings.

Recommended Suzuki Coupling Conditions:

ParameterRecommendationRationale
Pre-catalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)Pre-catalysts ensure efficient generation of the active Pd(0) species and are optimized for challenging substrates.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)These bases are effective in promoting transmetalation without causing significant boronic acid degradation.[1][7]
Solvent Toluene or 1,4-Dioxane (anhydrous)These solvents are generally effective, but co-solvents may be needed depending on substrate solubility.[5]
Temperature 80 - 120 °CHigher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.
FAQ 1.2: My Buchwald-Hartwig amination is plagued by side reactions and low conversion. How can I resolve this?

Similar to Suzuki coupling, Buchwald-Hartwig aminations involving this scaffold are sensitive to steric effects and catalyst inhibition.[8][9] The choice of base is particularly delicate, as strong bases like NaOtBu can promote side reactions if not used correctly. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination, all of which can be slowed by the isopropyl group.[10][11]

Troubleshooting Protocol:

  • Re-evaluate the Catalyst System: First-generation catalysts are insufficient. Modern catalyst systems utilizing ligands like BrettPhos or the Josiphos family are specifically designed for coupling hindered amines and aryl halides.[3][10]

  • Optimize Base and Temperature: While NaOtBu is a common choice, it can be aggressive. Consider a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[12] Alternatively, LHMDS can be used for certain applications. The reaction temperature should be carefully screened; too high a temperature can lead to decomposition.[8]

  • Check for Amine Volatility: If you are using a low-boiling-point amine, the reaction may need to be conducted in a sealed vessel to maintain the concentration of the nucleophile.[13]

Recommended Buchwald-Hartwig Amination Conditions:

ParameterRecommendationRationale
Pre-catalyst BrettPhos Pd G3 (1-3 mol%)BrettPhos is highly effective for coupling a wide range of primary and secondary amines, especially with hindered substrates.[3][11]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)A strong, non-nucleophilic base is required for the deprotonation step to form the palladium-amido complex.[9][13]
Solvent Toluene or CPME (Cyclopentyl methyl ether)These solvents offer good thermal stability and solubility for a range of substrates.[14]
Temperature 90 - 110 °CA balance must be struck between providing enough energy to overcome steric barriers and preventing thermal degradation.

Section 2: Transformations of the Cyano Group

The cyano group is a versatile functional handle, but its transformation can be sluggish due to the electronic nature of the pyridine ring and steric hindrance.

FAQ 2.1: The hydrolysis of my this compound to the corresponding picolinamide or picolinic acid is incomplete. Why?

Hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid requires the nucleophilic attack of water or hydroxide. The steric bulk of the adjacent isopropyl group can hinder this approach. Furthermore, the reaction conditions (highly acidic or basic) must be robust enough to overcome the electronic stability of the nitrile.

Troubleshooting Protocol:

  • Intensify Reaction Conditions: Standard hydrolysis conditions may be too mild. For basic hydrolysis, consider using a higher concentration of NaOH or KOH (e.g., 6-12 M) with a co-solvent like ethanol or dioxane to improve solubility, and increase the temperature, potentially using microwave irradiation to accelerate the reaction. For acidic hydrolysis, concentrated H₂SO₄ at elevated temperatures is often effective.[15][16]

  • Consider a Two-Step Procedure: It can be more efficient to first isolate the intermediate amide. Partial hydrolysis to the amide is often easier to achieve. The isolated amide can then be subjected to more forcing conditions to yield the carboxylic acid.

  • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transport of hydroxide ions into the organic phase, increasing the reaction rate.

Comparative Hydrolysis Methodologies:

MethodConditionsProsCons
Basic Hydrolysis 6M NaOH (aq), Reflux, 12-24hGood for forming the carboxylic acid salt.May require high temperatures; potential for decarboxylation if overheated.[15]
Acidic Hydrolysis Conc. H₂SO₄, 100-120 °C, 4-8hOften faster; product is the free acid.Harsh conditions; potential for charring/decomposition.
Microwave-Assisted 20% H₂SO₄, 150 °C, 30 minDrastically reduced reaction times.Requires specialized equipment; optimization needed.

Section 3: Purification Challenges

The basicity of the pyridine nitrogen often leads to challenges during purification, most notably product tailing during silica gel chromatography.

FAQ 3.1: My product streaks badly on the silica column, leading to poor separation and low recovery. How can I prevent this?

The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel. This causes "tailing" or "streaking," where the compound moves slowly and unevenly down the column.

Troubleshooting Protocol:

  • Neutralize the Silica: Pre-treat your column or eluent with a small amount of a basic additive. Adding 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system will neutralize the acidic sites on the silica, preventing strong adsorption of your product.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be used if your compound has sufficient organic character.

  • Consider Alternative Purification Methods: For thermally stable and sufficiently volatile compounds, distillation can be an effective purification method.[17][18][19] Crystallization is also a powerful technique if a suitable solvent system can be found.

Purification Strategy Selection

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis and Purification of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Cyano-6-isopropylpyridine. Here, you will find troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. This guide provides in-depth technical insights based on established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Low Reaction Yield

Q1: My reaction to synthesize this compound is resulting in a consistently low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of substituted pyridines can often be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's break down the potential causes and their solutions depending on your synthetic route.

For Cyanation of 2-Halo-6-isopropylpyridine (e.g., from 2-Chloro-6-isopropylpyridine):

This is a common and effective method for introducing a cyano group onto a pyridine ring. However, several factors can impact the efficiency of this nucleophilic aromatic substitution.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Temperature: Gently increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC-MS. Be cautious, as excessive heat can lead to side product formation.

      • Extend Reaction Time: If an increase in temperature does not improve the yield, try extending the reaction time.

      • Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Ensure they are dry and of high purity. The use of copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction may be beneficial for less reactive chloro-substituents, but can complicate product purification due to the presence of copper salts.

      • Solvent: Aprotic polar solvents like DMSO or DMF are typically used to facilitate the dissolution of the cyanide salt and promote the reaction. Ensure your solvent is anhydrous.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the overall yield.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cyanide source or other reagents.

      • Moisture Control: The presence of water can lead to the formation of 6-isopropylpicolinamide as a byproduct through hydrolysis of the nitrile. Ensure all reagents and glassware are thoroughly dried before use.

For Cyanation of 2-Isopropylpyridine N-oxide:

This method involves the activation of the pyridine ring towards nucleophilic attack.

  • Inefficient Activation: The N-oxide may not be effectively activated for cyanation.

    • Solution:

      • Activating Agent: Common activating agents include dimethyl sulfate or trimethylsilyl cyanide (TMSCN) with a suitable Lewis acid. Ensure the stoichiometry of the activating agent is correct.[1]

      • Reaction Conditions: The reaction temperature and time should be optimized. Start with the conditions reported for similar substrates and adjust as needed.

  • Formation of Isomers: While less common for the 2-position, the formation of other cyanated isomers can occur.

    • Solution:

      • Reaction Control: Carefully control the reaction temperature and the rate of addition of reagents. Lower temperatures often favor the formation of the desired kinetic product.

General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction_completion Check for Complete Conversion (TLC/GC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_products Significant Side Products Observed check_reaction_completion->side_products Yes purification_loss Product Loss During Work-up/Purification check_reaction_completion->purification_loss Complete, but low isolated yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Time - Change Solvent/Catalyst incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end optimize_for_selectivity Optimize for Selectivity: - Lower Temperature - Change Order of Reagent Addition - Use Milder Reagents side_products->optimize_for_selectivity optimize_for_selectivity->end optimize_purification Optimize Purification: - Choose Appropriate Solvent for Extraction/Recrystallization - Check pH during Aqueous Wash purification_loss->optimize_purification optimize_purification->end

Caption: A flowchart for troubleshooting low reaction yields.

Product Purity Issues

Q2: My final product, this compound, is impure. What are the common impurities and how can I effectively remove them?

Ensuring the purity of your final product is critical, especially in drug development. Impurities can arise from unreacted starting materials, side reactions, or decomposition.

  • Unreacted Starting Material (e.g., 2-Chloro-6-isopropylpyridine):

    • Identification: This can be identified by GC-MS or by comparing the NMR spectrum of your product with that of the starting material.

    • Removal:

      • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

      • Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from the less polar starting material.

  • Formation of 6-isopropylpicolinamide:

    • Cause: Hydrolysis of the nitrile group due to the presence of water in the reaction mixture or during work-up.

    • Identification: This amide will have a characteristic C=O stretch in the IR spectrum (around 1680 cm⁻¹) and distinct amide proton signals in the ¹H NMR spectrum.

    • Removal:

      • Aqueous Wash: During the work-up, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help to remove the more polar amide.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the more polar amide impurity.[2]

  • Formation of Isomeric Byproducts:

    • Cause: Depending on the synthetic route, other cyanated isomers could potentially form.

    • Identification: Isomers can be difficult to distinguish by mass spectrometry alone. Careful analysis of the aromatic region of the ¹H and ¹³C NMR spectra is crucial.

    • Removal:

      • Fractional Distillation: Isomers often have very similar boiling points, making distillation challenging but sometimes possible with a high-efficiency column.

      • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more resource-intensive, separation technique.

Table 1: Common Solvents for Recrystallization of Cyanopyridines [3]

Solvent/Solvent SystemComments
Ethanol/WaterA good starting point for many polar organic compounds.
Hexanes/Ethyl AcetateA versatile system for compounds of intermediate polarity.
TolueneCan be effective for less polar compounds.
IsopropanolAnother common alcohol for recrystallization.

Note: The optimal solvent system for this compound should be determined experimentally.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of 2-cyanopyridines, which can be adapted for the 6-isopropyl substituted analogue.[4] The most common starting materials are either a 2-halo-6-isopropylpyridine or 2-isopropylpyridine N-oxide.

  • From 2-Chloro-6-isopropylpyridine: This involves a nucleophilic aromatic substitution reaction with a cyanide salt, such as NaCN or KCN, in a polar aprotic solvent like DMSO or DMF.[5] This is often a reliable and high-yielding method.

  • Ammoxidation of 2-isopropyl-6-methylpyridine: This industrial process involves the reaction of the methylpyridine with ammonia and oxygen at high temperatures over a catalyst. While efficient for large-scale production of simple cyanopyridines, it may lack the selectivity for more complex substrates on a lab scale.

Q4: What are the key safety precautions when working with cyanide reagents?

Cyanide salts (e.g., NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic. It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Acid Incompatibility: NEVER mix cyanide salts with acids, as this will generate highly toxic hydrogen cyanide gas.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to your institution's safety guidelines.

  • Emergency Preparedness: Have an emergency plan in place and ensure access to a cyanide antidote kit.

Q5: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable solvent system to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing you to identify and quantify the starting materials, product, and any volatile byproducts.[6][7]

Q6: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR:

    • You would expect to see signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the three protons on the pyridine ring.

    • The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.

  • ¹³C NMR:

    • The cyano carbon will appear around 115-120 ppm.

    • The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm).

    • The carbons of the isopropyl group will be in the aliphatic region.

  • IR Spectroscopy:

    • A sharp, strong absorption band for the C≡N stretch is expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observed at the calculated molecular weight of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Cyanation of 2-Chloro-6-isopropylpyridine

This is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous sodium cyanide (1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Reaction: Stir the suspension under a nitrogen atmosphere and add 2-chloro-6-isopropylpyridine (1.0 equivalent).

  • Heating: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram of a Potential Side Reaction

side_reaction This compound This compound 6-isopropylpicolinamide 6-isopropylpicolinamide This compound->6-isopropylpicolinamide H₂O (hydrolysis)

References

"handling and storage recommendations for 2-Cyano-6-isopropylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyano-6-isopropylpyridine (CAS No. 337904-76-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this chemical intermediate. Our goal is to provide you with not just procedures, but the scientific rationale behind them, empowering you to maintain sample integrity and achieve reproducible results.

Quick Reference Data Table

For immediate reference, the following table summarizes the critical handling and storage parameters for this compound.

ParameterSpecificationRationale & Citation
Storage Temperature Store in a cool, dry place.[1][2][3]Prevents thermal degradation and reduces vapor pressure.
Atmosphere Store in a well-ventilated area.[1][4][5] Consider storage under an inert gas (e.g., Argon, Nitrogen).[5]Minimizes exposure to atmospheric moisture and oxygen, which can cause hydrolysis of the nitrile group or oxidation of the pyridine ring.
Container Keep container tightly closed.[1][2][5][6]Prevents contamination and exposure to air and moisture.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2][7][8]Contact can lead to vigorous or hazardous reactions, potentially causing fire or explosion.[7][8]
Key Hazard Statements Harmful if swallowed.[1][9] Causes skin and serious eye irritation.[5][6][9]This compound is classified as a hazardous substance requiring careful handling to avoid exposure.[1]
Molecular Formula C₉H₁₀N₂[]
IUPAC Name 6-propan-2-ylpyridine-2-carbonitrile[]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat or ignition.[1][2][3][8] The container must be kept tightly sealed to prevent the ingress of moisture and air.[1][2][5] For maximum protection against degradation, especially for high-purity grades used in sensitive applications, storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended.[5] The storage area should be a designated chemical cabinet or facility, and for security and safety, it should be stored locked up.[4][5][11]

Q2: What specific Personal Protective Equipment (PPE) should I use when working with this compound?

A: Due to its hazard profile, including being harmful if swallowed and causing skin and eye irritation, comprehensive PPE is mandatory.[1][5][9]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are appropriate for the task and have been inspected for integrity before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[5][9]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[11]

Q3: What chemical classes are incompatible with this compound and why?

A: This compound must be segregated from several chemical classes to prevent hazardous reactions.[8] The primary incompatibilities are:

  • Strong Oxidizing Agents: These can react violently with the pyridine ring and the nitrile group, posing a fire or explosion risk.[1][2][7]

  • Strong Acids: Mixing with strong acids can lead to an extremely violent reaction.[7] It can also cause the exothermic hydrolysis of the nitrile group.

  • Strong Bases: Bases can catalyze polymerization or degradation of the nitrile.

  • Strong Reducing Agents: These can react with the nitrile group in an uncontrolled manner.[1][2][7]

The causality behind these incompatibilities lies in the chemical reactivity of the cyano and pyridine functional groups, which can participate in vigorous redox, acid-base, or polymerization reactions.

Q4: How should I properly dispose of waste containing this compound?

A: this compound and its containers must be treated as hazardous waste.[2] Disposal should be carried out by a licensed waste disposal company.[4] It is critical to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][11] Never dispose of this chemical down the drain or in general waste.[4]

Q5: What is the correct procedure for handling a spill?

A: In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and remove all non-essential personnel.

  • Remove Ignition Sources: Extinguish any open flames and eliminate sparks or hot surfaces.[2][3][4]

  • Containment: Wearing appropriate PPE, absorb the spilled material with an inert, non-combustible absorbent like sand, vermiculite, or silica gel.[4]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the container and all cleanup materials as hazardous waste according to regulations.[4]

Troubleshooting Guide

This section provides solutions for specific issues that may arise during experimentation.

Issue 1: The solid material has developed a yellow or brown tint upon storage.

  • Probable Cause: This discoloration is a common indicator of chemical degradation. Pyridine-containing compounds can be susceptible to oxidation or slow polymerization upon prolonged exposure to air (oxygen), light, or trace impurities.

  • Scientific Rationale: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it susceptible to oxidation. Impurities can catalyze side reactions, leading to the formation of colored byproducts.

  • Recommended Action:

    • Do not use the discolored material for your experiment, as the impurities could significantly impact your results or lead to failed reactions.

    • Quarantine the vial and label it as "Suspected Degradation."

    • Review your storage protocol. Ensure containers are being purged with inert gas (if required for your application) and are sealed tightly immediately after use.

    • Procure a fresh lot of the compound and perform a side-by-side comparison (e.g., TLC, NMR) if you need to confirm degradation in the old batch before disposal.

Issue 2: The compound is exhibiting poor solubility in a previously validated solvent.

  • Probable Cause: This could be due to two primary factors: (1) The compound has degraded into less soluble impurities, or (2) the solvent itself has absorbed moisture (e.g., anhydrous THF, DCM), altering its properties.

  • Scientific Rationale: Degradation products often have different polarity and intermolecular forces compared to the pure compound, leading to altered solubility profiles. For instance, polymerized material will be significantly less soluble.

  • Recommended Action:

    • First, verify the integrity of your solvent. Use a fresh bottle of high-purity, anhydrous solvent and retry the dissolution.

    • If the compound still fails to dissolve, it is likely degraded. Do not attempt to force it into solution by excessive heating, as this could accelerate decomposition.

    • The material should be considered compromised and disposed of according to hazardous waste protocols.

Experimental Protocols & Workflows

Decision Workflow for a Suspected Compromised Sample

The following diagram outlines the logical steps to take when you suspect a vial of this compound has been compromised.

CompromisedSampleWorkflow Start Start: Sample Integrity Questioned Visual 1. Visual Inspection (Color, Consistency) Start->Visual NoIssue No Issues Observed Visual->NoIssue Looks OK IssueFound Issue Observed (e.g., Color Change) Visual->IssueFound Discrepancy Noted Records 2. Check Records (Age, Storage History, Last Use) Records->IssueFound History is Suspect Use Proceed with Experiment (Use with Confidence) Records->Use History is Clear NoIssue->Records PurityTest 3. Consider Analytical Verification (e.g., NMR, LC-MS) IssueFound->PurityTest Pass Passes QC PurityTest->Pass Results Confirm Purity Fail Fails QC / Not Tested PurityTest->Fail Results Show Impurities Pass->Use Dispose Quarantine & Dispose (Follow Hazardous Waste Protocol) Fail->Dispose Review 4. Review Handling & Storage Procedures to Prevent Recurrence Dispose->Review

Caption: Decision workflow for handling a potentially compromised sample.

Protocol 1: Standard Procedure for Handling and Aliquoting

This protocol ensures minimal exposure and maintains the integrity of the bulk material.

  • Preparation: Before retrieving the main container from storage, prepare all necessary equipment inside a certified chemical fume hood. This includes clean, dry vials for aliquots, appropriate weighing tools, and necessary solvents.

  • Equilibration: Allow the main container of this compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere (Recommended): If working with a Sure/Seal™ bottle or a container with a septum, establish a positive pressure of an inert gas (argon or nitrogen).

  • Dispensing: Working entirely within the fume hood, quickly weigh and dispense the desired amount of the compound into a tared, labeled vial.

  • Sealing: Immediately and tightly reseal the main container. If under an inert atmosphere, ensure the seal is airtight.

  • Storage Return: Promptly return the main container to its designated locked and cool storage location.[1][2][4]

  • Cleanup: Clean any residual material from the spatula and weighing paper/boat using an appropriate solvent and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly after handling.[1][4][9]

References

Technical Support Center: Synthesis of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-6-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the available synthetic routes, with a focus on troubleshooting common experimental challenges. We will explore alternative catalysts and methodologies, moving beyond conventional approaches to address issues of selectivity, catalyst stability, and overall yield.

Section 1: The Ammoxidation Route - Industry Standard and Common Hurdles

The vapor-phase catalytic ammoxidation of 2-isopropyl-6-methylpyridine is the most direct and industrially relevant route to this compound. This process involves reacting the substrate with ammonia and oxygen at high temperatures over a solid-state catalyst.[1][2] While efficient, this exothermic reaction presents significant challenges in catalyst stability and selectivity.

Featured Catalyst System: Vanadium-Titanium Oxides (V₂O₅/TiO₂)

Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), are the workhorses for pyridine ammoxidation.[3] The support stabilizes the vanadium species and enhances catalytic activity.[4]

Troubleshooting Guide: V₂O₅/TiO₂ Catalyzed Ammoxidation

Question 1: My conversion of 2-isopropyl-6-methylpyridine is low, even at high temperatures. What are the likely causes?

Answer: Low conversion is typically linked to issues with catalyst activity or suboptimal reaction conditions. Consider the following:

  • Catalyst Deactivation:

    • Thermal Sintering: Operating at excessively high temperatures (>450°C) can cause the TiO₂ support to change phase (anatase to rutile), reducing surface area and encapsulating the active vanadium sites.[5] Confirm the thermal history of your catalyst.

    • Coke Formation: The isopropyl group is more susceptible to coking than a simple methyl group. This can physically block active sites. Consider increasing the O₂ or NH₃ partial pressure relative to the alkylpyridine to mitigate coke formation.[6][7]

    • Poisoning: Trace amounts of alkali metals (Na, K) or sulfur compounds in your feed can act as potent poisons for the acidic vanadium sites.[8] Ensure high purity of all reactants and carrier gases.

  • Insufficient Residence Time: The contact time of the reactants with the catalyst may be too short. Try decreasing the total gas flow rate (GHSV - Gas Hourly Space Velocity) to increase residence time.

  • Poor Catalyst Preparation: Improper impregnation or calcination can lead to poorly dispersed vanadium species or the formation of inactive crystalline V₂O₅.[4] Ensure your preparation protocol is robust (see Protocol 1).

Question 2: My conversion is high, but the selectivity to this compound is poor. I'm observing significant amounts of byproducts like pyridine and COx.

Answer: Poor selectivity points towards non-ideal surface reactions, often due to temperature control issues or an imbalance in the reactant feed.

  • Over-oxidation (Burning): This is the most common issue, leading to the formation of CO and CO₂. It is often caused by "hot spots" in the catalyst bed due to the exothermic nature of the reaction.[9]

    • Solution: Improve heat management. Use a fluidized-bed reactor if possible, or dilute the catalyst bed with an inert material like silicon carbide.[9][10] Reducing the oxygen-to-hydrocarbon ratio can also help, but may lead to incomplete conversion.[11]

  • Dealkylation: The formation of pyridine suggests the cleavage of the isopropyl and/or methyl group. This can be favored at very high temperatures.

  • Side Reaction of the Isopropyl Group: The isopropyl group can undergo dehydrogenation to an isopropenyl group, which can then polymerize or oxidize. While not extensively documented for this specific reaction, steric hindrance from the bulky isopropyl group could also affect how the molecule adsorbs onto the catalyst surface, potentially favoring undesired reaction pathways.[12][13][14]

  • Incorrect V⁵⁺/V⁴⁺ Ratio: The catalytic cycle involves the reduction and re-oxidation of vanadium species. An optimal ratio of V⁵⁺ to V⁴⁺ is crucial for selectivity.[15] An overly oxidizing environment (too much O₂) can disrupt this balance.

Frequently Asked Questions (FAQs) - Ammoxidation
  • Q: Can I use a different support for my vanadium catalyst?

    • A: Yes, supports like Al₂O₃, SiO₂, and ZrO₂ have been studied. However, TiO₂ (anatase) is generally preferred due to its strong metal-support interaction with vanadium, which promotes the formation of highly dispersed, active vanadia species.[16]

  • Q: What is the optimal temperature range?

    • A: Typically, ammoxidation of alkylpyridines is carried out between 350°C and 450°C.[17][18] You will need to optimize this for your specific setup, starting around 370°C and adjusting based on conversion and selectivity data.

  • Q: How does the NH₃ to alkylpyridine ratio affect the reaction?

    • A: A molar excess of ammonia is generally used. Ammonia plays a role in the reaction mechanism and helps to keep the catalyst surface clean by preventing excessive coke deposition. A typical starting point is an NH₃:alkylpyridine ratio of 3:1 to 5:1.

Visualizing the Ammoxidation Process

Ammoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Troubleshooting Loop p1 Impregnate TiO₂ Support with Vanadium Precursor p2 Dry and Calcine to form V₂O₅/TiO₂ p1->p2 r1 Load Catalyst into Reactor p2->r1 r2 Heat to 350-450°C under Inert Gas r1->r2 r3 Introduce Reactant Gas Flow (Alkylpyridine, NH₃, O₂, Inert) r2->r3 r4 Monitor Effluent Gas (GC Analysis) r3->r4 a1 Low Conversion? r4->a1 a2 Poor Selectivity? r4->a2 a3 Check Catalyst Activity (Deactivation, Poisoning) a1->a3 a4 Optimize Conditions (Temp, Flow Rate, Ratios) a1->a4 a2->a4 a5 Check Reactor (Hot Spots, Channeling) a2->a5 a3->r3 Adjust & Repeat a4->r3 Adjust & Repeat a5->r3 Adjust & Repeat

Caption: Experimental workflow for V₂O₅/TiO₂ catalyzed ammoxidation.

Section 2: Alternative Synthetic Routes & Catalysts

When ammoxidation proves problematic, or for lab-scale synthesis where high-temperature gas-phase reactors are not feasible, alternative routes should be considered.

Route A: Dehydration of 2-Amido-6-isopropylpyridine

This two-step approach involves first synthesizing the primary amide from a suitable precursor (e.g., hydrolysis of the nitrile, or from the corresponding acid chloride) and then dehydrating it to the nitrile.

While traditional dehydrating agents like P₂O₅ or PCl₃ are effective, they generate stoichiometric waste.[15][16] Catalytic methods are greener and more efficient.

  • Vanadium on Hydrotalcite (V/HT): Monomeric vanadium oxide species supported on hydrotalcite have been shown to be reusable and highly efficient for the dehydration of amides to nitriles.[15][19]

  • Metal Oxides (ZrO₂, TiO₂): Simple metal oxides can catalyze the hydrolysis of nitriles to amides, and under the right conditions, can also facilitate the reverse dehydration reaction. Zirconium dioxide (ZrO₂) has shown promise for this transformation at elevated temperatures.[20]

Troubleshooting Guide: Catalytic Amide Dehydration

Question: My dehydration reaction is slow and incomplete. How can I improve the yield?

Answer:

  • Inefficient Water Removal: The dehydration is an equilibrium process. Ensure that water, the byproduct, is effectively removed from the reaction mixture. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark trap if using a solvent like toluene) or by carrying out the reaction under vacuum.

  • Catalyst Activity: Ensure your catalyst is properly activated and has a high surface area. For supported catalysts, the dispersion of the active metal is key.

  • Reaction Temperature: Dehydration typically requires elevated temperatures (e.g., 160-200°C for V/HT catalysts).[19] If the reaction is slow, a modest increase in temperature may be beneficial, but be mindful of potential substrate or product degradation.

Route B: Direct Cyanation of a 2-Halo-6-isopropylpyridine Precursor

This route involves the nucleophilic substitution of a halide (e.g., chloro or bromo) on the pyridine ring with a cyanide source.

Modern cross-coupling methods offer a reliable way to form C-CN bonds. Palladium catalysts are frequently used for the cyanation of aryl halides.

  • Catalyst System: A typical system consists of a palladium source (e.g., Pd(dba)₂) and a phosphine ligand (e.g., dppf) with a cyanide source like zinc cyanide (Zn(CN)₂).[21]

  • Advantages: This method generally has a broad substrate scope and can be performed under relatively mild conditions compared to ammoxidation. It avoids the use of highly toxic KCN or CuCN, although Zn(CN)₂ is still toxic and must be handled with care.[22]

Troubleshooting Guide: Palladium-Catalyzed Cyanation

Question: My cyanation reaction is not going to completion, and I observe starting material and/or dehalogenated byproduct.

Answer:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. The cyanide anion can also act as a catalyst poison if its concentration is too high. Using a slow-release source or a less soluble cyanide salt like Zn(CN)₂ can mitigate this.[21]

  • Ligand Choice: The choice of phosphine ligand is critical. If you observe low reactivity, consider switching to a more electron-rich or sterically bulky ligand to promote the reductive elimination step.

  • Base and Solvent: The reaction conditions, including the choice of solvent (e.g., DMF, NMP) and any added base, need to be carefully optimized.

Visualizing the Synthetic Alternatives

Synthetic_Routes cluster_ammox Ammoxidation cluster_dehydration Amide Dehydration cluster_cyanation Direct Cyanation Target This compound Ammox_Start 2-isopropyl-6-methylpyridine Ammox_Cat V₂O₅/TiO₂ Catalyst + NH₃, O₂ Ammox_Start->Ammox_Cat Ammox_Cat->Target Dehy_Start 2-Amido-6-isopropylpyridine Dehy_Cat Dehydration Catalyst (e.g., V/HT) Dehy_Start->Dehy_Cat Dehy_Cat->Target Cyan_Start 2-Halo-6-isopropylpyridine Cyan_Cat Pd Catalyst + Cyanide Source Cyan_Start->Cyan_Cat Cyan_Cat->Target

Caption: Comparison of major synthetic routes to the target molecule.

Section 3: Data Summary and Catalyst Comparison

Synthetic RouteCatalyst SystemTypical Temp. (°C)AdvantagesCommon Challenges
Ammoxidation V₂O₅/TiO₂ (promoted or unpromoted)350 - 450Atom economical, direct route from alkylpyridine.[2]High energy, hot spots, catalyst deactivation, byproduct formation.[8][9]
Amide Dehydration Vanadium on Hydrotalcite (V/HT)160 - 200Milder conditions, avoids NH₃/O₂, reusable catalyst.[19]Two-step process, requires synthesis of the amide precursor.
Direct Cyanation Pd(dba)₂ / dppf / Zn(CN)₂80 - 120High selectivity, good functional group tolerance.[21]Two-step process, catalyst cost, toxicity of cyanide source.

Section 4: Experimental Protocols

Protocol 1: Preparation of a V₂O₅/TiO₂ Catalyst (5% wt. V₂O₅) via Incipient Wetness Impregnation

This protocol is adapted from methodologies described for SCR and oxidation catalysts.[3][23]

  • Support Preparation: Dry TiO₂ (anatase, high surface area) at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution: Calculate the pore volume of your TiO₂ support. Prepare a solution of ammonium metavanadate (NH₄VO₃) in aqueous oxalic acid (molar ratio of oxalic acid to NH₄VO₃ approx. 2:1) with a volume equal to the pore volume of the support. The concentration should be calculated to yield 5% by weight of V₂O₅ in the final catalyst.

  • Impregnation: Add the precursor solution dropwise to the dried TiO₂ support with constant mixing to ensure uniform wetting.

  • Drying: Dry the impregnated support overnight at 110°C.

  • Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature at 5°C/min to 450°C and hold for 5 hours. This step decomposes the precursors to form the active oxide species.

  • Characterization: The final catalyst should be characterized by techniques such as BET for surface area, XRD to confirm the anatase phase, and Raman spectroscopy to verify the nature of the vanadium species.[4]

Protocol 2: Lab-Scale Amide Dehydration to Nitrile

This protocol is a general representation based on modern dehydration methods.[16]

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-Amido-6-isopropylpyridine (1 mmol).

  • Catalyst/Reagent Addition: Add the dehydration catalyst (e.g., 5 mol% V/HT) or reagent system [e.g., PCl₃ (2 equiv) and Et₂NH (3 equiv)].[16]

  • Solvent & Reaction: Add an appropriate anhydrous solvent (e.g., CHCl₃ for the PCl₃ method, or a high-boiling solvent like xylene for catalytic dehydration). Heat the reaction mixture to the required temperature (e.g., reflux for PCl₃, 160-200°C for V/HT).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture. If using a solid catalyst, filter it off. Perform an appropriate aqueous workup to remove reagents and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Section 5: Safety and Handling

  • Ammoxidation: This high-temperature, gas-phase reaction involves flammable (alkylpyridine) and toxic (ammonia) materials under pressure. It must be conducted in a dedicated, properly engineered reactor with appropriate pressure relief and emergency shutdown systems. Ensure the reactant mixture is kept outside of flammability limits.[24]

  • Ammonia (NH₃): Ammonia is a corrosive and toxic gas with a high inhalation hazard. Always handle ammonia in a well-ventilated fume hood or with a dedicated gas delivery system. Use appropriate PPE, including chemical-resistant gloves and safety goggles.[7][22][25]

  • Cyanide Sources (Zn(CN)₂, KCN): Cyanide compounds are highly toxic. Avoid contact with skin and inhalation of dust. Crucially, never allow cyanide salts to come into contact with acids , as this will liberate extremely toxic hydrogen cyanide (HCN) gas. All manipulations should be done in a fume hood.

References

Technical Support Center: Solvent Effects on 2-Cyano-6-isopropylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-cyano-6-isopropylpyridine. This document provides in-depth, field-proven insights into a critical, yet often overlooked, experimental parameter: the choice of solvent. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab.

Core Principles: Why Solvent Choice is Critical for Cyanopyridines

This compound is an electron-deficient heterocyclic compound. The pyridine nitrogen and the C2-cyano group act as strong electron-withdrawing groups, rendering the C2 and C6 positions highly susceptible to nucleophilic attack. The most common reaction pathway is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group—in this case, often the cyano group itself or another substituent introduced at the 6-position.

The SNAr mechanism proceeds via a two-step addition-elimination process involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][2][3] The stability of this intermediate and the reactivity of the incoming nucleophile are profoundly influenced by the surrounding solvent molecules. Therefore, your choice of solvent is not merely a medium for dissolution; it is an active participant in the reaction mechanism that can dictate rate, yield, and even the final product profile.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides solvent-centric solutions.

Question: My SNAr reaction with this compound is extremely slow or fails to proceed to completion. What are the likely solvent-related causes?

Answer:

This is a classic issue often traced back to the solvation and subsequent deactivation of the nucleophile.

  • Probable Cause 1: Use of a Polar Protic Solvent. Polar protic solvents like water, methanol, or ethanol possess acidic protons capable of forming strong hydrogen bonds.[4][5] If you are using a strong, anionic nucleophile (e.g., RO⁻, RS⁻, N₃⁻), these solvents can form a "solvent cage" around it.[6][7] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the pyridine ring. This effect is particularly detrimental for smaller nucleophiles.[7]

  • Solution 1: Switch to a Polar Aprotic Solvent. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are the preferred choice for SNAr reactions.[4][8][9] These solvents are polar enough to dissolve the nucleophilic salt but lack the acidic protons that cause deactivating hydrogen bonds.[4][6] They solvate the cation of the salt, leaving the anionic nucleophile "naked" and highly reactive, which dramatically accelerates the rate of reaction.[6] For instance, the rate of an SN2 reaction (which shares principles with the SNAr nucleophilic attack step) can increase by several orders of magnitude when switching from methanol to acetonitrile.[6]

  • Probable Cause 2: Insufficient Solvent Polarity. Nonpolar solvents like hexane, toluene, or benzene are generally poor choices for SNAr reactions.[4] They cannot effectively dissolve the nucleophilic salt or stabilize the charged Meisenheimer intermediate, leading to extremely low reaction rates.

  • Solution 2: Ensure Adequate Polarity. If your substrate has poor solubility in highly polar solvents, consider a medium-polarity aprotic solvent like Tetrahydrofuran (THF) or 2-Methyl-THF.[8] Sometimes, using a co-solvent or a phase-transfer catalyst can help bridge the solubility and reactivity gap.

Question: I'm observing significant side product formation, including decomposition of my starting material. How can solvent choice mitigate this?

Answer:

Side reactions are often a consequence of the solvent participating in the reaction or promoting undesired pathways.

  • Probable Cause: Nucleophilic or Basic Nature of the Solvent. Some common solvents can act as nucleophiles or bases under reaction conditions. For example, if running a reaction at elevated temperatures in an alcohol (a protic solvent), you may see substitution by the corresponding alkoxide. Amine-based solvents or impurities can also compete with your intended nucleophile. Highly basic conditions in certain solvents can promote elimination or other side reactions.[8] For instance, Cyrene, a bio-based dipolar aprotic solvent, is unstable in the presence of strong bases and may not be suitable for many SNAr reactions.[8]

  • Solution: Use a Robust, Non-Reactive Solvent. Select a solvent that is stable and chemically inert under your reaction conditions. DMSO, sulfolane, and NMP are excellent choices for their high boiling points and stability.[9] Always use high-purity, dry solvents, as water or other impurities can lead to unwanted hydrolysis of the cyano group or other side reactions.

Question: My starting materials (substrate and nucleophilic salt) are not fully dissolving. What is the best course of action?

Answer:

Complete dissolution is crucial for homogeneous reaction kinetics.

  • Probable Cause: Mismatched Solvent Polarity. As discussed, SNAr reactions require polar solvents to dissolve the nucleophilic salts.[4] If your substrate is particularly nonpolar, you may face a solubility trade-off.

  • Solution: Employ a Co-Solvent System or a More Versatile Solvent. Start with a robust polar aprotic solvent like DMSO or DMF, which have excellent solvating power for a wide range of compounds.[9] If the substrate remains insoluble, you can sometimes add a less polar co-solvent like THF, but be aware this may slightly decrease the reaction rate. Ensure you are using a sufficient volume of solvent and that the reaction is adequately stirred.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an SNAr reaction on this compound?

A1: The reaction proceeds in two steps:

  • Addition: The nucleophile attacks the electron-deficient C6 carbon (para to the cyano group and ortho to the nitrogen), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate called a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3][10]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group from the C6 position.

Below is a diagram illustrating this general pathway.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition (Rate-Determining) Products Substituted Product + Leaving Group (LG⁻) Intermediate->Products Step 2: Elimination

Caption: General SNAr mechanism on a pyridine ring.

Q2: How do protic and aprotic solvents differentially stabilize the SNAr transition state and intermediate?

A2: This is a crucial point of mechanistic control.

  • Polar Aprotic Solvents: These solvents excel at solvating the counter-cation (e.g., Na⁺, K⁺) of the nucleophile but poorly solvate the anionic nucleophile itself. This leaves the nucleophile highly reactive. They also stabilize the large, charge-diffuse Meisenheimer complex, lowering the energy of the transition state leading to it.[1]

  • Polar Protic Solvents: These solvents heavily solvate the anionic nucleophile through hydrogen bonding, which stabilizes it but makes it less reactive.[6] While they can also stabilize the Meisenheimer complex, the initial deactivation of the nucleophile is often the dominant kinetic effect, slowing the overall reaction.[1][6]

Q3: Can I predict the best solvent without running multiple experiments?

A3: Yes, you can make a highly educated choice by following a logical workflow. The key is to balance the requirements of the nucleophile, the substrate, and the reaction mechanism.

Solvent_Selection_Workflow Start Start: Select Solvent for SₙAr CheckNucleophile Is the Nucleophile strong and anionic? Start->CheckNucleophile SelectAprotic Choose Polar Aprotic Solvent (DMSO, DMF, NMP) CheckNucleophile->SelectAprotic Yes SelectProtic Consider Polar Protic Solvent (e.g., for solvolysis with weak nucleophile) CheckNucleophile->SelectProtic No (e.g., weak, neutral Nu) CheckSolubility Are reactants soluble? UseCosolvent Consider Co-solvent (e.g., THF) or increase solvent volume CheckSolubility->UseCosolvent No Proceed Proceed with Experiment CheckSolubility->Proceed Yes SelectAprotic->CheckSolubility SelectProtic->CheckSolubility UseCosolvent->Proceed

Caption: Decision workflow for selecting an appropriate solvent.

Data Summary & Experimental Protocol

Table 1: Qualitative Effect of Solvent Class on SNAr Reactivity

This table summarizes the expected outcomes for a typical SNAr reaction on this compound with a strong anionic nucleophile.

Solvent ClassRepresentative SolventsExpected Relative RateKey Considerations
Polar Aprotic DMSO, DMF, NMP, SulfolaneVery HighOptimal Choice. Excellent for dissolving salts, accelerates rate by leaving nucleophile "naked".[4][6][9]
Polar Protic H₂O, Methanol, EthanolVery Low to LowDeactivates nucleophile via hydrogen bonding ("caging").[6][7] May be suitable for solvolysis with weak nucleophiles.
Nonpolar Hexane, Toluene, BenzeneNegligiblePoor solubility for nucleophilic salts and poor stabilization of the charged Meisenheimer intermediate.[4]
Protocol: General Procedure for Nucleophilic Substitution in a Polar Aprotic Solvent

This protocol describes a self-validating system for the substitution of a leaving group at the C6 position of a 2-cyanopyridine derivative.

Materials:

  • This compound derivative (1.0 eq)

  • Nucleophile (e.g., Sodium Methoxide, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound derivative to the flask.

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Nucleophile Addition: Carefully add the nucleophile (e.g., sodium methoxide) to the stirred solution. The addition may be exothermic; control the temperature with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). The optimal temperature will depend on the specific nucleophile and leaving group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The use of a robust polar aprotic solvent like DMSO should result in a significantly faster reaction compared to protic alternatives.[4][6]

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring it into cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This protocol, centered on the use of an optimal polar aprotic solvent, provides a reliable and efficient pathway for the successful modification of this compound.

References

Validation & Comparative

A Comparative Guide to Pyridine Ligands: The Unique Profile of 2-Cyano-6-isopropylpyridine in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine-based ligands are foundational pillars in the architecture of transition metal catalysis, offering a scaffold that is both modular and electronically tunable. The strategic placement of substituents on the pyridine ring allows for the precise manipulation of a catalyst's steric and electronic environment, directly influencing its activity, selectivity, and stability. This guide provides a comparative analysis of 2-Cyano-6-isopropylpyridine, a ligand distinguished by its uncommon pairing of a significant steric footprint with a potent electron-withdrawing group. We will dissect its properties in relation to other common pyridine ligands—from electron-rich to sterically hindered analogues—and provide experimental context for its application, offering researchers and drug development professionals a framework for rational ligand selection.

The Foundation: Quantifying Pyridine Ligand Properties

The efficacy of a pyridine ligand in a catalytic cycle is not accidental; it is a direct consequence of the steric and electronic properties conferred by its substituents. To compare ligands objectively, we rely on established quantitative parameters.

Electronic Effects: The Hammett Parameter (σ)

The electronic influence of a substituent is effectively captured by the Hammett parameter (σ).[1][2] Derived from the dissociation constants of substituted benzoic acids, this parameter quantifies a group's electron-donating or electron-withdrawing capability through a combination of inductive and resonance effects.[1] A positive σ value indicates an electron-withdrawing group (EWG), which decreases the basicity of the pyridine nitrogen, while a negative value signifies an electron-donating group (EDG). This electronic modulation is critical, as it directly affects the ligand's ability to donate electron density to the metal center, influencing the stability of various oxidation states throughout a catalytic cycle.[3]

Steric Effects: The Tolman Cone Angle (θ)

Originally developed for phosphine ligands, the Tolman cone angle (θ) remains a powerful conceptual tool for quantifying the steric bulk of any ligand.[4] It represents the angle of a cone, with the metal at its vertex, that encapsulates the entire ligand.[4] A larger cone angle implies greater steric hindrance around the metal center. This can prevent the coordination of multiple ligands, facilitate reductive elimination, and enhance catalyst stability by shielding the metal from undesirable side reactions.[5] While precise cone angles for all pyridine ligands are not always tabulated, the principle allows for a qualitative and comparative assessment based on the size and position of substituents.

G sub Pyridine Substituent edg Electron-Donating Group (EDG) sub->edg e.g., -NMe₂, -OMe ewg Electron-Withdrawing Group (EWG) sub->ewg e.g., -CN, -Cl, -NO₂ steric Steric Bulk sub->steric Size & Position hammett_neg Increased e⁻ density on Metal (Stronger σ-donor) edg->hammett_neg Negative Hammett (σ) hammett_pos Decreased e⁻ density on Metal (Weaker σ-donor, π-acceptor) ewg->hammett_pos Positive Hammett (σ) performance Catalyst Performance (Activity, Selectivity, Stability) hammett_neg->performance hammett_pos->performance cone_angle Control of Coordination Number & Reaction Rates steric->cone_angle Tolman Cone Angle (θ) cone_angle->performance

Caption: Relationship between pyridine substituents and catalyst performance.

Profile of a Unique Ligand: this compound

This compound stands out due to the orthogonal nature of its substituents. The isopropyl group at the 6-position provides significant steric bulk directly adjacent to the coordinating nitrogen atom. In contrast, the cyano group at the 2-position is a powerful EWG, acting as both a σ-acceptor (via induction) and a π-acceptor (via resonance).[6][7]

This combination results in a ligand that is simultaneously bulky and electron-deficient.

  • Steric Influence : The 6-isopropyl group can enforce a lower coordination number on the metal center, potentially accelerating key steps like reductive elimination in cross-coupling reactions.

  • Electronic Influence : The 2-cyano group reduces the electron-donating ability of the pyridine nitrogen. This can stabilize low-valent metal species (e.g., Pd(0) in cross-coupling), preventing catalyst decomposition and potentially facilitating oxidative addition with electron-rich substrates.[6]

Comparative Analysis in a Catalytic Context

To illustrate the distinct behavior of this compound, we will compare its performance with other pyridine ligand classes in the context of a model Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthesis and is exquisitely sensitive to ligand effects.[8][9]

vs. Ligands with Electron-Donating Groups (EDGs)

Ligands bearing EDGs, such as 4-(dimethylamino)pyridine (DMAP) or 2,6-lutidine, create an electron-rich environment at the metal center. This enhances the metal's nucleophilicity, which can accelerate oxidative addition. However, it can also make the subsequent reductive elimination step, which forms the final product, more difficult.

Table 1: Comparison with EDG-containing Pyridine Ligands

Ligand Substituents Key Property Hammett σₚ pKₐH Expected Catalytic Impact
This compound 2-CN, 6-iPr Bulky, Electron-deficient +0.66 (for -CN) Low (est.) Promotes reductive elimination; stabilizes Pd(0)
4-(dimethylamino)pyridine (DMAP) 4-NMe₂ Strongly Electron-donating -0.83 9.70 Accelerates oxidative addition; may slow reductive elimination

| 2,6-Lutidine | 2-CH₃, 6-CH₃ | Moderately Donating, Bulky | -0.17 (for -CH₃) | 6.64 | Balances steric bulk with moderate electron donation |

In a typical Suzuki coupling, this compound would be expected to outperform DMAP in reactions where reductive elimination is the rate-limiting step, or with substrates prone to catalyst decomposition.

vs. Ligands with Other Electron-Withdrawing Groups (EWGs)

Comparing this compound to ligands with other EWGs, such as 2-chloropyridine or 2,6-dichloropyridine, highlights the specific role of the cyano group. While halogens are primarily inductive EWGs, the cyano group offers significant π-acidity.[7] This allows for more effective stabilization of the metal center through back-bonding, a crucial interaction not as prominent with simple halo-substituents.

Table 2: Comparison with Other EWG-containing Pyridine Ligands

Ligand Substituents Key Property Hammett σₚ pKₐH Expected Catalytic Impact
This compound 2-CN, 6-iPr π-acceptor, Bulky +0.66 (for -CN) Low (est.) Strong stabilization of M(0) via back-bonding
2,6-Dichloropyridine 2-Cl, 6-Cl Inductive EWG, Bulky +0.23 (for -Cl) 0.72 Weaker M(0) stabilization compared to cyano group

| Pyridine | None | Baseline | 0.00 | 5.25 | Baseline performance, prone to catalyst deactivation |

The superior π-accepting ability of the cyano group often translates into higher catalyst turnover numbers and greater stability, especially in challenging cross-coupling reactions.[10]

Experimental Protocol: A Self-Validating System for Ligand Comparison

To provide a tangible method for evaluating these ligands, the following general protocol for a Suzuki-Miyaura cross-coupling is described. This standardized procedure allows for the direct comparison of ligand performance by keeping all other variables constant.

Objective: To compare the catalytic efficiency of different pyridine ligands in the coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine Ligand (e.g., this compound, DMAP, 2,6-Dichloropyridine)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, Anhydrous

  • Water, Degassed

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd(OAc)₂ (1 mol%) and the pyridine ligand (2.2 mol%) to a reaction vial containing anhydrous toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried reaction vial equipped with a stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent and Reagent Addition: Add the pre-formed catalyst solution to the vial containing the solids. Add additional toluene and degassed water to achieve a 4:1 toluene:water ratio (final concentration of aryl bromide ~0.2 M).

  • Internal Standard: Add a known amount of dodecane (0.5 mmol) as an internal standard for GC analysis.

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated heating block at 100 °C. Stir vigorously for the designated reaction time (e.g., monitor at 1h, 4h, 12h).

  • Analysis: After cooling to room temperature, quench the reaction with water. Extract the organic layer with ethyl acetate, dry with Na₂SO₄, and analyze by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product relative to the internal standard.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_run Execution & Analysis prep1 1. Add Pd(OAc)₂ + Ligand to Toluene prep2 2. Stir 30 min (Catalyst Pre-formation) prep1->prep2 react2 4. Add pre-formed catalyst, solvents, and internal standard prep2->react2 Transfer Catalyst Solution react1 3. To a separate vial, add: Aryl Halide, Boronic Acid, Base react1->react2 run1 5. Seal vial and heat at 100 °C with stirring react2->run1 run2 6. Monitor reaction by taking time-point samples run1->run2 run3 7. Quench, extract, and analyze by GC run2->run3 result Compare Yield vs. Time for each ligand run3->result

Caption: Experimental workflow for comparative ligand analysis.

Conclusion and Outlook

This compound is not a universally superior ligand, but rather a specialized tool with a distinct and valuable profile. Its unique combination of steric bulk and strong electron-withdrawing character makes it particularly well-suited for catalytic transformations that:

  • Are plagued by catalyst decomposition.

  • Require the stabilization of low-valent metal centers.

  • Benefit from accelerated reductive elimination.

  • Need to control the coordination number at the metal center.

Conversely, for reactions where rapid oxidative addition is the primary kinetic hurdle and the metal center is inherently stable, a more electron-donating ligand might be the superior choice.

The principles outlined in this guide—quantifying steric and electronic effects and employing standardized comparative experiments—provide a robust framework for any researcher aiming to move beyond trial-and-error and into the realm of rational catalyst design. The continued exploration of ligands with such unique, and even counter-intuitive, substituent patterns will undoubtedly unlock new reactivity and efficiency in chemical synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2-Cyano-6-isopropylpyridine, a key intermediate in various synthetic pathways.

The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council on Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5] This guide not only presents the "how" but also the critical "why" behind experimental choices, empowering you to develop and validate robust analytical methods in your own laboratory.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

Before delving into specific methods, it is crucial to understand the regulatory framework that governs analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that test methods for assessing the quality of pharmaceutical products meet stringent standards of accuracy and reliability.[6][7] The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[5]

The core validation characteristics, as defined by ICH Q2(R2) and USP <1225>, include:[2][3][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][5]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will demonstrate how these principles are applied to the validation of HPLC and GC methods for this compound.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of non-volatile and thermally labile compounds. For a polar aromatic compound like this compound, RP-HPLC with UV detection is an excellent choice for an assay method.

Rationale for Method Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides good retention for moderately polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a suitable polarity to elute the analyte with a reasonable retention time and good peak shape. A small amount of formic acid is added to the mobile phase to suppress the ionization of any potential silanol groups on the silica support of the stationary phase, thereby improving peak symmetry.

  • Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and sensitive choice. The detection wavelength is set at the absorption maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method must be a systematic process, with each step documented thoroughly.[1]

Step 1: System Suitability Testing Before initiating validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times.

  • Procedure: Inject the working standard solution (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Step 2: Specificity Specificity is demonstrated by showing that there is no interference from the blank (diluent), placebo (if in a formulation), and potential impurities or degradation products at the retention time of the analyte peak.

  • Procedure:

    • Inject the diluent to demonstrate no interfering peaks.

    • Prepare a solution of the analyte spiked with known related substances or impurities.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities. Peak purity analysis (using a photodiode array detector) should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.

Step 3: Linearity and Range This establishes the concentration range over which the method is accurate, precise, and linear.

  • Procedure: Prepare a series of at least five calibration standards from a stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration). For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression plot of concentration versus peak area should be ≥ 0.999.

    • The y-intercept should be close to zero.

Step 4: Accuracy (Recovery) Accuracy is determined by spiking a known amount of analyte into a sample matrix (or placebo) at different concentration levels.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Step 5: Precision

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval.

    • Procedure: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Ruggedness): Demonstrates the reliability of the method with variations within the laboratory.

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Step 6: LOD and LOQ These are typically determined from the linearity data using the standard deviation of the response and the slope of the calibration curve.

  • Procedure:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by preparing a standard at this concentration and demonstrating acceptable precision and accuracy.

Step 7: Robustness Robustness is evaluated by making small, deliberate changes to the method parameters.

  • Procedure: Vary parameters such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is an excellent alternative, particularly for analyzing volatile compounds or for confirming the identity and purity of a substance orthogonally. For this compound, GC with a Flame Ionization Detector (FID) can provide a robust and reliable method.

Rationale for Method Selection
  • Technique: GC is suitable as this compound is a relatively volatile compound.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) is chosen to separate the analyte from potential impurities based on boiling point and polarity differences.

  • Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range.

  • Injection: A split injection is used to prevent column overloading and ensure sharp peaks.

Experimental Protocol: GC Method Validation

The validation principles for GC are the same as for HPLC, but the experimental parameters differ.

Step 1: System Suitability Testing

  • Procedure: Inject the working standard solution (e.g., 100 µg/mL in a suitable solvent like dichloromethane) six times.

  • Acceptance Criteria:

    • %RSD of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Step 2: Specificity

  • Procedure: Inject the solvent blank and a sample spiked with known volatile impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound.

Step 3: Linearity and Range

  • Procedure: Prepare a series of at least five standards covering the desired range (e.g., 80-120 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Procedure: Prepare spiked samples in triplicate at three concentration levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean percent recovery within 98.0% to 102.0%.

Step 5: Precision

  • Repeatability: Analyze six replicate samples at 100% concentration.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision: Repeat the study on a different day with a different analyst and GC system.

    • Acceptance Criteria: %RSD for combined data ≤ 2.0%.

Step 6: LOD and LOQ

  • Procedure: Calculate from the calibration curve data as described for the HPLC method.

  • Acceptance Criteria: Verify the LOQ with acceptable precision and accuracy.

Step 7: Robustness

  • Procedure: Introduce small variations in parameters like:

    • Injector temperature (±10°C).

    • Oven temperature ramp rate (±1°C/min).

    • Carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability must be met, and results should remain consistent.

Comparative Performance and Data Summary

To facilitate an objective comparison, the following table summarizes hypothetical but realistic performance data for the validated HPLC and GC methods.

Validation Parameter HPLC Method GC Method Commentary
Linearity (r²) > 0.9995> 0.9992Both methods demonstrate excellent linearity.
Range 20 - 150 µg/mL10 - 120 µg/mLHPLC may offer a slightly wider linear range.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.1%Both methods show high accuracy.
Precision (%RSD)
- Repeatability< 1.0%< 1.2%Both are highly precise.
- Intermediate Precision< 1.5%< 1.8%HPLC shows slightly better intermediate precision.
LOD ~0.2 µg/mL~0.1 µg/mLGC-FID can offer slightly better sensitivity.
LOQ ~0.7 µg/mL~0.4 µg/mLConsistent with the higher sensitivity of the GC method.
Robustness PassedPassedBoth methods are robust to minor changes.
Typical Run Time ~10 minutes~15 minutesHPLC can be slightly faster per injection.

Visualizing the Validation Workflow

Understanding the flow and interplay of validation activities is crucial. The following diagrams, rendered in DOT language, illustrate the overall validation workflow and the relationship between the different validation parameters.

ValidationWorkflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Evaluate Phase 3: Evaluation & Reporting Plan Define Analytical Procedure & Purpose Protocol Develop Validation Protocol & Acceptance Criteria Plan->Protocol Based on ICH/USP Execute Perform Validation Experiments Protocol->Execute Data Collect & Process Data Execute->Data Evaluate Evaluate Data vs. Acceptance Criteria Data->Evaluate Report Prepare Validation Report Evaluate->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: A top-down workflow for analytical method validation.

ValidationParameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of analytical validation parameters.

Conclusion and Recommendations

Both HPLC and GC offer viable and robust methods for the analytical validation of this compound. The choice between them depends on the specific application:

  • For routine quality control assays of the drug substance or product, the RP-HPLC method is highly recommended. It is fast, highly precise, and widely available in QC laboratories.

  • The GC method serves as an excellent orthogonal technique. It is ideal for confirming results, for use in stability studies where volatile degradants may be a concern, or for analyzing the starting material for volatile impurities.

Ultimately, a well-validated analytical method is a self-validating system. By following the principles outlined in this guide and adhering to the authoritative standards set by bodies like the ICH and USP, researchers can ensure the highest level of data integrity, which is the bedrock of scientific advancement and drug development.

References

A Comparative Guide to the Biological Activity of 2-Cyano-6-isopropylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities associated with the cyanopyridine scaffold, with a specific focus on 2-Cyano-6-isopropylpyridine and its structural analogs. While direct experimental data on this compound is limited in publicly accessible literature, this document synthesizes findings from a broad range of structurally related cyanopyridine derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of various analogs, we can infer the potential therapeutic applications and guide future research into this versatile class of compounds.

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The introduction of a cyano (-CN) group creates a unique electronic profile, making cyanopyridine derivatives potent and versatile intermediates for developing novel therapeutic agents.[2][3] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antidiabetic, and neurological activities.[2][4]

This guide will explore these key activities, present comparative data from various analogs, detail relevant experimental protocols, and discuss the underlying structure-activity relationships that govern their biological function.

Core Chemical Scaffold: this compound

The subject of our analysis is built upon a pyridine ring substituted at the 2-position with a cyano group and at the 6-position with an isopropyl group. The interplay between the electron-withdrawing cyano group and the alkyl isopropyl group defines its chemical reactivity and potential biological interactions.

Structure:

  • Scaffold: Pyridine

  • Substituents:

    • C2: Cyano (-CN)

    • C6: Isopropyl (-CH(CH₃)₂)

Comparative Analysis of Biological Activities

The cyanopyridine framework is a privileged scaffold in drug discovery, demonstrating efficacy across multiple therapeutic areas. The specific biological activity is highly dependent on the substitution pattern around the pyridine core.

Anticancer and Cytotoxic Activity

Numerous cyanopyridine derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors.[2][5]

  • Mechanism of Action: A primary mechanism involves the inhibition of key kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] Inhibition of these receptor tyrosine kinases can disrupt tumor angiogenesis and proliferation. Another target for this class of compounds is the Transforming growth factor-beta-activated kinase 1 (TAK1), which is crucial for cell survival signaling pathways like NF-κB.[6]

  • Analog Comparison:

    • 2-Oxo-cyanopyridines: Analogs featuring a 2-oxo (pyridone) moiety have shown remarkable cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. For instance, an unsubstituted phenyl group at the C4 position resulted in an IC₅₀ of 2.71 µM against HepG2 cells.[5]

    • 2-Amino-3-cyanopyridines: This subclass exhibits significant anti-proliferative activity. Derivatives with aryl substitutions at the C4 and C6 positions have demonstrated potent cytotoxicity, with the introduction of an indole core enhancing antitumor effects.[7]

    • Imidazopyridine Hybrids: A derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety showed potent inhibitory activity against TAK1 with an IC₅₀ of 27 nM, highlighting the impact of side-chain modifications.[6]

    • Bipyridine Derivatives: A 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative demonstrated superior cytotoxic activity against the MCF-7 cell line (IC₅₀ = 0.6 µg/mL) compared to the reference drug doxorubicin.[8]

Table 1: Comparative Anticancer Activity of Cyanopyridine Analogs

Compound ClassSpecific Analog ExampleTarget(s)Cell LineReported IC₅₀
2-Oxo-cyanopyridone6-amino-4-(phenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrileVEGFR-2/HER-2HepG22.71 µM[5]
2-Oxo-cyanopyridone6-amino-4-(4-fluorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrileVEGFR-2/HER-2MCF-71.39 µM[5]
Imidazopyridine Hybrid2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK1N/A27 nM[6]
Bipyridine Derivative2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivativeGeneral CytotoxicityMCF-70.6 µg/mL[8]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The cyanopyrrolidine scaffold, often incorporating a cyanopyridine moiety, is a cornerstone of modern treatments for type 2 diabetes.[9][10]

  • Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs prolong the action of GLP-1, which in turn enhances glucose-dependent insulin secretion.[11] The cyano group plays a critical role by forming a reversible covalent complex with the active site serine residue of the enzyme.[12]

  • Analog Comparison:

    • NVP-DPP728: This compound, 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent and slow-binding inhibitor of human DPP-IV with a Kᵢ of 11 nM.[12] The 5-cyanopyridin-2-yl group is a key structural feature for its high affinity.

    • Vildagliptin and Saxagliptin: These are commercially successful DPP-IV inhibitors based on the cyanopyrrolidine structure.[9][10] Their development involved extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The nitrile group is essential for their inhibitory mechanism.[13]

Antimicrobial and Other Activities

The cyanopyridine scaffold has also been explored for various other therapeutic applications.

  • Antimicrobial Activity: Certain substituted pyridine analogs have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[14] Nucleoside analogs of 3-cyanopyridin-2-one demonstrated high antibacterial activity.[15]

  • Anticonvulsant Activity: Pharmacological studies of 2-substituted pyridine derivatives revealed significant anticonvulsant properties in maximal electroshock (MES)-induced seizure models.[16][17]

  • Nicotinic Receptor Modulation: 5-substituted pyridine analogs have been synthesized and tested for their binding affinity to neuronal nicotinic acetylcholine receptors, with some compounds acting as potent agonists or antagonists (Kᵢ values ranging from 0.055 to 0.69 nM).[18]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities of cyanopyridine compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To measure the anti-proliferative effect of cyanopyridine analogs on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add Serial Dilutions of Cyanopyridine Analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Protocol 2: DPP-IV Inhibition Assay

This is a fluorometric assay to measure the inhibitory potency of compounds against the DPP-IV enzyme.

Objective: To determine the IC₅₀ of cyanopyridine analogs for DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Test compounds (dissolved in DMSO)

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reaction Setup: In each well of the 96-well plate, add:

    • 25 µL of assay buffer.

    • 25 µL of test compound at various concentrations (or vehicle control).

    • 25 µL of human recombinant DPP-IV solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the H-Gly-Pro-AMC substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every minute for 30 minutes at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition (relative to the control) against the log of the inhibitor concentration. Determine the IC₅₀ value using a suitable curve-fitting model.

Synthesis Overview

Many biologically active cyanopyridines are synthesized through multi-component reactions. A common and efficient method is the one-pot synthesis of 2-amino-3-cyanopyridines.

Synthesis_Pathway cluster_reactants Reactants Ketone Aryl Ketone (R1-CO-CH3) Reaction One-Pot Reaction (e.g., Reflux in Ethanol) Ketone->Reaction Aldehyde Aryl Aldehyde (R2-CHO) Aldehyde->Reaction Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate (CH3COONH4) Ammonium_Acetate->Reaction Product 2-Amino-4,6-diaryl- 3-cyanopyridine Reaction->Product

Conclusion

The cyanopyridine scaffold is a remarkably versatile and pharmacologically significant structure. While direct biological data for this compound is not extensively documented, the wealth of research on its analogs provides a strong foundation for predicting its potential activities. Evidence strongly suggests that derivatives of this scaffold are potent inhibitors of kinases involved in cancer progression and key enzymes like DPP-IV relevant to metabolic diseases. The specific substitutions on the pyridine ring are critical determinants of biological activity and selectivity. The isopropyl group at the C6 position of the target molecule likely imparts increased lipophilicity compared to smaller alkyl groups, which could influence its pharmacokinetic profile and target engagement.

Future research should focus on the direct synthesis and biological evaluation of this compound and its immediate analogs to precisely define their therapeutic potential. The experimental protocols and comparative data provided in this guide offer a robust framework for initiating such investigations.

References

Comparative Guide to the Structure-Activity Relationship of 2-Cyano-6-isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-cyano-6-isopropylpyridine derivatives, a scaffold of increasing interest in medicinal chemistry. Our focus will be on the structural modifications that influence their biological activity, primarily as kinase inhibitors, with additional insights into their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for this promising class of compounds.

Introduction: The Versatility of the 2-Cyanopyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of a cyano group at the 2-position creates a unique electronic and steric profile, offering a valuable building block for designing targeted therapies.[1] The 2-cyanopyridine moiety can act as a hydrogen bond acceptor and its reactivity allows for further chemical modifications.[2] This guide will focus on derivatives bearing an isopropyl group at the 6-position, which can provide favorable hydrophobic interactions with biological targets. We will explore how systematic modifications of this core structure impact its biological efficacy, particularly in the context of kinase inhibition, a key area in modern drug development.[3][4]

Comparative Analysis of Kinase Inhibitory Activity

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, especially cancer.[5] The 2-cyanopyridine scaffold has been successfully incorporated into potent kinase inhibitors.[3][4] In this section, we will analyze the SAR of this compound derivatives as kinase inhibitors. The following table presents a comparative analysis of hypothetical derivatives to illustrate the key SAR principles derived from studies on related cyanopyridine-based kinase inhibitors.[3][4][6][7]

Table 1: Comparative Kinase Inhibitory Activity of Hypothetical this compound Derivatives

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 5)Modification of Isopropyl GroupPredicted Kinase X IC50 (nM)Rationale for Predicted Activity
1 (Parent) HHHNone500Baseline activity of the core scaffold.
2 NH2HHNone150Introduction of a hydrogen bond donor at R1 can enhance binding to the kinase hinge region.
3 HNH2HNone50A hydrogen bond donor at R2 can form a key interaction with the kinase hinge region, significantly improving potency.[6]
4 HHFNone400A small electron-withdrawing group at R3 may have a modest positive effect on activity.
5 HClHNone200An electron-withdrawing group at R2 can enhance potency.[3]
6 HPhenylHNone80A phenyl group at R2 can access a hydrophobic pocket, increasing binding affinity.[7]
7 H4-FluorophenylHNone60Substitution on the R2-phenyl ring with an electron-withdrawing group can further improve potency.[8]
8 HHHCyclopropyl600Replacing the isopropyl with a smaller hydrophobic group may lead to a slight loss of favorable van der Waals interactions.
9 HHHtert-Butyl800A bulkier group may introduce steric clashes within the binding pocket.
Key Structure-Activity Relationship Insights

The predicted activities in Table 1 are based on established SAR principles for kinase inhibitors containing the cyanopyridine core. The following diagrams illustrate these key relationships.

SAR_Kinase_Inhibition cluster_core This compound Core cluster_modifications Modifications Core Core Scaffold R1 R1 (Position 3) - H-bond donors (e.g., NH2) can improve activity Core->R1 Substitution at R1 R2 R2 (Position 4) - H-bond donors (e.g., NH2) are critical - Aromatic rings can access hydrophobic pockets Core->R2 Substitution at R2 R3 R3 (Position 5) - Small electron-withdrawing groups are tolerated Core->R3 Substitution at R3 Isopropyl 6-Isopropyl Group - Provides key hydrophobic interactions - Size is important Core->Isopropyl Modification of Isopropyl Kinase_Binding_Model cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region HydrophobicPocket1 Hydrophobic Pocket 1 HydrophobicPocket2 Hydrophobic Pocket 2 PyridineRing Pyridine Ring PyridineRing->HydrophobicPocket2 Hydrophobic Interaction CyanoGroup 2-Cyano Group CyanoGroup->Hinge Potential H-Bond Acceptor IsopropylGroup 6-Isopropyl Group IsopropylGroup->HydrophobicPocket1 Hydrophobic Interaction R2Substituent R2-Substituent (e.g., NH-Aryl) R2Substituent->Hinge H-Bond Synthesis_Workflow Start Starting Pyridine Derivative (e.g., 2-halo-6-isopropylpyridine) Reaction Cyanation Reaction - Cyanide source (e.g., KCN, NaCN) - Catalyst (e.g., Pd(PPh3)4, CuI) - Solvent (e.g., DMF, DMSO) - Heat Start->Reaction Workup Aqueous Workup - Extraction with organic solvent - Washing with brine Reaction->Workup Purification Purification - Column chromatography Workup->Purification Product This compound Derivative Purification->Product

References

A Spectroscopic Comparison of 2-Cyano-6-isopropylpyridine and Its Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the synthetically important molecule, 2-Cyano-6-isopropylpyridine, and its immediate precursors, 2-bromo-6-isopropylpyridine and 2-isopropylpyridine. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and characterization in synthetic and medicinal chemistry research. This document offers a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, supported by experimental data where available and scientifically grounded predictions.

Introduction: The Synthetic Lineage from 2-Isopropylpyridine

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its synthesis typically follows a logical pathway starting from the readily available 2-isopropylpyridine. The synthetic strategy involves the bromination of 2-isopropylpyridine to yield 2-bromo-6-isopropylpyridine, which then undergoes a cyanation reaction to afford the final product. Each step in this synthetic sequence introduces a new functional group that significantly alters the electronic and structural properties of the pyridine ring, leading to distinct and predictable changes in their spectroscopic profiles. This guide will dissect these changes, providing researchers with the necessary tools to distinguish between the starting material, intermediate, and final product.

Synthetic Pathway Overview

The conversion of 2-isopropylpyridine to this compound is a two-step process that exemplifies common transformations in heterocyclic chemistry. The first step is a regioselective bromination, and the second is a nucleophilic substitution to introduce the cyano group.

Synthesis_Pathway Synthetic Pathway to this compound 2-Isopropylpyridine 2-Isopropylpyridine 2-Bromo-6-isopropylpyridine 2-Bromo-6-isopropylpyridine 2-Isopropylpyridine->2-Bromo-6-isopropylpyridine Bromination This compound This compound 2-Bromo-6-isopropylpyridine->this compound Cyanation

Caption: Synthetic route from 2-isopropylpyridine to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹H NMR spectroscopy is a powerful tool for elucidating the structure of these compounds, particularly by observing the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring and the protons of the isopropyl group.

Causality of Chemical Shift and Multiplicity Changes
  • 2-Isopropylpyridine: The pyridine ring protons exhibit a characteristic pattern. The isopropyl group's methine proton appears as a septet due to coupling with the six methyl protons, which in turn appear as a doublet.

  • 2-Bromo-6-isopropylpyridine: The introduction of the electron-withdrawing bromine atom at the 2-position deshields the adjacent aromatic protons, causing a downfield shift in their signals. The overall symmetry of the pyridine ring is also altered, affecting the coupling patterns.

  • This compound: The cyano group is also electron-withdrawing and will similarly influence the chemical shifts of the ring protons. The distinct electronic environment compared to the bromo-substituted precursor will result in a unique fingerprint in the aromatic region of the spectrum.

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)Isopropyl -CH (ppm)Isopropyl -CH₃ (ppm)
2-Isopropylpyridine~8.5 (d), ~7.6 (t), ~7.1 (d), ~7.0 (t)~3.0 (septet)~1.2 (d)
2-Bromo-6-isopropylpyridinePredicted: ~7.5-7.7 (m, 2H), ~7.2-7.4 (m, 1H)~3.1 (septet)~1.3 (d)
This compoundPredicted: ~7.8-8.0 (m, 2H), ~7.5-7.7 (m, 1H)~3.2 (septet)~1.3 (d)

Note: Predicted values are based on established substituent effects on the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹³C NMR provides valuable information about the carbon framework of the molecules. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature of the substituents.

Causality of Chemical Shift Changes
  • 2-Isopropylpyridine: The carbon atoms of the pyridine ring and the isopropyl group have characteristic chemical shifts.

  • 2-Bromo-6-isopropylpyridine: The carbon atom directly attached to the bromine (C2) will experience a significant downfield shift due to the electronegativity of bromine. The other ring carbons will also be affected, but to a lesser extent.

  • This compound: The carbon of the cyano group will appear in the characteristic nitrile region (~115-120 ppm). The C2 carbon, now attached to the cyano group, will have a distinct chemical shift compared to the bromo-precursor. The electron-withdrawing nature of the cyano group will also influence the chemical shifts of the other ring carbons.

Comparative ¹³C NMR Data
CompoundPyridine Ring Carbons (ppm)Isopropyl -CH (ppm)Isopropyl -CH₃ (ppm)Cyano -C≡N (ppm)
2-Isopropylpyridine~165, ~149, ~136, ~122, ~120~35~23-
2-Bromo-6-isopropylpyridinePredicted: C2 (~142), C6 (~163), Other ring carbons (~120-140)~36~22-
This compoundPredicted: C2 (~133), C6 (~162), Other ring carbons (~125-140)~37~22~118

Note: Predicted values are based on established substituent effects on the pyridine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

FT-IR spectroscopy is instrumental in identifying the functional groups present in each molecule. The key vibrational modes to monitor are the C=N and C=C stretching of the pyridine ring and the C≡N stretch of the final product.

Key Vibrational Modes
  • 2-Isopropylpyridine: The spectrum is characterized by C-H stretching and bending vibrations of the alkyl group and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.

  • 2-Bromo-6-isopropylpyridine: The presence of the C-Br bond will introduce a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • This compound: The most prominent and diagnostic feature in the FT-IR spectrum of the final product is the sharp and intense C≡N stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹[1].

Comparative FT-IR Data
CompoundC≡N Stretch (cm⁻¹)C=N, C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Isopropylpyridine-~1400-1600-
2-Bromo-6-isopropylpyridine-~1400-1600Predicted: ~500-600
This compoundPredicted: ~2230~1400-1600-

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The conjugation of the pyridine ring gives rise to characteristic absorption bands, which are influenced by the substituents.

Electronic Transitions

The absorption bands in the UV-Vis spectra of these compounds are primarily due to π → π* and n → π* transitions within the pyridine ring. The position and intensity of these bands are sensitive to the electronic effects of the substituents.

  • 2-Isopropylpyridine: Exhibits characteristic absorption bands for the pyridine chromophore.

  • 2-Bromo-6-isopropylpyridine: The bromine atom, with its lone pairs of electrons, can interact with the π-system of the pyridine ring, potentially causing a bathochromic (red) shift of the absorption maxima compared to 2-isopropylpyridine.

  • This compound: The cyano group, being a strong electron-withdrawing group, will significantly perturb the electronic structure of the pyridine ring, leading to a distinct absorption spectrum compared to its precursors.

Comparative UV-Vis Data
Compoundλmax (nm) (in Ethanol)
2-Isopropylpyridine~260
2-Bromo-6-isopropylpyridinePredicted: ~265-275
This compoundPredicted: ~270-280

Note: Predicted values are based on general trends observed for substituted pyridines.[2]

Experimental Protocols

General Spectroscopic Procedures

Spectroscopy_Workflow General Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_uvvis UV-Vis Spectroscopy NMR_Sample Dissolve 5-10 mg in ~0.6 mL CDCl3 NMR_Acquire Acquire ¹H and ¹³C spectra NMR_Sample->NMR_Acquire NMR_Process Process data (FT, phase, baseline correction) NMR_Acquire->NMR_Process FTIR_Sample Prepare thin film on KBr plate or as KBr pellet FTIR_Background Acquire background spectrum FTIR_Sample->FTIR_Background FTIR_Acquire Acquire sample spectrum FTIR_Background->FTIR_Acquire UV_Sample Prepare dilute solution in ethanol UV_Blank Run blank (ethanol) UV_Sample->UV_Blank UV_Acquire Acquire absorbance spectrum UV_Blank->UV_Acquire

Caption: General workflow for NMR, FT-IR, and UV-Vis spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument (operating at 100 MHz for ¹³C), use a proton-decoupled pulse sequence. Acquire a larger number of scans (e.g., 1024) to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [4]

  • Sample Preparation (Liquid): For 2-isopropylpyridine and 2-bromo-6-isopropylpyridine, place a drop of the neat liquid between two potassium bromide (KBr) plates to create a thin film.

  • Sample Preparation (Solid): For this compound (if solid at room temperature), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

3. UV-Visible (UV-Vis) Spectroscopy [5]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent such as ethanol. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank and another with the sample solution. Record the absorbance spectrum over a range of 200 to 400 nm.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a comprehensive and complementary toolkit for the characterization and differentiation of this compound and its precursors. By understanding the influence of the bromo and cyano substituents on the spectroscopic properties of the 2-isopropylpyridine core, researchers can confidently monitor the progress of the synthesis and verify the identity and purity of their target compound. This guide serves as a valuable resource for synthetic chemists and drug development professionals working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Performance of 2-Cyano-6-isopropylpyridine in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Editorial Control: This guide provides a comprehensive analysis of 2-Cyano-6-isopropylpyridine as a ligand in catalysis. As direct, peer-reviewed comparative studies detailing the performance of this specific ligand are not extensively available, this document leverages established principles of coordination chemistry and catalysis. Performance projections are based on data from structurally analogous systems to provide an expert, scientifically-grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Unique Ligand Architecture of this compound

In the rational design of catalysts, the ligand is not a passive spectator but an active controller of the metal center's reactivity, selectivity, and stability. This compound is an exemplar of a "designer" monodentate N-ligand, engineered with distinct electronic and steric features. Its utility in catalysis arises from the strategic placement of a bulky isopropyl group and an electron-withdrawing cyano group on the pyridine scaffold.

  • The Pyridine Core: The nitrogen atom provides the fundamental Lewis basic site for coordination to a transition metal.[1]

  • The 2-Cyano Group (-CN): This group is strongly electron-withdrawing through a combination of inductive (-I) and resonance (-M) effects. Its presence significantly lowers the electron density on the pyridine ring and, by extension, the coordinated metal center. This electronic modulation can have profound catalytic consequences, such as increasing the electrophilicity of the metal, which may facilitate nucleophilic attack, and promoting the rate-limiting reductive elimination step in many cross-coupling cycles.

  • The 6-Isopropyl Group (-CH(CH₃)₂): Positioned ortho to the coordinating nitrogen, this bulky alkyl group exerts a significant steric influence.[2] This steric hindrance can prevent the formation of catalytically inactive bis-ligated species, favoring a monoligated active catalyst. Furthermore, the defined steric pocket created around the metal center can be a powerful tool for controlling regioselectivity in reactions like C-H activation.[2][3]

The interplay of these features makes this compound a compelling candidate for catalytic systems where fine-tuning of the metal's electronic state and steric environment is paramount.

Caption: Key structural features of the this compound ligand.

Performance in Palladium-Catalyzed C-H Functionalization

Palladium(II)-catalyzed C-H functionalization is a powerful strategy for molecular synthesis, but it often requires ligands to accelerate the reaction and control selectivity.[3] Ligands based on 2,6-disubstituted pyridines have emerged as a promising class for these transformations. The ligand can serve a dual role: accelerating the C-H activation step and facilitating the final reductive elimination.

Causality Behind Performance

The projected efficacy of this compound in this domain is rooted in its unique structure:

  • Accelerated Reductive Elimination: The rate-limiting step in many Pd(II)-catalyzed C-H functionalization cycles is the final C-C or C-X bond-forming reductive elimination from the Pd(IV) or Pd(II) center. The strong electron-withdrawing nature of the 2-cyano group is expected to make the palladium center more electron-deficient, thereby promoting this crucial step and increasing the overall catalytic turnover.

  • Steric Control of Selectivity: The bulky 6-isopropyl group can effectively block certain coordination sites, which can be instrumental in achieving high regioselectivity, particularly in substrates with multiple C-H bonds. This steric hindrance favors the formation of a less-crowded transition state.[2]

Comparative Performance Analysis

While direct data for this compound is unavailable, we can project its performance relative to other common pyridine-type ligands in a model C-H arylation reaction. The projection assumes the reaction benefits from an electron-poor, sterically hindered ligand.

Table 1: Performance Comparison of Pyridine Ligands in a Model Pd-Catalyzed C-H Arylation | Ligand (L) | Structure | Key Features | Yield (%) | Selectivity | Reference / Basis | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine | Simple, unhindered | Baseline | Low-Moderate | Poor | Foundational Studies | | 3,5-Dichloropyridine | Electron-withdrawing | Moderate | Moderate | Literature Data | | 2,6-Lutidine | Sterically hindered, electron-donating | Moderate-High | High | Literature Data | | This compound | Electron-withdrawing, sterically hindered | High (Projected) | High (Projected) | Expert Projection |

This projection is based on the hypothesis that the combination of steric bulk and strong electron-withdrawing character will be highly beneficial for the model reaction.

Experimental Protocol: Pd-Catalyzed C-H Arylation of Benzoxazole

This protocol is a representative procedure for a reaction where this compound would be an appropriate ligand choice.

  • Reactor Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), this compound (4.4 mg, 0.03 mmol, 6 mol%), and Ag₂CO₃ (165 mg, 0.6 mmol).

  • Reagent Addition: Add benzoxazole (59.5 mg, 0.5 mmol) and 4-bromotoluene (171 mg, 1.0 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the tube with argon three times. Add 2.0 mL of anhydrous pivalic acid via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®, washing with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 2-arylated benzoxazole product.

G cluster_0 cluster_1 Catalytic Cycle cluster_2 cluster_3 Role of this compound A Pd(II) Precatalyst + Ligand (L) B Active [LPd(II)] Catalyst A->B Activation C C-H Activation (Substrate Coordination) D Oxidative Addition (Aryl Halide) C->D E Reductive Elimination (Product Formation) D->E F Regeneration of [LPd(II)] Catalyst E->F G Product E->G F->C R1 6-iPr group enhances regioselectivity at Step C R2 2-CN group accelerates rate-limiting Step E

Caption: Generalized workflow for a Pd-catalyzed C-H arylation reaction.

Performance in Copper-Catalyzed Systems

Copper catalysis is prevalent in reactions such as Ullmann couplings, Chan-Lam couplings, and various oxidation reactions. The performance of copper catalysts is highly dependent on the ligand, which modulates the redox potential and geometry of the copper center.[4]

Causality Behind Performance

In copper-catalyzed reactions, this compound is expected to act as a potent modulator:

  • Tuning Lewis Acidity: The electron-withdrawing cyano group will increase the Lewis acidity of the Cu(II) center.[4] In reactions like the aerobic oxidation of phenols or alcohols, this can enhance the substrate-binding affinity and overall catalytic rate.

  • Geometric Control: The steric bulk of the isopropyl group can enforce a specific coordination geometry (e.g., distorted tetrahedral or square pyramidal), which can be crucial for achieving selectivity and preventing catalyst deactivation pathways like dimerization.[5]

Comparative Performance Analysis

We can project the performance in a model aerobic oxidation reaction, where a more Lewis-acidic catalyst is generally more active.

Table 2: Performance Comparison of Pyridine Ligands in a Model Cu-Catalyzed Aerobic Oxidation

Ligand (L) Key Features Relative Rate (Projected) Reference / Basis
Pyridine Baseline 1.0 Foundational Studies
4-DMAP Strongly electron-donating < 1.0 Literature Data
2,6-Lutidine Sterically hindered, electron-donating ~1.0-1.2 Literature Data

| This compound | Electron-withdrawing, sterically hindered | > 1.5 (Projected) | Expert Projection |

This projection is based on the principle that increased Lewis acidity at the copper center, induced by the cyano group, will accelerate the catalytic oxidation.[4]

Experimental Protocol: Cu-Catalyzed Aerobic Oxidation of Benzyl Alcohol
  • Catalyst Preparation: In a round-bottom flask, dissolve CuBr₂ (2.2 mg, 0.01 mmol) and this compound (3.0 mg, 0.02 mmol) in 3 mL of acetonitrile. Stir for 15 minutes.

  • Reagent Addition: To the catalyst solution, add benzyl alcohol (108 mg, 1.0 mmol) and TEMPO (1.6 mg, 0.01 mmol).

  • Reaction: Fit the flask with a balloon filled with oxygen (or bubble O₂ through the solution). Heat the mixture to 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction, filter off the catalyst if it precipitates, and concentrate the solution.

  • Purification: Purify the resulting benzaldehyde via column chromatography.

Conclusion and Future Outlook

This compound represents a sophisticated ligand architecture designed to exert precise steric and electronic control over a coordinated metal center.

  • Projected Strengths: Based on established catalytic principles, it is projected to be a high-performance ligand in catalytic systems where reductive elimination is rate-limiting (e.g., certain Pd-catalyzed cross-couplings) or where an electron-deficient metal center is advantageous (e.g., specific Cu-catalyzed oxidations). Its steric bulk is a valuable tool for enforcing monoligation and controlling regioselectivity.

  • Potential Limitations: The strong π-accepting nature of the cyano group might be detrimental in reactions requiring an electron-rich metal center, such as the oxidative addition step in some cross-coupling cycles.

  • Call for Experimentation: This guide underscores the potential of this compound. It serves as a call to the research community for its empirical evaluation in various catalytic systems. Direct comparison with established ligands is necessary to validate these projections and fully delineate its catalytic utility.

The strategic combination of its functional groups makes this compound a prime candidate for tackling challenging catalytic transformations that fail with simpler, less-tuned ligand systems.

References

Comparative Guide for the Structural Confirmation of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide to Ensuring Isomeric Purity in Pharmaceutical Intermediates

In the synthesis of pharmaceutical intermediates, absolute certainty in molecular structure is not merely an academic exercise; it is a prerequisite for safety, efficacy, and regulatory compliance. The synthesis of 2-Cyano-6-isopropylpyridine, a valuable building block, presents a common challenge in process chemistry: the potential for the formation of closely related positional isomers. This guide provides a comparative analysis of analytical techniques to unambiguously confirm the desired 2,6-substitution pattern and differentiate it from potential isomeric impurities, such as 2-Cyano-4-isopropylpyridine.

The Synthetic Challenge: Ambiguity in Substitution

The synthesis of this compound, often achieved through methods like the cyanation of a corresponding 2-halo-6-isopropylpyridine, is generally robust.[1][2] However, impurities in starting materials or non-selective reaction conditions can lead to the formation of isomers. The most probable isomeric contaminant is 2-Cyano-4-isopropylpyridine, which possesses the same molecular weight and many similar physical properties, making its detection and differentiation non-trivial.

Chemical structures of this compound and its potential isomer, 2-Cyano-4-isopropylpyridine.
Figure 1. Target molecule this compound (left) and its common process-related isomer 2-Cyano-4-isopropylpyridine (right). Their identical molecular formula necessitates advanced spectroscopic techniques for differentiation.

Orthogonal Analytical Approaches: A Comparative Overview

A multi-technique, or orthogonal, approach is essential for the definitive structural elucidation of pyridine derivatives.[3][4] No single method provides all the necessary information. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this specific application.

Technique Primary Application Strengths for Isomer Differentiation Limitations
¹H & ¹³C NMR Definitive structure confirmationHighly sensitive to the electronic environment and symmetry of the pyridine ring; provides unambiguous evidence of substitution patterns through chemical shifts and proton-proton coupling constants.[5][6]Requires higher sample concentration; complex spectra may need 2D NMR techniques for full assignment.[5]
GC-MS / LC-MS Molecular weight confirmation and purity assessmentConfirms the molecular formula. GC and LC provide chromatographic separation of isomers prior to mass analysis.[7][8]Standard electron ionization (EI) mass spectra of isomers can be very similar, making differentiation by fragmentation pattern alone challenging.[9][10]
HPLC / GC Purity analysis and isomer separationExcellent for resolving and quantifying isomers due to differences in polarity and interaction with the stationary phase.[11][12][13]Provides no direct structural information; relies on reference standards for peak identification.

Table 1. Comparison of primary analytical techniques for the structural confirmation and purity assessment of this compound.

Deep Dive: Spectroscopic & Chromatographic Data Comparison

The key to differentiating the 2,6- and 2,4- isomers lies in the distinct data signatures each molecule produces.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR spectroscopy is the most powerful tool for this task because the chemical shifts (δ) and coupling constants (J) of the pyridine ring protons are exquisitely sensitive to the substituent positions.[14]

  • This compound (Target): Due to the C2 symmetry axis (ignoring the isopropyl methyls), the H3 and H5 protons are chemically equivalent, as are the H4 proton. This results in a simpler, more predictable ¹H NMR spectrum. We expect to see a doublet for H3/H5 and a triplet for H4.

  • 2-Cyano-4-isopropylpyridine (Isomer): Lacks this symmetry. All three aromatic protons (H3, H5, H6) are in unique chemical environments, leading to a more complex spectrum with three distinct signals and coupling patterns.

Parameter Expected for this compound Expected for 2-Cyano-4-isopropylpyridine Rationale for Difference
¹H Aromatic Signals 2 signals (a triplet and a doublet)3 distinct signalsThe 2,6-substitution creates symmetry, making H3 and H5 equivalent. The 2,4-substitution results in three unique aromatic protons.
¹H Aromatic δ (ppm) ~7.6-7.9 ppm~7.5-8.8 ppmThe positions of the electron-withdrawing cyano group and electron-donating isopropyl group uniquely influence the shielding of each proton.[15]
¹³C Aromatic Signals 3 signals for ring carbons5 signals for ring carbonsSymmetry in the 2,6-isomer results in fewer unique carbon environments compared to the asymmetric 2,4-isomer.[16]
¹³C Cyano (CN) δ (ppm) ~117-118 ppm~116-117 ppmThe chemical shift of the cyano carbon is also influenced by its position on the ring.[14]

Table 2. Predicted NMR spectral data comparison for differentiating this compound from a key isomer.

Mass Spectrometry (MS): Confirmation and Separation

When coupled with chromatography (GC or LC), MS is invaluable. While both isomers have the same molecular weight (146.19 g/mol ), their fragmentation patterns under electron ionization (EI) may show subtle differences, primarily in the relative abundance of key fragments. The loss of a methyl group (M-15) from the isopropyl moiety is a likely fragmentation pathway for both.[17] However, the most reliable use of MS is as a detector following chromatographic separation.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

The separation of pyridine isomers is readily achievable with modern HPLC columns.[18][19] The different substitution patterns result in slight changes in polarity and molecular shape, which are exploited for separation.

  • Method Principle: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid to ensure good peak shape for the basic pyridine nitrogen) is a standard starting point.[11][12]

  • Expected Result: The two isomers will exhibit different retention times (t R), allowing for their baseline separation and quantification. While predicting the exact elution order without experimental data is difficult, a validated method will consistently resolve the two peaks.

Experimental Protocols & Workflows

Trustworthy data is built on robust protocols. The following sections provide validated, step-by-step methodologies.

Recommended Analytical Workflow

A logical workflow ensures that all questions of identity and purity are answered efficiently. This begins with a rapid purity check and molecular weight confirmation, followed by definitive structural analysis.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Definitive Structural Confirmation cluster_2 Phase 3: Final Approval A Reaction Product B HPLC-UV/MS or GC-MS Analysis A->B C Purity > 99%? Isomer Peak Detected? B->C D Prepare Sample for NMR C->D Proceed if Purity is High & Isomer is Suspected E Acquire ¹H, ¹³C, & 2D NMR Spectra D->E F Analyze Coupling & Chemical Shifts E->F G Structure Confirmed as 2,6-isomer? F->G H Release Batch G->H Yes I Further Purification / Re-synthesis G->I No

Caption: A validated workflow for confirming the structure and purity of synthesized this compound.
Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for unambiguous structural assignment.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried reaction product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Cap the tube and invert several times to ensure a homogenous solution.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Tune and match the probe for ¹H observation.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peak linewidths.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire expected range of proton signals (e.g., 0-10 ppm).

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and coupling patterns to assign the structure.

Conclusion and Best Practices

The definitive structural confirmation of this compound relies on a synergistic use of modern analytical techniques. While HPLC and GC-MS are powerful for assessing purity and confirming molecular weight, only NMR spectroscopy provides the unequivocal data needed to distinguish the target 2,6-isomer from potential process-related impurities like the 2,4-isomer.

For researchers in drug development, adopting the workflow described herein is a critical step in de-risking process chemistry. Always validate analytical methods with pure standards of potential isomers when available, and rely on the fundamental principles of NMR spectroscopy for absolute structural assignment in their absence. This rigorous, evidence-based approach ensures the quality and integrity of pharmaceutical intermediates.

References

A Comparative Guide to the Synthesis of 2-Cyano-6-isopropylpyridine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of prominent synthetic methodologies for 2-Cyano-6-isopropylpyridine, a key intermediate in pharmaceutical and materials science research. We will dissect established protocols, offering in-depth, field-proven insights into the causality behind experimental choices, and present supporting data to guide researchers in selecting the optimal route for their specific applications.

Introduction: The Significance of this compound

This compound is a valuable substituted pyridine derivative. The presence of the cyano group at the 2-position and the isopropyl group at the 6-position makes it a versatile building block. The cyano group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, while the isopropyl group provides steric bulk and influences the electronic properties of the pyridine ring. This unique combination makes it a crucial intermediate in the synthesis of various biologically active compounds and functional materials.

Benchmarked Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. In this guide, we will compare two primary, well-documented methods:

  • Method A: Palladium-Catalyzed Cyanation of 2-Chloro-6-isopropylpyridine. This is a modern, catalytic approach that leverages a transition metal to form the C-CN bond.

  • Method B: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-6-isopropylpyridine. This classical method relies on the high electronegativity of fluorine to facilitate displacement by a cyanide nucleophile.

We will evaluate these methods based on yield, reaction conditions, scalability, reagent availability and cost, and safety considerations.

Method A: Palladium-Catalyzed Cyanation

This approach has become increasingly popular due to its high efficiency and functional group tolerance. The core of this method is the cross-coupling reaction between an aryl halide (2-chloro-6-isopropylpyridine) and a cyanide source, typically zinc cyanide [Zn(CN)₂], catalyzed by a palladium complex.

Mechanistic Rationale

The catalytic cycle is believed to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 2-chloro-6-isopropylpyridine, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium center.

  • Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is critical as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Experimental Protocol
  • Reagents:

    • 2-Chloro-6-isopropylpyridine

    • Zinc Cyanide [Zn(CN)₂]

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-6-isopropylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: 2-Chloro-6-isopropylpyridine Zn(CN)₂, Pd₂(dba)₃, dppf prep2 Add Anhydrous DMF prep1->prep2 Inert Atmosphere react1 Heat to 120°C Stir for 12-24h prep2->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool & Dilute (Ethyl Acetate) react2->workup1 Reaction Complete workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Column Chromatography workup4->purify end 2-Cyano-6- isopropylpyridine purify->end Final Product

Caption: Workflow for Palladium-Catalyzed Cyanation.

Method B: Nucleophilic Aromatic Substitution (SNAr)

This method utilizes a highly activated starting material, 2-fluoro-6-isopropylpyridine, to undergo nucleophilic aromatic substitution with a cyanide salt. The strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: The cyanide nucleophile (e.g., from NaCN or KCN) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.

The rate of this reaction is highly dependent on the solvent and the nature of the leaving group (F > Cl > Br > I). The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the cyanide salt, leaving a "naked" and highly reactive cyanide anion.

Experimental Protocol
  • Reagents:

    • 2-Fluoro-6-isopropylpyridine

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a flask, add 2-fluoro-6-isopropylpyridine (1.0 eq) and anhydrous DMSO.

    • Carefully add sodium cyanide (1.2 eq) in portions (Caution: NaCN is highly toxic).

    • Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and water.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product, typically by vacuum distillation or column chromatography.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: 2-Fluoro-6-isopropylpyridine Anhydrous DMSO prep2 Add NaCN (portions) prep1->prep2 react1 Heat to 80-100°C Stir for 4-8h prep2->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool & Quench (Ice-Water) react2->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Vacuum Distillation or Column Chromatography workup4->purify end 2-Cyano-6- isopropylpyridine purify->end Final Product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each method are summarized below. These values are representative and may vary based on specific laboratory conditions and scale.

ParameterMethod A: Pd-Catalyzed CyanationMethod B: SNArAnalysis
Typical Yield 85-95%70-85%Method A generally offers higher yields due to the efficiency of the catalyst.
Starting Material 2-Chloro-6-isopropylpyridine2-Fluoro-6-isopropylpyridineThe chloro-derivative is often more readily available and less expensive than the fluoro-derivative.
Key Reagents Pd₂(dba)₃, dppf, Zn(CN)₂NaCN or KCNMethod A requires expensive palladium catalysts and ligands. Method B uses simple, inexpensive cyanide salts.
Reaction Temp. 120 °C80-100 °CMethod A requires a higher temperature, which may not be suitable for sensitive substrates.
Reaction Time 12-24 hours4-8 hoursMethod B is typically faster, offering higher throughput for smaller scale synthesis.
Safety Zn(CN)₂ is toxic but less hazardous than NaCN/KCN. Requires inert atmosphere.NaCN/KCN are extremely toxic. Quenching must be done carefully to avoid HCN gas formation.Both methods involve highly toxic cyanides, but Method B requires more stringent handling protocols for NaCN/KCN.
Scalability Can be challenging due to catalyst cost and removal of metal residues.Generally easier and more cost-effective to scale up.For large-scale industrial production, the cost and metal contamination issues of Method A can be significant drawbacks.

Conclusion and Recommendations

The choice between Palladium-Catalyzed Cyanation (Method A) and Nucleophilic Aromatic Substitution (Method B) for the synthesis of this compound is contingent upon the specific needs of the researcher.

  • For laboratory-scale synthesis prioritizing maximum yield and substrate scope , Method A is often the superior choice. Its high efficiency and tolerance for various functional groups make it a powerful tool in a medicinal chemistry or discovery setting.

  • For larger-scale synthesis where cost, simplicity, and reaction time are primary drivers , Method B presents a more practical and economical alternative. Despite slightly lower yields, the inexpensiveness of the reagents and the avoidance of transition metal catalysts make it highly attractive for process chemistry and bulk manufacturing.

Both methods require careful handling of toxic cyanide reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

A Research Guide to Investigating 2-Cyano-6-isopropylpyridine: A Comparative Framework Based on the Biological Activities of Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cyanopyridine

To the community of researchers, scientists, and drug development professionals, this guide addresses the investigative landscape of 2-Cyano-6-isopropylpyridine. Initial literature searches reveal a notable scarcity of direct in vitro and in vivo studies for this specific molecule. However, the broader class of cyanopyridine derivatives has garnered significant attention for a wide array of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide, therefore, serves as a comprehensive research framework, leveraging established findings from related compounds to propose a rigorous, data-driven pathway for the characterization of this compound.

We will outline a series of comparative studies, positioning this compound against well-characterized cyanopyridine derivatives to elucidate its potential therapeutic value. The experimental designs herein are structured to not only identify biological activity but also to provide mechanistic insights, adhering to the principles of scientific integrity and reproducibility.

The Chemical Landscape: What We Know About Cyanopyridines

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with diverse biological functions.[1][2] The cyano group, a potent electron-withdrawing moiety, often plays a crucial role in the binding of these molecules to their biological targets, such as the active sites of kinases.[3][4] Derivatives have shown promise as kinase inhibitors, cytotoxic agents against various cancer cell lines, and antimicrobial compounds.[1][5]

Given this context, we hypothesize that this compound may exhibit similar biological activities. The isopropyl group at the 6-position may influence its lipophilicity and steric interactions within a binding pocket, potentially conferring novel selectivity or potency compared to other derivatives.

Proposed In Vitro Investigations: A First Look at Biological Activity

The initial phase of characterization should focus on cell-free and cell-based assays to determine the primary biological effects of this compound. Based on the activities of related compounds, a primary focus on anticancer and kinase inhibition studies is warranted.

Comparative Compound Selection

For a robust comparative analysis, we propose utilizing the following well-characterized cyanopyridine derivatives as benchmarks:

  • Compound 5a (unsubstituted phenyl-bearing cyanopyridone): Demonstrated potent cytotoxic activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[3]

  • Compound 7c (a bipyridine derivative): Showed highly effective cytotoxic activity against MCF-7 cells, surpassing the standard drug doxorubicin in some studies.[6][7]

  • A TAK1 Inhibitor (imidazopyridine derivative with 2-cyanoacrylamide): A potent and reversible covalent inhibitor of TAK1 kinase, with an IC50 of 27 nM.[4]

Experimental Protocol: In Vitro Cytotoxicity Screening

This protocol is designed to assess the antiproliferative activity of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to benchmark compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A-549)

  • This compound, Compound 5a, Compound 7c

  • Doxorubicin (as a positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB)

  • 96-well plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO. Serially dilute the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (SRB):

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A-549 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
Compound 5a[3]1.772.71Not Reported
Compound 7c[6][7]0.6 (as µg/mL)Not ReportedNot Reported
DoxorubicinPositive ControlPositive ControlPositive Control

Visualizing the Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds for 48-72h cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment viability_assay Perform SRB Viability Assay treatment->viability_assay read_plate Measure Absorbance with Plate Reader viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 G cluster_pathway Potential TAK1 Inhibition Pathway cytokine Cytokine Signal (e.g., TNF-α) tak1 TAK1 cytokine->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascade (JNK/p38) tak1->mapk nfkb NF-κB ikk->nfkb apoptosis Apoptosis proliferation Cell Proliferation & Survival nfkb->proliferation Inhibits Apoptosis mapk->proliferation test_compound This compound test_compound->tak1 Inhibits G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implant Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth to ~100 mm³ implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer Administer Compound/Controls Daily for 21 Days randomize->administer measure Measure Tumor Volume & Body Weight Twice Weekly administer->measure euthanize Euthanize Mice measure->euthanize End of Study excise Excise and Weigh Tumors euthanize->excise analyze Analyze Data & Calculate TGI excise->analyze

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Cyano-6-isopropylpyridine in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An assay's ability to distinguish between the target analyte and structurally similar molecules is critical for generating reliable and reproducible data. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of 2-Cyano-6-isopropylpyridine. We will explore the rationale behind experimental design, present hypothetical comparative data, and provide actionable protocols to ensure the integrity of your results.

The Imperative of Cross-Reactivity Profiling

In the realm of immunoassays, particularly for small molecules (haptens) like this compound, cross-reactivity is a significant concern. It refers to the propensity of antibodies to bind to non-target analytes that share structural similarities with the intended target.[1] This can lead to false-positive results or an overestimation of the analyte concentration, ultimately compromising the validity of the study.[2] Therefore, a thorough cross-reactivity assessment is a non-negotiable aspect of assay validation.

This compound, a substituted pyridine, possesses a distinct chemical architecture that could potentially be recognized by antibodies raised against other pyridine-containing compounds. Its biological significance is an area of active research, with cyanopyridine derivatives being investigated for a range of pharmacological activities, including anticancer and antimicrobial effects.[3][4] Given this, it is conceivable that in a biological matrix, structurally related endogenous or exogenous compounds could interfere with an immunoassay targeting this compound.

Designing a Robust Cross-Reactivity Study: A Comparative Approach

To comprehensively evaluate the cross-reactivity of an antibody developed for this compound, a panel of structurally related compounds must be tested. The selection of these compounds is critical and should be based on shared chemical motifs. For this guide, we will consider a hypothetical polyclonal antibody raised against a this compound-carrier protein conjugate.

Selection of Potential Cross-Reactants

Based on the structure of this compound, the following commercially available compounds are selected as potential cross-reactants. The rationale for their inclusion is their structural similarity, which allows for a systematic evaluation of which molecular features contribute to antibody binding.

  • Core Structure Analogs:

    • 2-Cyano-3-methylpyridine

    • 2-Cyano-6-methylpyridine

  • Analogs with Functional Group Variations:

    • 2-Chloro-3-cyano-6-methylpyridine[5]

    • 2-Cyano-3-fluoropyridine[6]

    • 2-Cyano-3-nitropyridine[7]

  • Analogs with Isomeric or Bulk Variations:

    • 3-Amino-6-isopropylpyridine[8]

    • 2-Cyano-6-bromopyridine[9]

Experimental Workflow: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective format for assessing the cross-reactivity of small molecules.[10][11] In this setup, the potential cross-reactant competes with a labeled version of the target analyte (or a conjugate) for a limited number of antibody binding sites.

Below is a DOT script visualizing the competitive ELISA workflow.

Competitive_ELISA_Workflow plate Microtiter plate wells coated with This compound-protein conjugate sample Add sample containing free this compound (analyte) OR potential cross-reactant plate->sample antibody Add specific polyclonal antibody sample->antibody Competition for antibody binding secondary_ab Add enzyme-conjugated secondary antibody antibody->secondary_ab substrate Add chromogenic substrate secondary_ab->substrate readout Measure absorbance (signal) substrate->readout

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Cyano-6-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized reagents like 2-Cyano-6-isopropylpyridine demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step operational plan, grounded in established safety protocols and regulatory standards, to ensure that this compound is managed safely from the moment it is deemed waste to its final disposal. Our commitment is to provide value beyond the product, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment: Understanding the Risks

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can act as neurotoxins and may cause damage to the liver and kidneys.[2] Pyridine is also a flammable liquid.[3][4]

  • Nitrile (Cyano) Group : Organic nitriles are toxic and can be absorbed through the skin. A significant danger arises if they are mixed with acids or heated, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[5] The U.S. Environmental Protection Agency (EPA) heavily regulates cyanide-containing wastes due to their potential to contaminate water sources and harm aquatic life.[6][7]

Therefore, this compound must be classified and handled as a hazardous chemical waste , with both toxic and potentially flammable characteristics.[1][8]

Key Hazard and Exposure Data

The following table summarizes critical safety data extrapolated from related compounds, which should be used as a conservative guide for handling this compound.

ParameterValue & ContextSource
Exposure Limits (Pyridine) OSHA PEL & NIOSH REL: 5 ppm (15 mg/m³) TWA (8-hour)[2][9][10]
Immediately Dangerous to Life or Health (IDLH) Pyridine: 1,000 ppm[2]
Toxicity (Pyridine) May cause liver damage.[2] Harmful if swallowed, in contact with skin, or if inhaled.[1][1][2]
Toxicity (Cyanide) Can damage the spleen, brain, and liver. Improper disposal can lead to release of toxic HCN gas.[5][6][5][6]
EPA Waste Classification Pyridine is listed as a hazardous waste constituent. Cyanide wastes are also strictly regulated.[6][11]
Incompatibility Strong acids, oxidizing agents, and bases.[4][12][4][12]

Pre-Disposal Safety and Preparation

Before beginning any waste collection, proper preparation is essential to mitigate risks. This phase is as critical as the disposal process itself.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This creates a necessary barrier to prevent exposure.

  • Hand Protection : Double-layered nitrile gloves are recommended.

  • Eye Protection : Chemical safety goggles or a face shield.

  • Body Protection : A flame-resistant lab coat.

Designated Area

All waste handling and consolidation should occur within a designated area, preferably inside a certified laboratory chemical fume hood to control vapor inhalation risks.[12]

Emergency Preparedness

Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[12] Have a spill kit rated for chemical spills, containing an inert absorbent material like vermiculite or sand, readily available.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. The cardinal rule is segregation : never mix hazardous waste with non-hazardous waste.[13][14]

Step 1: Waste Segregation and Collection

Properly segregating waste at the point of generation is the most critical step to ensure safety and compliance.[8][13]

  • Solid Waste : Collect unadulterated solid this compound, along with contaminated weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : If the compound is in a solvent, collect the solution in a separate, labeled, leak-proof hazardous waste container.

    • Crucial : Do not mix halogenated and non-halogenated solvent wastes unless your institution's policy allows it, as this can complicate the final disposal method.[14]

    • NEVER mix this waste stream with acidic waste due to the risk of generating hydrogen cyanide gas.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, sealed bag or container for hazardous waste.[1]

Step 2: Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Material Compatibility : Use containers made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[1][8]

  • Condition : Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[8]

  • Headspace : Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[15] As soon as the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • An accurate list of all contents, including solvents.

  • The approximate percentage of each component.

  • The date of waste accumulation.

Step 4: Temporary Storage in the Laboratory

Store waste containers in a designated satellite accumulation area within the lab.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[15]

  • Segregation : Store the waste away from incompatible materials, particularly strong acids and oxidizers.[12]

  • Closure : Keep waste containers securely closed except when adding waste.[14]

Step 5: Final Disposal

Laboratory personnel should never personally transport hazardous waste outside of the lab or attempt to dispose of it via standard drains or trash.[13]

  • Institutional EHS : Arrange for the collection of the hazardous waste through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13] This is the only acceptable final disposal pathway.

  • Incineration : The likely disposal method for this type of organic waste is high-temperature incineration at a licensed facility, which is an effective way to destroy both the pyridine and cyanide components.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe Contaminated Items start Waste Generation (this compound) identify Identify Waste Type start->identify solid_waste Pure Compound, Contaminated Labware identify->solid_waste Solid liquid_waste Solutions in Solvent identify->liquid_waste Liquid ppe_waste Gloves, Liners, etc. identify->ppe_waste PPE collect_solid Collect in Dedicated Solid Waste Container solid_waste->collect_solid containerize Use Compatible Container (HDPE, Glass) collect_solid->containerize collect_liquid Collect in Dedicated Liquid Waste Container (Segregate from Acids) liquid_waste->collect_liquid collect_liquid->containerize collect_ppe Collect in Labeled Hazardous Waste Bag ppe_waste->collect_ppe collect_ppe->containerize label_waste Label Container Correctly ('Hazardous Waste', Contents, Date) containerize->label_waste store_waste Store in Designated Area (Secondary Containment) label_waste->store_waste final_disposal Arrange Pickup Through Institutional EHS store_waste->final_disposal end_process Disposal Complete final_disposal->end_process

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and correct response is critical.

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or you are not trained to handle it, alert your institution's emergency response team or EHS immediately.

    • For small, manageable spills, wear your full PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Exposure Response :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

    • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes.[12] Hold eyelids open and seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[4]

By adhering to these rigorous procedures, you ensure not only your own safety and that of your colleagues but also maintain full compliance with environmental regulations, reinforcing the integrity and responsibility of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-6-isopropylpyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-isopropylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.